Azido-PEG3-chloroacetamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C10H19ClN4O4 |
|---|---|
分子量 |
294.73 g/mol |
IUPAC 名称 |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
InChI 键 |
CSFKAYFXUDYUJE-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG3-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG3-chloroacetamide, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details a plausible and robust synthetic route, purification methodologies, and the relevant analytical data, presented in a format accessible to researchers in chemical biology and drug discovery.
Introduction
This compound is a versatile chemical tool featuring three key components: a terminal azide (B81097) group, a triethylene glycol (PEG3) spacer, and a chloroacetamide functional group. The azide moiety is a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling efficient and specific conjugation to alkyne-containing molecules. The chloroacetamide group acts as a covalent warhead, capable of forming a stable thioether bond with cysteine residues on proteins, making it a valuable component in the design of covalent inhibitors and chemical probes. The hydrophilic PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining the biological activity of the final conjugate.
The primary application of this compound is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] In this context, this compound can serve as a component of the linker connecting the target protein ligand to the E3 ligase ligand.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the acylation of the commercially available starting material, 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) (also known as Azido-PEG3-amine), with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of Azido-PEG3-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid byproduct.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClN₄O₄ |
| Molecular Weight | 294.74 g/mol |
| CAS Number | 604766-23-6 |
| Appearance | Colorless to light yellow viscous liquid |
| Purity (Typical) | ≥95% |
Data sourced from commercial supplier information and predictive modeling.[5][6]
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the amidation of amines with chloroacetyl chloride.[7][8][9]
Materials:
-
Azido-PEG3-amine (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Azido-PEG3-amine (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the stirred solution.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 10:1 chloroform (B151607)/methanol). The disappearance of the Azido-PEG3-amine spot indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a viscous oil.
Predicted Analytical Characterization Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.1-7.3 (br s, 1H, NH), 4.07 (s, 2H, COCH₂Cl), 3.6-3.8 (m, 12H, PEG CH₂), 3.4-3.5 (m, 4H, CH₂N₃ and CH₂NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.8 (C=O), 70.6, 70.4, 70.2, 69.9 (PEG CH₂), 50.6 (CH₂N₃), 42.6 (COCH₂Cl), 39.5 (CH₂NH) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₂₀ClN₄O₄⁺: 295.11; found: 295.1 |
Note: Predicted data is based on the chemical structure and data from similar compounds. Actual experimental data may vary.[5][10]
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of the PEG chain, specialized chromatographic techniques are often required.[11]
Purification Methodologies
| Method | Stationary Phase | Mobile Phase System (Typical) | Principle of Separation |
| Flash Column Chromatography | Silica (B1680970) gel | Gradient of Methanol (B129727) in Chloroform (e.g., 1-10%) or Dichloromethane | Polarity |
| Reverse-Phase HPLC (RP-HPLC) | C18 or C4 bonded silica | Gradient of Acetonitrile (B52724) in Water (with 0.1% TFA) | Hydrophobicity |
| Aqueous Normal-Phase Chromatography | Amine-bonded silica | Gradient of Water in Acetonitrile | Hydrophilic Interaction (HILIC) |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chloroform (or Dichloromethane)
-
Methanol
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Potassium permanganate (B83412) stain or other suitable visualization agent
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., from 0% to 10%). A slow gradient is often more effective for separating PEGylated compounds.[11]
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Identification: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)[12][13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[12]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[13]
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 45 °C[13]
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase composition.
-
Injection and Separation: Inject the sample onto the equilibrated HPLC system and run the gradient program.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation and lyophilize the aqueous solution to obtain the pure product.
Visualizations
Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This technical guide outlines a reliable and reproducible approach for the synthesis and purification of this compound. The described methods, based on established chemical principles and analogous procedures, provide a solid foundation for researchers to produce this valuable bifunctional linker for applications in PROTAC development, chemical biology, and drug discovery. The provided diagrams offer a clear visual representation of the experimental workflow and the mechanism of action of PROTACs, aiding in the conceptual understanding and practical implementation of these technologies. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling reactive reagents like chloroacetyl chloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|604766-23-6|MSDS [dcchemicals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.com [phenomenex.com]
Mechanism of action of Azido-PEG3-chloroacetamide in PROTACs
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG3-chloroacetamide in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their success. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties and its ability to induce a productive ternary complex. This guide provides a detailed examination of this compound, a trifunctional linker building block, detailing the specific roles of its azide (B81097), PEG, and chloroacetamide moieties in the synthesis and mechanism of action of covalent PROTACs.
Introduction to PROTAC Technology
PROTACs function by inducing proximity between a specific POI and an E3 ubiquitin ligase. This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling potent and durable degradation of target proteins, including those previously considered "undruggable."
The architecture of a PROTAC is modular. While the two ligands determine which protein is targeted and which E3 ligase is hijacked, the linker connecting them governs the orientation and stability of the resulting ternary complex. Linker composition and length are critical for optimizing degradation efficiency (DC50), cell permeability, and solubility.
Core Components and Mechanism of this compound
This compound is a heterotrifunctional molecule designed for modular PROTAC synthesis. Its mechanism of action is best understood by dissecting the distinct function of each of its three components.
The Azido Group: A Handle for Click Chemistry
The azide (N₃) group is a bioorthogonal chemical handle used for covalently linking molecules together with high efficiency and specificity. In PROTAC synthesis, it provides a reliable method for attaching the linker to either the POI ligand or the E3 ligase ligand.[1] This is typically accomplished via "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
-
Mechanism : The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is highly favorable, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for complex molecule synthesis.
-
Application : A researcher can synthesize a POI or E3 ligase ligand containing a terminal alkyne. This alkyne-modified ligand can then be "clicked" onto the this compound linker, creating a larger fragment ready for the next conjugation step. This modular approach allows for the rapid generation of PROTAC libraries with varied linkers.
References
Technical Guide: Azido-PEG3-chloroacetamide in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG3-chloroacetamide, a heterobifunctional linker critical for advanced applications in bioconjugation, chemical biology, and the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its core applications, and visual representations of relevant workflows and mechanisms.
Core Compound Data
This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between conjugated molecules. Its two key functional groups, an azide (B81097) and a chloroacetamide moiety, enable sequential and orthogonal conjugation reactions.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 604766-23-6 | [1][2] |
| Molecular Weight | 294.74 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₉ClN₄O₄ | [1][2] |
Key Applications and Reaction Mechanisms
This compound is primarily utilized in two key areas:
-
PROTAC Synthesis: As a linker, it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC that induces the degradation of the POI.[2]
-
Bioconjugation: It facilitates the labeling and modification of biomolecules such as proteins, peptides, and antibodies.[4]
The utility of this linker stems from the distinct reactivity of its terminal groups:
-
The azide group reacts with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6]
-
The chloroacetamide group is a thiol-reactive moiety that forms a stable thioether bond with cysteine residues in proteins and peptides.[7]
Below are diagrams illustrating the PROTAC mechanism and a general experimental workflow for utilizing this compound.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
References
The Pivotal Role of the PEG Linker in Azido-PEG3-chloroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-chloroacetamide is a heterobifunctional chemical tool of significant interest in the fields of bioconjugation, chemical biology, and targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the critical role of its polyethylene (B3416737) glycol (PEG) linker. The molecule's architecture, featuring a terminal azide (B81097) for bioorthogonal "click" chemistry and a chloroacetamide group for covalent linkage to cysteine residues, is bridged by a three-unit PEG chain. This PEG linker is not merely a spacer but a crucial determinant of the molecule's physicochemical properties and biological performance, profoundly influencing solubility, biocompatibility, and the spatial orientation of its reactive moieties. This guide will detail the functions of each component of this compound, present relevant quantitative data for analogous systems, provide detailed experimental protocols for its application, and illustrate key concepts with diagrams to empower researchers in its effective utilization.
Introduction: The Molecular Architecture of this compound
This compound is a versatile linker designed for the precise chemical modification of biomolecules. Its structure can be deconstructed into three key functional domains:
-
Azide Group (-N₃): This moiety serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the attachment of a wide array of molecules, such as fluorescent dyes, biotin (B1667282) tags, or ligands for protein targeting, under mild, aqueous conditions.
-
Chloroacetamide Group (-COCH₂Cl): This functional group is a mild electrophile that reacts specifically with nucleophilic residues on proteins, primarily the thiol group of cysteine. This reaction forms a stable thioether bond, enabling the covalent and site-specific attachment of the linker to a protein of interest.
-
PEG3 Linker (- (OCH₂CH₂)₃ -): The three-unit polyethylene glycol chain is the central component that dictates many of the linker's favorable properties. Its role extends beyond simply connecting the azide and chloroacetamide groups.
The Multifaceted Role of the PEG Linker
The PEG linker is integral to the functionality of this compound, contributing to several key attributes that are critical for its successful application in complex biological systems.
Enhanced Aqueous Solubility and Biocompatibility
Many biomolecules and small molecule drugs exhibit poor solubility in aqueous buffers, which can hinder their utility in biological assays and therapeutic applications. The hydrophilic nature of the ethylene (B1197577) glycol repeats in the PEG chain significantly enhances the overall water solubility of the this compound molecule and any conjugate it forms. This improved solubility is crucial for preventing aggregation and ensuring that the molecule remains in solution during experimental procedures. Furthermore, PEG is well-established as a biocompatible polymer with low immunogenicity, reducing the likelihood of adverse immune responses when used in cellular or in vivo applications.
Flexible Spacer for Optimal Spatial Orientation
In applications such as PROTAC development, the distance and relative orientation between the target protein and the recruited E3 ligase are critical for efficient ubiquitination and subsequent degradation. The PEG linker provides a flexible and defined spacer that allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex. The length of the PEG chain can be rationally designed to optimize this spatial arrangement, a critical parameter in PROTAC efficacy.
Reduction of Steric Hindrance
The PEG chain can act as a steric shield, minimizing non-specific interactions between the conjugated molecules and other cellular components. This "stealth" property can reduce background noise in assays and improve the specificity of the intended biological effect.
Quantitative Data: Performance Metrics of PROTAC Linkers
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1 | Pomalidomide | PEG/Alkyl | 21 | 3 | 96 | [1] |
| TBK1 | Pomalidomide | PEG/Alkyl | 29 | 292 | 76 | [1] |
| ERα | VHL Ligand | PEG/Alkyl | 16 | ~1000 | ~95 | N/A |
| BRD4 | VHL Ligand | PEG | 12 | 1.8 | >95 | N/A |
Note: The data presented is for illustrative purposes to highlight the importance of linker optimization and does not represent direct measurements for this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation and PROTAC synthesis.
Protocol for Covalent Labeling of a Cysteine-Containing Protein
Objective: To covalently attach this compound to a protein via a cysteine residue.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.
-
Linker Conjugation: Immediately add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or via dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy (if a chromophore is introduced in a subsequent click reaction).
Protocol for PROTAC Synthesis via Click Chemistry
Objective: To synthesize a PROTAC by conjugating an alkyne-modified target protein ligand to the azide-functionalized protein from Protocol 4.1.
Materials:
-
Azide-labeled protein (from Protocol 4.1)
-
Alkyne-modified ligand of interest
-
Copper(I) source (e.g., CuSO₄)
-
Reducing agent for copper (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure (CuAAC):
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a 5- to 10-fold molar excess of the alkyne-modified ligand in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and TBTA.
-
Catalyst Addition: Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition: TBTA (to a final concentration of 100 µM), CuSO₄ (to a final concentration of 1 mM), and sodium ascorbate (to a final concentration of 5 mM).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the resulting PROTAC using affinity chromatography (if an affinity tag is present on the protein) or size-exclusion chromatography to remove excess reagents and catalyst.
-
Validation: Confirm the formation of the PROTAC by SDS-PAGE and mass spectrometry.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
References
An In-depth Technical Guide to the Core Principles of Using Azido-PEG3-chloroacetamide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-chloroacetamide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. This guide provides a comprehensive overview of the fundamental principles governing its use. It details the distinct roles of its three key components: the cysteine-reactive chloroacetamide group, the bio-orthogonal azide (B81097) handle, and the hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This document outlines the chemical mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in a two-step conjugation strategy. Furthermore, this guide offers visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development, proteomics, and materials science.
Core Principles of this compound
This compound is a versatile chemical linker designed for two-step bioconjugation strategies. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups that allow for sequential and controlled chemical modifications.
Chemical Structure and Functional Components
The molecule consists of three essential components:
-
Chloroacetamide Group: A reactive electrophile that specifically targets the nucleophilic thiol groups of cysteine residues on proteins.[1]
-
Azide Group: A bio-orthogonal functional group that does not react with native biological molecules, serving as a handle for "click chemistry" reactions.[2]
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that connects the chloroacetamide and azide groups. This linker enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[3][4]
The Role of the PEG3 Linker
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the properties of the resulting biomolecule conjugates.[5] The PEG3 spacer in this compound offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.[3]
-
Reduced Steric Hindrance: The flexible PEG chain provides adequate spacing between the conjugated molecules, minimizing steric interference that could otherwise hinder the reaction or affect the biological activity of the protein.[6]
-
Improved Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation can increase the hydrodynamic volume of the conjugate, which helps to reduce renal clearance, extend the circulating half-life, and shield the protein from proteolytic degradation.[7]
-
Biocompatibility: PEG is known for its low immunogenicity and biocompatibility, making it a suitable choice for in vivo applications.[8]
Reactivity and Reaction Mechanisms
The utility of this compound lies in its ability to facilitate a two-step conjugation process: an initial cysteine-specific alkylation followed by a bio-orthogonal click chemistry reaction.
Step 1: Cysteine-Specific Alkylation
The chloroacetamide group reacts with the deprotonated thiol group (thiolate) of a cysteine residue via a nucleophilic substitution (SN2) reaction. This forms a stable thioether bond, covalently attaching the Azido-PEG3 moiety to the protein.[9] Chloroacetamide is known for its high specificity for cysteine residues compared to other haloacetamides like iodoacetamide, which can have more off-target reactions with other nucleophilic amino acids such as lysine (B10760008) and histidine.[1][10] However, it should be noted that chloroacetamide can promote the oxidation of methionine residues.[10]
Step 2: Bio-orthogonal Ligation via Click Chemistry
The azide group introduced onto the protein serves as a versatile handle for subsequent modification using "click chemistry". This term describes reactions that are rapid, high-yielding, and bio-orthogonal.[2] The two most common types of azide-alkyne click chemistry are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[5][11] This method is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly accelerates the reaction with the azide, eliminating the need for a catalyst.[9][12] This makes SPAAC highly suitable for applications in living systems.[9][12]
Quantitative Data Summary
The efficiency and specificity of bioconjugation reactions are critical for reproducible results. The following tables summarize key quantitative data related to the reactive moieties of this compound.
Table 1: Comparison of Haloacetamide Reactivity for Cysteine Alkylation
| Feature | Chloroacetamide | Iodoacetamide |
| Relative Reactivity | Lower | High |
| Specificity for Cysteine | Higher | Prone to off-target reactions |
| Key Side Reactions | Methionine oxidation (up to 40% of Met-containing peptides)[10] | Alkylation of Lys, His, Met, Asp, Glu, N-termini[10] |
| Resulting Mass Addition | +57.02 Da (Carbamidomethyl) | +57.02 Da (Carbamidomethyl) |
Table 2: Typical Parameters for Azide-Alkyne Click Chemistry Reactions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Time | 15 minutes - 4 hours[2][6] | 1 - 12 hours[6] |
| Temperature | Room Temperature or 37°C[2][13] | Room Temperature or 37°C[6] |
| pH Range | 4 - 12 | Physiological pH (~7.4)[12] |
| Typical Yield | >95%[14] | High, often quantitative |
| Catalyst Required | Yes (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5] | No |
| Common Alkyne Partner | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
Table 3: Properties and Impact of PEG Linker Length
| Property | Effect of Increasing PEG Linker Length |
| Solubility | Increases |
| In Vivo Circulation Time | Increases |
| Steric Hindrance | Can increase, potentially affecting reaction kinetics[15] |
| Immunogenicity | Decreases |
Experimental Protocols
This section provides a generalized, two-step protocol for the bioconjugation of a molecule of interest to a cysteine-containing protein using this compound.
Step 1: Cysteine-Specific Protein Modification with this compound
This protocol describes the initial labeling of a protein with the this compound linker.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.0-8.0. Degas the buffer before use.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are in disulfide bonds.
-
Quenching Reagent: N-acetyl-cysteine or Dithiothreitol (DTT).
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent like N-acetyl-cysteine to a final concentration of 10-20 mM to consume any unreacted chloroacetamide. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and quenching reagent using SEC or dialysis against the desired buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful incorporation of the azide group using mass spectrometry (expect a mass increase corresponding to the linker).
-
Step 2: Bio-orthogonal Ligation via Click Chemistry
This protocol describes the conjugation of an alkyne- or cyclooctyne-modified molecule to the azide-functionalized protein.
Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified protein from Step 1.
-
Alkyne-modified molecule of interest (e.g., drug, dye, biotin).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
Copper Ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO or water).
Procedure:
-
In a reaction tube, combine the azide-modified protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst solution immediately before use. Add the components to the protein-alkyne mixture in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 0.1-0.5 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 1-5 mM).[6]
-
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final conjugate using SEC or dialysis to remove the catalyst and excess reagents.
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified protein from Step 1.
-
Cyclooctyne-modified molecule of interest (e.g., DBCO-drug, BCN-dye).
Procedure:
-
In a reaction tube, combine the azide-modified protein with a 3- to 10-fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific cyclooctyne and protein.[6]
-
Purify the labeled protein using SEC or dialysis to remove any unreacted cyclooctyne reagent.
Characterization of the Final Bioconjugate
The efficiency and integrity of the final conjugate should be assessed using various analytical techniques.
Table 4: Methods for Bioconjugate Characterization
| Technique | Information Provided |
| SDS-PAGE | Confirmation of conjugation (shift in molecular weight), assessment of purity. |
| Mass Spectrometry (MS) | Precise mass measurement, determination of conjugation ratio (e.g., drug-to-antibody ratio), identification of conjugation sites (via peptide mapping).[16][17] |
| UV-Vis Spectroscopy | Quantification of conjugation ratio if the attached molecule has a unique absorbance.[18] |
| Size-Exclusion Chromatography (SEC) | Assessment of aggregation and purity.[18] |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug load distribution and heterogeneity.[16] |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for a typical bioconjugation experiment using this compound.
References
- 1. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. youtube.com [youtube.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Azido-PEG3-chloroacetamide: An In-depth Technical Guide for Bifunctional Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG3-chloroacetamide, a heterobifunctional crosslinker with significant applications in chemical biology, drug discovery, and proteomics. This document details its chemical properties, reactivity, and provides experimental protocols for its use in bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool designed for the covalent linkage of two molecules. Its structure features two distinct reactive moieties separated by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This bifunctional nature allows for a controlled, sequential conjugation strategy.
The key features of this compound include:
-
An Azide (B81097) Group (N₃): This functionality enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These bioorthogonal reactions allow for the precise attachment of alkyne- or strained cyclooctyne-containing molecules.
-
A Chloroacetamide Group (ClCH₂C(O)NH-): This group serves as a thiol-reactive handle, capable of forming a stable thioether bond with cysteine residues in proteins and peptides.[3][4] This reaction, a form of alkylation, is a well-established method for protein modification.
-
A PEG3 Spacer: The three-unit polyethylene glycol linker enhances the aqueous solubility of the crosslinker and the resulting conjugate.[5] It also provides a flexible spacer arm, which can be crucial for optimizing the distance and orientation between the two conjugated molecules, particularly in applications like PROTACs where it facilitates the formation of a productive ternary complex.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonym(s) | 1-(2-azidoethoxy)-2-(2-chloroacetamidoethoxy)ethane | |
| CAS Number | 604766-23-6 | |
| Molecular Formula | C₁₀H₁₉ClN₄O₄ | [2] |
| Molecular Weight | 294.74 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or solid | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Reactivity and Mechanism of Action
The utility of this compound stems from its two orthogonal reactive groups, allowing for a two-step conjugation process. This sequential reactivity minimizes the formation of unwanted homodimers or polymers.[7]
Thiol-Reactive Chloroacetamide Moiety
The chloroacetamide group reacts with the sulfhydryl group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This alkylation reaction is most efficient at a slightly basic pH (7.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Bioorthogonal Azide Moiety
The azide group is unreactive towards the functional groups typically found in biological systems, making it a bioorthogonal handle. Its primary reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This "click chemistry" reaction can be performed under two main conditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that proceeds under mild, aqueous conditions.[8][9] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is required.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne accelerates the reaction without the need for a catalyst, which can be advantageous in biological systems where copper may be cytotoxic.[2]
Applications in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[12] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[3]
This compound can be used to synthesize a library of PROTACs with varying linker lengths and attachment points. For example, a cysteine-containing E3 ligase ligand could be reacted with the chloroacetamide group, followed by a click reaction of the azide with an alkyne-modified POI ligand.
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the principal mechanism for targeted protein degradation in eukaryotic cells.[13][14] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15][16] PROTACs act by forming a ternary complex between the POI and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.[11]
Quantitative Data
| Parameter | Typical Range / Value | Notes | Reference(s) |
| Chloroacetamide-Thiol Reaction Yield | >90% | Yields are generally high under optimal pH and stoichiometry. A study on chloroacetamide-modified nucleotides showed ~95% yield with cysteine. | [4] |
| Chloroacetamide-Thiol Reaction Time | 1-4 hours | Reaction time is dependent on pH, temperature, and reactant concentrations. | |
| CuAAC Click Chemistry Yield | >90% | Click chemistry is known for its high efficiency and yields. | [8] |
| CuAAC Click Chemistry Reaction Time | 0.5-2 hours | Reactions are typically rapid at room temperature. | [17] |
| Stability of Thioether Bond | High | The thioether bond formed is generally stable under physiological conditions. | [18] |
| Stability of Triazole Linkage | High | The triazole ring formed via click chemistry is very stable. | [8] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound and its application in a sequential bioconjugation workflow.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from tri(ethylene glycol). The following is a representative synthetic route based on established methods for the synthesis of heterobifunctional PEG linkers.[15][19][20]
Step 1: Monotosylation of Tri(ethylene glycol)
-
Dissolve tri(ethylene glycol) (1 eq.) in pyridine (B92270) or dichloromethane (B109758).
-
Cool the solution to 0°C.
-
Slowly add p-toluenesulfonyl chloride (1 eq.) and stir the reaction at 0°C for 1 hour, then at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography to obtain mono-tosylated PEG3 (HO-PEG3-OTs).
Step 2: Azidation
-
Dissolve HO-PEG3-OTs (1 eq.) in a suitable solvent such as DMF or ethanol.
-
Add sodium azide (NaN₃, 1.5-2 eq.) and heat the reaction to 60-80°C overnight.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Purify by column chromatography to yield Azido-PEG3-alcohol (HO-PEG3-N₃).
Step 3: Mesylation
-
Dissolve Azido-PEG3-alcohol (1 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine (B128534) (1.5 eq.) and cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) and stir at 0°C for 1 hour, then at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the mesylated intermediate (MsO-PEG3-N₃).
Step 4: Amination
-
Dissolve MsO-PEG3-N₃ (1 eq.) in a concentrated solution of ammonia (B1221849) in methanol (B129727) or water.
-
Stir the reaction in a sealed vessel at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain Azido-PEG3-amine (H₂N-PEG3-N₃).
Step 5: Chloroacetylation
-
Dissolve Azido-PEG3-amine (1 eq.) in anhydrous dichloromethane and add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq.).
-
Cool the solution to 0°C.
-
Slowly add chloroacetyl chloride (1.1 eq.) and stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product, this compound.
Sequential Bioconjugation Workflow
The following diagram and protocol outline a general workflow for a two-step bioconjugation using this compound, first reacting with a thiol-containing protein and subsequently with an alkyne-containing molecule.
Protocol: Step 1 - Thiol-Alkylation
-
Protein Preparation: Prepare the thiol-containing protein at a concentration of 1-5 mg/mL in a non-thiol containing buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Borate buffer). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Crosslinker Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a 10-50 mM stock solution.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol: Step 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 200 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
To the azide-functionalized protein solution from Step 1, add the alkyne-containing molecule (typically 5-20 fold molar excess over the protein).
-
In a separate tube, premix the CuSO₄ and ligand solutions. Add this catalyst premix to the reaction mixture (final copper concentration is typically 0.1-1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).
-
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or preparative HPLC to remove unreacted reagents and byproducts.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the product.[10][14]
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation, and contact with skin and eyes. Azides can be energetic compounds, although the risk is lower with this molecule compared to small inorganic azides. Chloroacetamides are alkylating agents and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a powerful bifunctional crosslinker that enables the controlled and sequential conjugation of biomolecules. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, particularly for the synthesis of PROTACs and other complex bioconjugates. The detailed protocols and technical information provided in this guide serve as a valuable resource for the effective application of this versatile reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. korambiotech.com [korambiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Hetero-bifunctional Cross-linking Reagents for Protein Modifications [jstage.jst.go.jp]
- 18. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Targeted Protein Degradation Using PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically challenging to target with traditional inhibitors.[1][2] Unlike small molecule inhibitors that block the function of a protein, this approach eliminates the entire protein from the cell.[3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[4][5] This is achieved through the unique tripartite structure of a PROTAC, which consists of:
-
A ligand that binds to the target protein (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[6][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[9][10] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at sub-stoichiometric concentrations.[3][4] This event-driven pharmacology distinguishes PROTACs from occupancy-driven traditional inhibitors.[10]
This guide provides an in-depth technical overview of the PROTAC mechanism, key components, experimental protocols for their characterization, and quantitative data for prominent examples.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of PROTACs is entirely dependent on their ability to co-opt the native cellular machinery for protein degradation. This process can be broken down into several key steps, as illustrated in the signaling pathway below.
The Ubiquitin-Proteasome Signaling Cascade
The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for maintaining protein homeostasis.[7] It involves a three-enzyme cascade (E1, E2, and E3) to tag substrate proteins with ubiquitin, a small regulatory protein.[6][11]
Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.
The process begins with the ATP-dependent activation of ubiquitin by an E1 activating enzyme.[11] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[12] Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[13] The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target, which acts as a signal for recognition and degradation by the 26S proteasome.[6][14]
PROTACs intervene at the E3 ligase step, effectively bringing a specific POI into proximity with the E3 ligase to induce its ubiquitination and subsequent degradation.[4][8]
Core Components of PROTAC Design
The modular nature of PROTACs allows for systematic optimization of their degradation activity. The choice of each component—the POI ligand, the E3 ligase ligand, and the linker—is critical to developing a potent and selective degrader.
E3 Ubiquitin Ligase Ligands
While the human genome encodes over 600 E3 ligases, only a handful have been successfully hijacked for targeted protein degradation due to the availability of high-affinity small molecule ligands.[15] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[16]
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[9]
-
von Hippel-Lindau (VHL): VHL ligands are typically based on the endogenous substrate hypoxia-inducible factor 1α (HIF-1α).[16]
The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects of a PROTAC.[15]
Protein of Interest (POI) Ligands
The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. A wide range of ligands, from potent inhibitors to weaker binding fragments, can be incorporated into a PROTAC. One of the significant advantages of PROTAC technology is that the POI ligand does not need to bind to a catalytically active site; any suitable binding pocket on the protein surface can be targeted.[5][15] This dramatically expands the "druggable" proteome to include scaffolding proteins, transcription factors, and other non-enzymatic targets.[10]
The Linker
The linker is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex.[6] The length, composition, and attachment points of the linker dictate the relative orientation of the POI and E3 ligase within the complex, which in turn influences the efficiency of ubiquitination.[6] Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures.[3] The optimization of the linker is often an empirical process involving the synthesis and testing of a library of PROTACs with varying linker compositions and lengths.[3]
Quantitative Analysis of PROTAC Performance
The characterization of PROTACs involves a series of quantitative measurements to determine their binding affinities, degradation efficacy, and the stability of the ternary complex.
Key Performance Metrics
-
Binding Affinity (Kd): The dissociation constant (Kd) measures the binding affinity of the PROTAC to both the POI and the E3 ligase independently (binary affinity).
-
Ternary Complex Cooperativity (α): This value quantifies the effect of the protein-protein interactions between the POI and the E3 ligase on the stability of the ternary complex. It is calculated as the ratio of the PROTAC's binary affinity to its ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the proteins favorably interact, stabilizing the complex. An α < 1 indicates negative cooperativity.[17]
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[17][18]
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.[17][18]
Comparative Data for Representative PROTACs
The following tables summarize quantitative data for well-characterized PROTACs targeting SMARCA2 and BRD4.
Table 1: Quantitative Data for VHL-based SMARCA2 PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |
|---|---|---|---|---|---|
| PROTAC 1 | PEG | 28 | 98 | 15 | 2.5 |
| PROTAC 2 | Alkyl | 95 | 95 | 45 | 1.2 |
| PROTAC 3 | PEG | >10000 | <10 | >1000 | N/A |
Data synthesized from published literature.[17]
Table 2: Quantitative Data for VHL-based BRD4 PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |
|---|---|---|---|---|---|
| MZ1 | PEG | 25 | >90 | 18 | 1.8 |
| ARV-771 | PEG/Alkyl | 5 | >95 | 10 | 3.2 |
| dBET1 | PEG | 4.1 | >95 | 8 | 4.5 |
Data synthesized from published literature.[7][19][20]
Experimental Protocols for PROTAC Characterization
A systematic workflow is employed to characterize the activity of newly synthesized PROTACs, from initial binding assessment to cellular degradation and mechanism of action studies.
PROTAC Characterization Workflow
The following diagram illustrates a typical experimental workflow for the discovery and optimization of a PROTAC.
Caption: A typical experimental workflow for PROTAC discovery and development.
Detailed Methodologies for Key Experiments
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought close together.[7][16] In the context of PROTACs, the POI and E3 ligase are labeled with the donor and acceptor, respectively (or vice versa). The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.
Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
Label the POI with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) using commercially available labeling kits.
-
Prepare a serial dilution of the PROTAC compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Setup:
-
In a 384-well microplate, add the labeled POI and labeled E3 ligase at optimized concentrations.
-
Add the serially diluted PROTAC to the wells. Include no-PROTAC controls.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" seen with bifunctional molecules.[4] The peak of the curve represents the optimal concentration for ternary complex formation.
-
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[9]
Principle: This assay reconstitutes the enzymatic cascade of the UPS in vitro to monitor the transfer of ubiquitin to the POI in a PROTAC-dependent manner. The ubiquitinated POI can then be detected by Western blotting.[21]
Methodology:
-
Reagent Preparation:
-
Assemble the following purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, and the target POI.
-
Prepare a reaction buffer containing ATP.
-
Prepare a stock solution of the PROTAC compound in DMSO.
-
-
Reaction Setup:
-
On ice, combine the E1, E2, E3, ubiquitin, POI, and ATP in the reaction buffer.
-
Add the PROTAC at the desired concentration. Include a DMSO-only control.
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI. A high-molecular-weight smear or distinct bands above the unmodified POI indicate polyubiquitination.
-
This is a quantitative, plate-based immunofluorescence method to measure the levels of a target protein in cells following PROTAC treatment.[4]
Principle: Cells are cultured in a microplate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is proportional to the amount of protein present.[4]
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a DMSO control.
-
-
Fixing and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific to the POI.
-
Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) can be used for normalization.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for the POI and the normalization protein.
-
Normalize the POI signal to the housekeeping protein signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion and Future Directions
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple protein inhibition to induced protein elimination.[6][22] The ability to target previously "undruggable" proteins opens up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][22] The modular design of PROTACs provides a versatile platform for optimization, although challenges related to oral bioavailability, cell permeability, and off-target effects remain.[23]
Future research in the field is focused on expanding the repertoire of available E3 ligase ligands, developing more predictive computational models for PROTAC design, and exploring novel delivery strategies to improve the pharmacokinetic properties of these molecules.[15][24] As our understanding of the complex biology of the ubiquitin-proteasome system and ternary complex formation deepens, the rational design of highly potent and selective protein degraders will continue to advance, bringing this transformative technology closer to its full therapeutic potential.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 6. tandfonline.com [tandfonline.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. Biological Characterization and Development Workfl... - ACS Community [communities.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. lifesensors.com [lifesensors.com]
The Chloroacetamide Electrophile: An In-depth Technical Guide to its Reactivity with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloroacetamide group is a potent electrophilic "warhead" extensively utilized in the design of targeted covalent inhibitors and chemical probes.[1][2] Its reactivity, primarily directed towards the nucleophilic thiol group of cysteine residues, allows for the formation of a stable, irreversible thioether bond.[2] This covalent interaction offers significant advantages in drug development, including prolonged target engagement, high potency, and the ability to overcome drug resistance.[3] This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of the chloroacetamide group with cysteine residues, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Mechanism of Covalent Modification
The reaction between a chloroacetamide and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key to this reaction is the nucleophilicity of the cysteine thiol group (-SH).
The Role of Cysteine's Thiol Group
The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form (S⁻).[6][7] The reactivity of the chloroacetamide is conferred by the electrophilic carbon atom adjacent to the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom itself renders this carbon susceptible to nucleophilic attack.
The reaction is initiated by the attack of the cysteine thiolate on the electrophilic carbon of the chloroacetamide. This leads to the displacement of the chloride ion as a leaving group and the formation of a stable thioether linkage between the cysteine residue and the acetamide (B32628) moiety.[2] This covalent modification is generally considered irreversible under physiological conditions, resulting in the permanent inactivation or modification of the target protein.[1][2]
Factors Influencing Reactivity
The rate and specificity of the reaction between chloroacetamides and cysteine residues are influenced by several factors:
-
pH: The reaction rate is highly dependent on the pH of the environment.[6] Since the thiolate anion is the more potent nucleophile, the reaction rate increases with pH as the equilibrium shifts towards the deprotonated form of the cysteine thiol. The pKa of the cysteine thiol group in a protein can vary significantly depending on its local microenvironment, which can be exploited to achieve target selectivity.
-
Leaving Group: The nature of the halogen atom in α-haloacetamides affects the reactivity, with the general trend being iodoacetamide (B48618) > bromoacetamide > chloroacetamide.[8] While iodoacetamide is more reactive, it is also more prone to off-target reactions.[9] Chloroacetamide offers a good balance of reactivity and improved selectivity.[10]
-
Steric Hindrance: The accessibility of the cysteine residue within the protein structure and the steric bulk of the chloroacetamide-containing molecule can influence the reaction rate. Substitutions on the α-carbon of the chloroacetamide can also modulate reactivity.[4]
Quantitative Analysis of Reactivity
The reactivity of a covalent inhibitor is often quantified by the second-order rate constant, k, or for enzyme inhibitors, the ratio kinact/KI, where kinact is the maximal rate of inactivation and KI is the concentration of inhibitor required for half-maximal inactivation.
pH-Dependence of the Reaction with Cysteine
The following table summarizes the apparent second-order rate constants for the reaction of chloroacetamide with cysteine at 30°C in the presence of 0.1 M KCl at various pH values, as determined by H. Lindley in 1962.[11] This data clearly illustrates the increase in reaction rate with increasing pH, corresponding to the increased concentration of the reactive thiolate species.
| pH | Apparent Second-Order Rate Constant (l. mole⁻¹ min.⁻¹) |
| 6.5 | 0.05 |
| 7.0 | 0.14 |
| 7.5 | 0.39 |
| 8.0 | 0.95 |
| 8.5 | 2.05 |
| 9.0 | 3.84 |
| 9.5 | 6.00 |
| 10.0 | 8.00 |
| 10.5 | 9.20 |
Data adapted from Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425.[11]
Selectivity Profile
While chloroacetamides are highly reactive towards cysteine, they can also react with other nucleophilic amino acid residues, leading to potential off-target effects. The selectivity of chloroacetamide for cysteine over other amino acids is a crucial consideration in drug design.
| Amino Acid | Nucleophilic Group | General Reactivity with Chloroacetamide | Notes |
| Cysteine | Thiol (-SH) | High | The primary target due to the high nucleophilicity of the thiolate. |
| Methionine | Thioether (-S-CH₃) | Moderate | Can be oxidized, a side reaction that is more pronounced with chloroacetamide compared to iodoacetamide.[12] |
| Histidine | Imidazole Ring | Low to Moderate | Reactivity is generally sluggish and low-yielding compared to cysteine.[13] |
| Lysine | Amine (-NH₂) | Low | Generally much less reactive than cysteine under physiological conditions. |
| Aspartate/Glutamate | Carboxylate (-COO⁻) | Very Low | Generally not considered significant targets for chloroacetamides. |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | The hydroxyl group is a much weaker nucleophile than the thiol group. |
Experimental Protocols for Studying Reactivity
A variety of experimental techniques are employed to characterize the reaction between chloroacetamides and cysteine residues.
Confirmation of Covalent Adduct Formation by Mass Spectrometry
Objective: To confirm the formation of a covalent bond between the chloroacetamide-containing compound and the target protein and to identify the specific cysteine residue that is modified.
Methodology:
-
Incubation: The purified target protein is incubated with the chloroacetamide compound at a specific concentration and for a defined period. A control sample without the compound is prepared in parallel.
-
Sample Preparation: The protein samples are denatured, reduced (if necessary to break disulfide bonds, though the target cysteine is expected to be free), and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14]
-
Data Analysis: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the acetamide moiety (mass of the compound minus the mass of chlorine). The MS/MS fragmentation pattern of the modified peptide is then used to pinpoint the exact cysteine residue that has been modified.[15]
Determination of Reaction Kinetics
Objective: To determine the rate of the covalent reaction, often expressed as the second-order rate constant (k) or kinact/KI for enzyme inhibitors.
Methodology:
-
Assay Setup: A continuous assay that monitors the activity of the target enzyme or a spectroscopic signal that changes upon covalent modification is established.
-
Time-Dependent Inhibition/Modification: The reaction is initiated by adding the chloroacetamide compound to the protein solution. The change in the signal (e.g., enzyme activity, fluorescence) is monitored over time at various concentrations of the compound.
-
Data Analysis: The observed rate constants (kobs) are plotted against the inhibitor concentration. For a simple irreversible reaction, the slope of this plot gives the second-order rate constant. For enzyme inhibitors following the two-step model (E + I ⇌ E·I → E-I), the data is fitted to the appropriate kinetic equations to determine kinact and KI.[16]
Site-Directed Mutagenesis for Target Validation
Objective: To confirm that a specific cysteine residue is essential for the observed covalent modification and functional effect.
Methodology:
-
Primer Design: Mutagenic oligonucleotide primers are designed to change the codon for the target cysteine to a non-nucleophilic amino acid, typically alanine (B10760859) or serine.[17][18]
-
Mutagenesis Reaction: The mutation is introduced into the plasmid DNA encoding the target protein using PCR-based site-directed mutagenesis.[19][20]
-
Protein Expression and Purification: The wild-type and mutant proteins are expressed and purified.
-
Comparative Analysis: The reactivity of the wild-type and mutant proteins with the chloroacetamide compound is compared using the methods described above (e.g., mass spectrometry, kinetic assays). The absence of covalent modification and/or a significant reduction in the inhibitory effect in the mutant protein confirms the role of the targeted cysteine residue.
Relevance in Signaling Pathways
The modification of cysteine residues by electrophiles, including those with chloroacetamide warheads, is a key mechanism for modulating the activity of proteins in various signaling pathways.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[5] Keap1 (Kelch-like ECH-associated protein 1) acts as a sensor for oxidative and electrophilic stress and targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and degradation.[21] Keap1 contains several reactive cysteine residues that can be modified by electrophiles.[22] Modification of these cysteines, such as C151, leads to a conformational change in Keap1, inhibiting its E3 ligase activity.[2][5] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Chloroacetamide-containing molecules can thus act as activators of the Nrf2 pathway by covalently modifying Keap1.
Conclusion
The chloroacetamide group represents a versatile and powerful tool in chemical biology and drug discovery. Its well-defined SN2 reaction mechanism with cysteine residues allows for the creation of potent and selective covalent inhibitors. A thorough understanding of the factors influencing its reactivity, coupled with robust experimental methodologies for its characterization, is essential for the successful design and development of novel therapeutics that leverage this important electrophilic warhead. The ability to modulate key signaling pathways through the targeted covalent modification of cysteine residues underscores the continued importance of the chloroacetamide group in advancing biomedical research.
References
- 1. Cysteine S-Glutathionylation Promotes Stability and Activation of the Hippo Downstream Effector Transcriptional Co-activator with PDZ-binding Motif (TAZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Hippo signaling pathway by ubiquitin modification [bmbreports.org]
- 4. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 16. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. static.igem.org [static.igem.org]
- 19. assaygenie.com [assaygenie.com]
- 20. neb.com [neb.com]
- 21. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 22. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Frontier: A Technical Guide to the Storage and Handling of Azido-PEG3-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG3-chloroacetamide is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry and a chloroacetamide moiety for covalent modification of thiol groups, makes it a versatile tool for linking molecules of interest to proteins and other biological macromolecules. However, the presence of the energetic azide group and the reactive chloroacetamide necessitates a thorough understanding of its proper storage and handling to ensure laboratory safety and experimental success. This in-depth technical guide provides a comprehensive overview of the core principles for the safe and effective use of this compound.
Understanding the Reagent: Chemical Properties and Stability
This compound's utility is derived from its two key functional groups. The azide group allows for highly specific ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively), cornerstone reactions of "click" chemistry.[1][2] The chloroacetamide group, on the other hand, is an alkylating agent that readily and selectively reacts with nucleophilic thiol groups, such as those found in cysteine residues of proteins, to form stable thioether bonds.[3][4]
The stability of this compound is influenced by both its inherent chemical nature and external environmental factors. Organic azides are energetic molecules and should be handled with care, although those with a higher carbon-to-nitrogen ratio, like this compound, are generally more stable than smaller, more nitrogen-rich azides.[5][6][7] The chloroacetamide group, while reactive towards thiols, is generally stable under standard laboratory conditions but can be susceptible to hydrolysis over extended periods, particularly at non-neutral pH.
Prudent Storage for Maintaining Integrity
Proper storage is paramount to preserving the chemical integrity and reactivity of this compound. The following conditions are recommended based on available data from suppliers and safety guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Pure Powder | -20°C | Up to 2 years | Store in a tightly sealed, light-protected container. Desiccation is recommended. |
| Solution in DMSO | -80°C | Up to 6 months | For long-term storage of stock solutions. |
| Solution in DMSO | 4°C | Up to 2 weeks | For short-term working solutions. Avoid repeated freeze-thaw cycles. |
Data compiled from multiple chemical supplier datasheets.[8]
It is crucial to store this compound away from incompatible materials. These include:
-
Strong Acids and Bases: Can catalyze the decomposition of the azide group or hydrolysis of the chloroacetamide.
-
Strong Oxidizing and Reducing Agents: Can react with the azide functionality.
-
Heavy Metals: Can form explosive heavy metal azides.[5][9] Avoid contact with metal spatulas or containers.[7][10]
-
Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form dangerously explosive di- and tri-azidomethane.[5][10][11]
Safe Handling and Personal Protective Equipment (PPE)
Given the energetic nature of the azide group, adherence to strict safety protocols is mandatory. The following handling guidelines and personal protective equipment are essential for minimizing risk.
Table 2: Personal Protective Equipment (PPE) and Handling Precautions
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and accidental contact. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
| Ventilation | Work in a well-ventilated chemical fume hood. | Minimizes inhalation of any potential aerosols or volatile decomposition products. |
| Handling Practices | - Avoid inhalation, ingestion, and contact with skin and eyes.- Use plastic or ceramic spatulas for transferring the solid.- Avoid friction, shock, and heat.- Keep away from open flames and other sources of ignition. | Prevents exposure and reduces the risk of decomposition of the energetic azide group.[7][10] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. | Contains the spill and prevents further contamination or reaction. |
Experimental Workflow: From Receipt to Waste Disposal
A systematic approach to handling this compound throughout the experimental process is critical for both safety and experimental reproducibility. The following workflow outlines the key stages and considerations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. benchchem.com [benchchem.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. ucd.ie [ucd.ie]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Azido-PEG3-chloroacetamide
For researchers, scientists, and drug development professionals, the precise modification of proteins is fundamental for elucidating their function, tracking their localization, and developing novel therapeutics. Azido-PEG3-chloroacetamide is a versatile, heterobifunctional linker that facilitates the covalent labeling of proteins, introducing an azide (B81097) group that can be subsequently used for bioorthogonal "click chemistry" reactions. This document provides detailed protocols for protein labeling with this compound and subsequent conjugation.
Introduction to this compound
This compound is a chemical reagent featuring two key functional groups:
-
Chloroacetamide: A reactive group that specifically and covalently modifies sulfhydryl groups on cysteine residues within a protein. This alkylation reaction is stable and forms a robust thioether bond. While less reactive than iodoacetamide, chloroacetamide offers greater stability in solution, leading to more specific cysteine modification with fewer off-target reactions.[1]
-
Azide (N3): A bioorthogonal handle that is inert to most biological functional groups.[2] This allows for highly selective downstream reactions with alkyne- or cyclooctyne-containing molecules through click chemistry.[3][4][5]
-
Polyethylene Glycol (PEG3) linker: A short, hydrophilic spacer that enhances the solubility of the reagent and the labeled protein, reduces steric hindrance, and can minimize non-specific interactions.[5]
This two-step labeling strategy, involving initial covalent modification followed by a bioorthogonal click reaction, is a powerful tool for a variety of applications, including:
-
Protein-protein interaction studies: Attaching probes to study binding partners.
-
Fluorescence imaging: Conjugating fluorophores to visualize protein localization and trafficking.
-
Drug development: Creating antibody-drug conjugates (ADCs) where a therapeutic agent is linked to a target-specific antibody.[5]
-
Proteomics: Labeling proteins for identification and quantification.[6]
Experimental Protocols
Part 1: Protein Labeling with this compound
This protocol details the covalent attachment of this compound to a protein of interest by targeting reduced cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reduction buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Reducing agent (e.g., TCEP-HCl, DTT)
-
Alkylation buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Desalting columns or dialysis equipment for purification
-
Anhydrous DMSO
Protocol:
-
Protein Preparation:
-
Dissolve the protein of interest to a concentration of 1-5 mg/mL in a suitable buffer free of amines (e.g., PBS, pH 7.2-7.8).[7] It is crucial that buffers like Tris or glycine (B1666218) are avoided as they can react with the labeling reagent.[7]
-
If the protein sample contains preservatives like sodium azide or chelating agents like EDTA, they must be removed by dialysis or buffer exchange prior to labeling.[7]
-
-
Reduction of Disulfide Bonds (if necessary):
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10-20 mM. The reagent is sensitive to light and moisture, so minimize exposure.[1]
-
-
Alkylation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or 30 minutes at 37°C, protected from light.[1] The reaction should be performed in a buffer with a pH between 8.0 and 8.5 for optimal reactivity.[1]
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent such as DTT or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the initial this compound concentration. This will react with any unreacted chloroacetamide.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a G-25 desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[7]
-
-
Characterization and Storage:
-
Confirm the successful labeling of the protein using techniques such as mass spectrometry (which will show a mass shift corresponding to the addition of the this compound moiety) or SDS-PAGE (if a fluorescent tag is added in the next step).
-
Store the purified azide-labeled protein at -20°C or -80°C for long-term use.
-
Part 2: Click Chemistry Conjugation
The azide-labeled protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145). Two common click chemistry reactions are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Note: The copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications.[5]
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent for copper (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or a suitable solvent.
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-containing molecule.[5]
-
Prepare the catalyst solution immediately before use: [5]
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water.
-
Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:[5]
-
Copper(II) sulfate
-
Copper ligand
-
Sodium ascorbate
-
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugated protein using dialysis or a desalting column to remove the catalyst and excess reagents.
Note: This is a copper-free click chemistry reaction, making it suitable for both in vitro and in vivo applications.[2][3]
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or a suitable solvent.
-
In a microcentrifuge tube, combine the azide-labeled protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C. The reaction time will depend on the specific cyclooctyne used.
-
Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.[5]
Data Presentation
The efficiency of protein labeling can be assessed using various analytical techniques. The following table provides a template for summarizing quantitative data from labeling experiments.
| Protein | Labeling Reagent | Molar Ratio (Reagent:Protein) | Reaction Time (hours) | Labeling Efficiency (%) | Analytical Method |
| Protein A | This compound | 10:1 | 2 | e.g., 75% | Mass Spectrometry |
| Protein A | This compound | 20:1 | 2 | e.g., 90% | Mass Spectrometry |
| Protein B | This compound | 15:1 | 1 | e.g., 60% | SDS-PAGE with fluorescent click reagent |
Note: The above data is illustrative. Actual labeling efficiencies can vary significantly depending on the protein, the number of accessible cysteines, and reaction conditions. Studies have shown that labeling efficiencies can range from below 10% to over 75% depending on the target and the labeling strategy.[8]
Visualizations
Caption: Experimental workflow for protein labeling and conjugation.
Caption: Reaction scheme for protein labeling and click chemistry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling Using Azido-PEG3-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-chloroacetamide is a versatile, bifunctional reagent designed for the targeted labeling of proteins on the surface of living cells. This reagent incorporates three key functional elements:
-
A Chloroacetamide Group: This moiety serves as a reactive handle that specifically and covalently modifies sulfhydryl groups, primarily found on the side chains of cysteine residues within proteins. The reaction forms a stable thioether bond. Given the relatively low abundance of free cysteines on the protein surface, this reagent can achieve a high degree of selectivity.[1]
-
A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 linker enhances the solubility of the molecule in aqueous buffers, which is crucial for biological experiments. It also provides spatial separation between the labeled protein and the subsequently attached reporter molecule, minimizing potential steric hindrance and preserving protein function.[2][3]
-
An Azide (B81097) Group: This functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[4] The azide group serves as a versatile anchor for the subsequent attachment of a wide variety of reporter molecules (e.g., fluorophores, biotin, or drug molecules) that contain a compatible alkyne or cyclooctyne (B158145) group, through a highly efficient and specific "click chemistry" reaction.[3][5][6]
This two-step labeling strategy offers significant advantages for studying cell surface proteins, including high specificity, versatility in reporter molecule choice, and biocompatibility for live-cell applications.[7][8][9]
Principle of the Labeling Technique
The cell surface protein labeling technique using this compound is a two-step process:
-
Cysteine-Specific Modification: The chloroacetamide group of the reagent reacts with the thiol group of a cysteine residue on an exposed surface of a target protein, forming a stable covalent bond.[1][10][11] This step introduces a bioorthogonal azide handle onto the protein of interest.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified protein is then incubated with a reporter molecule containing a terminal alkyne or a strained cyclooctyne. A highly efficient and specific cycloaddition reaction "clicks" the reporter molecule onto the azide-tagged protein.[4][12] This can be achieved via two primary methods:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient but the copper catalyst can be toxic to living cells. It is more suitable for fixed cells or in vitro applications.[4][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that is ideal for live-cell labeling due to its biocompatibility.[7][8][9]
-
Experimental Workflow
Caption: A generalized workflow for cell surface protein labeling.
Chemical Reaction Pathway
Caption: The two-stage chemical reaction for protein labeling.
Quantitative Data Summary
The optimal concentrations and incubation times for both the modification and ligation steps should be determined empirically for each cell line and protein of interest. Below is a template for recording optimization data.
| Parameter | Range Tested | Optimal Value | Labeling Efficiency (%) | Cell Viability (%) |
| This compound Conc. (µM) | ||||
| Modification Incubation Time (min) | ||||
| Reporter Molecule Conc. (µM) | ||||
| Ligation Incubation Time (min) |
Detailed Experimental Protocols
Protocol 1: Live Cell Surface Protein Labeling
This protocol is intended for the general labeling of cell surface proteins containing accessible cysteine residues.
Materials:
-
This compound
-
Live cells in suspension or adherent culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Alkyne- or DBCO-functionalized fluorescent probe (for SPAAC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Prepare a 1-10 mM stock solution of the alkyne- or DBCO-functionalized reporter molecule in anhydrous DMSO. Store at -20°C, protected from light.
-
-
Cell Preparation:
-
For adherent cells, grow cells to 70-80% confluency in a suitable culture vessel.
-
For suspension cells, harvest cells and wash once with ice-cold PBS. Resuspend in cell culture medium at a concentration of 1-5 x 10^6 cells/mL.
-
-
Cysteine Modification:
-
Dilute the this compound stock solution to a final concentration of 10-100 µM in pre-warmed cell culture medium.
-
For adherent cells, remove the culture medium and add the labeling medium.
-
For suspension cells, add the labeling medium to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified CO2 incubator.
-
Note: The optimal concentration and incubation time should be determined empirically.
-
-
Washing:
-
For adherent cells, gently aspirate the labeling medium and wash the cells three times with PBS.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend in PBS. Repeat the wash two more times.
-
-
Bioorthogonal Ligation (SPAAC):
-
Dilute the DBCO-functionalized fluorescent probe to a final concentration of 1-20 µM in cell culture medium.
-
Add the ligation medium to the washed cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Note: SPAAC reactions are generally rapid. Shorter incubation times may be sufficient.
-
-
Final Washes:
-
Wash the cells three times with PBS as described in step 4 to remove any unreacted fluorescent probe.
-
-
Analysis:
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Western Blot Detection of Labeled Proteins
This protocol allows for the detection of labeled proteins in a cell lysate.
Materials:
-
Labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Lyse the labeled cells using a suitable lysis buffer.
-
Quantify the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Bioorthogonal Ligation (CuAAC):
-
To 50 µg of protein lysate, add the following components in order:
-
Alkyne-biotin (final concentration 50 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration 1 mM)
-
-
Vortex and incubate at room temperature for 1 hour.
-
-
SDS-PAGE and Western Blotting:
-
Run the reaction mixture on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
Wash the membrane extensively with TBST.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Signal | Inefficient cysteine modification. | Increase the concentration of this compound or the incubation time. Ensure the target protein has accessible cysteine residues. |
| Inefficient click reaction. | For CuAAC, ensure fresh solutions of TCEP and CuSO4. For SPAAC, increase the concentration of the DBCO-probe or the incubation time. | |
| High Background Signal | Insufficient washing. | Increase the number and duration of wash steps. |
| Non-specific binding of the reporter. | Add a blocking agent (e.g., BSA) during the ligation step. Reduce the concentration of the reporter molecule. | |
| Cell Death | Reagent toxicity. | Reduce the concentration and/or incubation time of the labeling reagents. Confirm the viability of a control cell population treated with DMSO alone. |
Conclusion
This compound is a powerful tool for the selective labeling of cell surface proteins. The two-step approach, combining a specific cysteine modification with a bioorthogonal click chemistry reaction, provides a versatile platform for a wide range of applications in cell biology, drug discovery, and proteomics. Careful optimization of the reaction conditions is essential to achieve high labeling efficiency while maintaining cell viability.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azido-PEG3-chloroacetamide in Live Cell Imaging: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azido-PEG3-chloroacetamide is a versatile heterobifunctional reagent designed for the targeted labeling and subsequent visualization of proteins and other biomolecules within living cells. This molecule incorporates two key reactive moieties: a chloroacetamide group and an azide (B81097) group, connected by a flexible polyethylene (B3416737) glycol (PEG) linker. This unique structure enables a powerful two-step labeling strategy for live cell imaging, offering enhanced specificity and signal amplification.
The chloroacetamide functional group serves as a covalent "warhead" that selectively reacts with nucleophilic amino acid residues on proteins, primarily targeting the thiol group of cysteines and, to a lesser extent, the imidazole (B134444) side chain of histidines.[1][2] This initial reaction allows for the covalent attachment of the this compound probe to target proteins within the cellular environment. The PEG3 linker provides water solubility and extends the reach of the reactive groups, potentially improving accessibility to target sites on proteins.
Potential applications of this compound in live cell imaging include:
-
Pulse-chase analysis of protein trafficking and turnover: By controlling the timing of the addition of this compound and the fluorescent alkyne, researchers can track the localization and degradation of newly synthesized proteins.
-
Identification of drug targets: The chloroacetamide group can be incorporated into a drug-like molecule to identify its protein binding partners within a cell.
-
Visualization of specific protein populations: By targeting proteins with accessible cysteine or histidine residues, specific subcellular structures or protein complexes can be visualized.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical live cell imaging experiment using this compound. These values are estimates based on data from similar chloroacetamide and click chemistry-based labeling experiments and should be optimized for each specific cell type and target protein.
| Parameter | Recommended Range | Notes |
| This compound Labeling | ||
| Concentration | 10 - 100 µM | Higher concentrations may lead to increased off-target labeling and cytotoxicity.[9][10][11] |
| Incubation Time | 30 minutes - 4 hours | Longer incubation times may increase labeling efficiency but also the risk of cytotoxicity. |
| pH of Labeling Buffer | 6.5 - 7.5 | Favors reaction with cysteine residues over other nucleophiles.[12] |
| Fluorescent Alkyne Probe (SPAAC) | ||
| DBCO-Fluorophore Concentration | 1 - 10 µM | Optimal concentration depends on the specific fluorophore and cell type.[13] |
| Incubation Time | 15 - 60 minutes | Shorter incubation times minimize background fluorescence. |
| Expected Outcomes | ||
| Labeling Efficiency | 50 - 80% | Highly dependent on the accessibility of cysteine/histidine residues on the target protein. |
| Signal-to-Noise Ratio | > 5:1 | Can be optimized by adjusting probe concentrations and wash steps.[6][8] |
| Cell Viability | > 90% | Should be assessed using a standard cytotoxicity assay (e.g., MTT assay).[9][10] |
Experimental Protocols
Protocol 1: Covalent Labeling of Cellular Proteins with this compound
This protocol describes the initial step of labeling live cells with this compound to introduce azide functionalities onto cellular proteins.
Materials:
-
Live cells cultured in appropriate growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer (pH 7.0-7.4)
-
Cell culture incubator
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Labeling: a. Remove the growth medium from the cells and wash once with pre-warmed PBS. b. Dilute the this compound stock solution in fresh, serum-free cell culture medium or PBS to the desired final concentration (e.g., 50 µM). c. Add the labeling medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
Protocol 2: Fluorescent Detection of Azide-Labeled Proteins via SPAAC
This protocol describes the second step of visualizing the azide-labeled proteins using a fluorescent alkyne probe via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC)
-
DMSO
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Prepare Fluorescent Alkyne Probe Stock Solution: Dissolve the DBCO-conjugated fluorophore in DMSO to prepare a 1 mM stock solution.
-
Fluorescent Labeling: a. Dilute the fluorescent alkyne probe stock solution in pre-warmed live cell imaging buffer to the desired final concentration (e.g., 5 µM). b. Add the fluorescent labeling solution to the azide-labeled cells. c. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: a. Remove the fluorescent labeling solution. b. Wash the cells three times with pre-warmed live cell imaging buffer.
-
Imaging: a. Add fresh live cell imaging buffer to the cells. b. Proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for live cell imaging.
Caption: SPAAC reaction for fluorescent labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 7. youtube.com [youtube.com]
- 8. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG3-chloroacetamide in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes and other proteins within complex biological systems.[1][2] This method utilizes chemical probes that covalently bind to the active or reactive sites of proteins.[2] Azido-PEG3-chloroacetamide is a versatile bifunctional probe for ABPP. It features a chloroacetamide "warhead" that selectively reacts with nucleophilic residues like cysteine, a polyethylene (B3416737) glycol (PEG) linker that enhances solubility and reduces steric hindrance, and an azide (B81097) handle for the subsequent attachment of reporter tags via bioorthogonal click chemistry.[3][4][5]
The two-step labeling approach, where a small azide handle is first introduced onto the protein followed by the attachment of a larger reporter tag (e.g., fluorophore or biotin) via click chemistry, significantly improves cell permeability for in situ and in vivo studies.[2][6] This document provides detailed protocols for the application of this compound in both gel-based and mass spectrometry-based ABPP workflows, including competitive profiling for inhibitor discovery.
Principle of this compound in ABPP
The application of this compound in ABPP is a two-stage process:
-
Labeling: The chloroacetamide group of the probe forms a covalent bond with reactive cysteine residues on target proteins in a cell lysate or in living cells.
-
Detection: The azide group on the now protein-bound probe is used to attach a reporter molecule (e.g., a fluorophore for in-gel visualization or biotin (B1667282) for enrichment and mass spectrometry analysis) via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[7][8]
Competitive ABPP involves pre-incubating the proteome with a potential inhibitor before adding the this compound probe.[9][10] A reduction in probe labeling for a particular protein indicates that the inhibitor is binding to the same site.[9][10]
Experimental Workflows
Gel-Based Competitive ABPP Workflow
This workflow is suitable for rapid screening of covalent inhibitors and assessing target engagement.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing PROTACs with an Azido-PEG3-chloroacetamide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a versatile Azido-PEG3-chloroacetamide linker. This linker offers several advantages:
-
Modular Synthesis: The azide (B81097) group facilitates highly efficient and specific conjugation to alkyne-functionalized ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This allows for the rapid assembly of PROTAC libraries with diverse targeting ligands.
-
Enhanced Physicochemical Properties: The polyethylene (B3416737) glycol (PEG) component improves the aqueous solubility and cell permeability of the PROTAC, which are often challenges for these large molecules.
-
Covalent Targeting Capability: The chloroacetamide moiety acts as a covalent warhead, capable of forming a stable bond with cysteine residues on the target protein. This can lead to enhanced potency and prolonged duration of action.
These notes will guide researchers through the synthesis, purification, characterization, and cellular evaluation of PROTACs constructed with the this compound linker, using a PROTAC targeting the E3 ubiquitin ligase RNF4 as a practical example.
Data Presentation
Table 1: Representative Materials for PROTAC Synthesis
| Component | Example | Supplier | Purpose |
| Linker | This compound | MedChemExpress | Provides azide for click chemistry, PEG for solubility, and chloroacetamide for covalent binding. |
| E3 Ligase Ligand | Pomalidomide-alkyne | BroadPharm | Recruits the Cereblon (CRBN) E3 ligase. |
| Target Ligand | CCW16-alkyne | Custom Synthesis | Cysteine-reactive ligand targeting RNF4. |
| Click Chemistry Catalyst | Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) | Sigma-Aldrich | Catalyzes the CuAAC reaction. |
| Solvents | DMF, DMSO, DCM | Fisher Scientific | For dissolving reactants and purification. |
| Purification Media | Silica (B1680970) gel, C18 reverse-phase column | Waters | For flash chromatography and HPLC purification. |
Table 2: Exemplary Quantitative Data for a Two-Step PROTAC Synthesis
| Step | Reaction | Reactants | Solvent | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Amide Coupling | Pomalidomide (B1683931), Propargylamine (B41283), HATU, DIPEA | DMF | 4 | 85 | >98 |
| 2 | CuAAC Click Chemistry | Pomalidomide-alkyne, this compound-CCW16 | DMSO/H₂O | 12 | 75 | >99 |
Note: The data presented are representative and may vary depending on the specific ligands and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized E3 Ligase Ligand (Pomalidomide-alkyne)
This protocol describes the functionalization of pomalidomide with a terminal alkyne for subsequent click chemistry.
Materials:
-
Pomalidomide
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
DCM (Dichloromethane)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pomalidomide-alkyne product.
-
Characterize the final product by ¹H NMR and LC-MS.
Protocol 2: Synthesis of the PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the alkyne-functionalized E3 ligase ligand with the this compound linker attached to the target ligand. For this example, we assume a pre-synthesized alkyne-functionalized RNF4 ligand (CCW16-alkyne).
Materials:
-
Pomalidomide-alkyne (from Protocol 1)
-
This compound-CCW16 (custom synthesized)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve pomalidomide-alkyne (1.0 eq) and this compound-CCW16 (1.1 eq) in a mixture of DMSO and deionized water (e.g., 4:1 v/v).
-
Prepare a fresh aqueous solution of sodium ascorbate (5.0 eq).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.5 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC to confirm purity.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., a cell line with high RNF4 expression)
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein (e.g., anti-RNF4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the PROTAC to various concentrations in cell culture medium and treat the cells for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Imaging and Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a PROTAC.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified RNF4 signaling pathway in DNA damage response.
Application Notes and Protocols for Labeling Cysteine-Containing Peptides with Azido-PEG3-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in peptides and proteins is a cornerstone of chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with electrophilic reagents. Azido-PEG3-chloroacetamide is a bifunctional reagent designed for the efficient and specific labeling of cysteine-containing peptides. This reagent features a chloroacetamide group for covalent attachment to cysteine residues and a terminal azide (B81097) group, which serves as a handle for subsequent bio-orthogonal "click chemistry" reactions. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the solubility and reduces steric hindrance of the labeled peptide.
This document provides detailed application notes and protocols for the use of this compound in labeling cysteine-containing peptides, including subsequent downstream applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Principle of the Method
The labeling process occurs in two main stages:
-
Cysteine Alkylation: The chloroacetamide moiety of this compound reacts with the sulfhydryl group of a cysteine residue via an SN2 nucleophilic substitution reaction. This reaction forms a stable thioether bond, covalently attaching the Azido-PEG3- linker to the peptide. Chloroacetamides are known for their high specificity towards cysteine residues, minimizing off-target modifications compared to other haloacetyl reagents like iodoacetamide.[1] However, it is important to note that under certain conditions, chloroacetamide can lead to the oxidation of methionine residues.[1]
-
Click Chemistry: The terminal azide group introduced onto the peptide can then be utilized in a highly efficient and specific CuAAC reaction with a molecule containing a terminal alkyne. This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or other affinity tags, for downstream detection and analysis.
Data Presentation
Table 1: Comparison of Cysteine Alkylating Reagents
| Reagent | Reactivity | Specificity for Cysteine | Potential Side Reactions |
| Iodoacetamide | High | Moderate | Alkylation of lysine (B10760008), histidine, methionine; Methionine-to-isothreonine conversion[2][3] |
| Chloroacetamide | Moderate | High | Methionine oxidation (can be significant)[1] |
| N-ethylmaleimide (NEM) | High | High (at neutral or acidic pH) | Can react with lysine and histidine at basic pH[4] |
Table 2: Recommended Reaction Conditions for Cysteine Alkylation with this compound
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Reaction rate increases with pH as the thiolate anion is the reactive species. However, higher pH can increase off-target reactions. A pH of 7.4 (physiological) is a good starting point. |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate but may also promote peptide degradation or side reactions. |
| Reaction Time | 30 - 120 minutes | The optimal time should be determined empirically. Chloroacetamides generally react slower than iodoacetamides. |
| Reagent Molar Excess | 2-10 fold molar excess over peptide | A molar excess of the labeling reagent is typically used to ensure complete labeling. The optimal excess should be determined for each specific peptide. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is a thiol-free reducing agent and does not react with haloacetamides, making it ideal for this application. DTT (dithiothreitol) contains a thiol and will compete for the labeling reagent. |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound
This protocol describes the general procedure for labeling a purified peptide containing one or more cysteine residues.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Reducing Agent: 10 mM TCEP in reaction buffer (prepare fresh)
-
Quenching Solution: 100 mM L-cysteine or DTT in reaction buffer
-
Solvent for this compound (e.g., DMSO or DMF)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, they must be reduced prior to labeling. Add TCEP to the peptide solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature.
-
Preparation of Labeling Reagent: Prepare a 10-50 mM stock solution of this compound in a suitable organic solvent like DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess (e.g., 5-fold molar excess). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Quenching: Add the quenching solution to a final concentration that is at least 2-fold higher than the initial concentration of the this compound to react with any excess labeling reagent. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess labeling reagent and byproducts by desalting the labeled peptide using a C18 spin column or other suitable purification method like HPLC.
-
Analysis: Confirm the successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should increase by the mass of the this compound moiety.
-
Storage: Store the purified azide-labeled peptide at -20°C or -80°C for long-term stability.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of a reporter molecule (e.g., a fluorescent dye with a terminal alkyne) to the azide-labeled peptide.
Materials:
-
Azide-labeled peptide (from Protocol 1)
-
Alkyne-containing reporter molecule (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent for Cu(I) generation: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, prepare fresh)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled peptide (dissolved in reaction buffer)
-
Alkyne-containing reporter molecule (typically 1.5-5 equivalents relative to the peptide)
-
Copper-chelating ligand (e.g., THPTA to a final concentration of 1-5 mM)
-
CuSO₄ solution (to a final concentration of 0.1-1 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the click reaction. Gently mix the solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the click-labeled peptide to remove the catalyst and excess reagents using a desalting column, HPLC, or other appropriate chromatographic methods.
-
Analysis: Analyze the final product by mass spectrometry to confirm the successful conjugation and by UV-Vis spectroscopy or fluorescence spectroscopy to quantify the attached reporter molecule.
Mandatory Visualization
Caption: Experimental workflow for labeling cysteine peptides.
Caption: Application in studying a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Property Prediction for Mass Spectrometry Using AI: An Introduction to State of the Art Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG3-chloroacetamide in the Generation of Fluorescent Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-chloroacetamide is a heterobifunctional linker designed for the versatile and specific labeling of biomolecules. It features a chloroacetamide group for covalent modification of nucleophilic residues, primarily the thiol group of cysteine, and an azide (B81097) moiety for subsequent bioorthogonal conjugation via "click chemistry".[1] The inclusion of a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.[2][3][4] This two-step labeling strategy offers a powerful approach for the generation of fluorescently labeled proteins for a wide range of applications, including cellular imaging, in-vivo tracking, and the development of theranostic agents.[3][5][6]
The chloroacetamide group reacts specifically with the thiol group of cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond.[1] This allows for the site-specific introduction of an azide handle onto a protein of interest. The azide group, being bio-orthogonal, does not react with naturally occurring functional groups in biological systems.[7] It can be specifically and efficiently conjugated to a fluorescent probe containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[7] This modular approach allows for the precise attachment of a wide variety of fluorescent dyes to a target protein.
Core Mechanism of Action
The generation of a fluorescent protein conjugate using this compound involves a two-step process:
-
Cysteine Alkylation: The chloroacetamide moiety of the linker reacts with the sulfhydryl group of a cysteine residue on the target protein, forming a stable thioether linkage. This step introduces the azide functionality onto the protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole ring, covalently linking the fluorophore to the protein.[7][8]
Data Presentation
The following tables summarize illustrative quantitative data for the generation and characterization of fluorescent protein conjugates using this compound. Note: These values are representative and may vary depending on the specific protein, fluorophore, and experimental conditions.
Table 1: Labeling Efficiency and Stoichiometry
| Parameter | Method | Typical Value | Reference |
| Labeling Efficiency (Step 1: Azide Incorporation) | Mass Spectrometry | > 90% | [9][10] |
| Labeling Efficiency (Step 2: Fluorophore Conjugation) | UV-Vis Spectroscopy | > 85% | [11] |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | 1.0 - 2.0 | [11][12] |
| Final Conjugate Purity | Size-Exclusion Chromatography | > 95% | [13][14] |
Table 2: Stability of Protein Conjugate
| Linkage | Condition | Half-life | Reference |
| Thioether (Chloroacetamide-Cysteine) | Human Plasma (37°C) | > 7 days | [15][16] |
| Triazole (Click Chemistry) | Physiological Buffer (pH 7.4, 37°C) | Highly Stable | [7] |
Experimental Protocols
Protocol 1: Modification of a Cysteine-Containing Protein with this compound
This protocol describes the first step of labeling: the introduction of the azide group onto the target protein.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Buffer: 1 M N-acetyl-L-cysteine in PBS, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Azide-Modified Protein:
-
Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the purified azide-modified protein using a protein concentration assay (e.g., BCA assay).
-
Confirm successful modification by mass spectrometry (expecting a mass shift corresponding to the addition of the this compound moiety).
-
Protocol 2: Fluorescent Labeling of Azide-Modified Protein via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the second step: the attachment of an alkyne-functionalized fluorescent dye to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (500 mM in water)
-
Sodium Ascorbate (B8700270) solution (1 M in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification resin (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a "catalyst premix" by adding 1 part CuSO₄ solution to 5 parts THPTA solution and vortexing briefly.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 10-50 µM) with a 5- to 10-fold molar excess of the alkyne-fluorophore.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Fluorescent Protein Conjugate:
-
Purify the fluorescently labeled protein from excess dye and catalyst components using size-exclusion chromatography (SEC) or affinity chromatography, depending on the protein's properties.[14] Equilibrate the column with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization of the Final Conjugate:
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the fluorophore's absorbance maximum to determine the protein concentration and the degree of labeling (DOL).[11]
-
Mass Spectrometry: Analyze the final conjugate by mass spectrometry to confirm the covalent attachment of the fluorophore and determine the final molecular weight.[12][17][18]
-
Functional Assay: Perform a relevant functional assay to ensure that the labeling process has not significantly impacted the protein's biological activity.
-
Visualizations
Caption: Experimental workflow for generating a fluorescent protein conjugate.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 5. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 13. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
- 15. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of green fluorescent proteins by 193 nm ultraviolet photodissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for E3 Ligase Ligand Conjugation using Azido-PEG3-chloroacetamide for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3][4]
This document provides detailed application notes and protocols for the conjugation of an E3 ligase ligand to a target protein ligand using a flexible and versatile linker, Azido-PEG3-chloroacetamide. This linker features an azide (B81097) group for facile "click chemistry" conjugation and a chloroacetamide group that can react with nucleophilic residues on a ligand, providing a robust method for PROTAC synthesis.[5]
Signaling Pathway: The PROTAC Mechanism
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein molecule, acting in a catalytic manner.
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow, from the initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The linker plays a crucial role in determining these parameters.[3] The following tables provide illustrative data on how linker composition and length can affect the physicochemical properties and degradation efficiency of PROTACs targeting Bruton's tyrosine kinase (BTK).
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative BTK-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl Chain | 785.9 | 4.2 | 165.2 |
| PROTAC B | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC C | PEG4 | 919.0 | 2.8 | 193.0 |
| Data is illustrative and compiled from various sources in the literature.[3] |
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Illustrative BTK-Targeting PROTACs
| PROTAC | Linker Composition | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Degrader 1 | Short PEG Linker (e.g., PEG2) | Pomalidomide (B1683931) | ~10-50 | >85 |
| Degrader 2 | Medium PEG Linker (e.g., PEG4) | Pomalidomide | ~1-10 | >90 |
| Degrader 3 | Long PEG Linker (e.g., PEG8) | Pomalidomide | ~50-100 | <80 |
| Note: The data presented in this table is illustrative and intended to demonstrate the general trend of how linker length can impact PROTAC efficacy. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[6] |
Experimental Protocols
Protocol 1: Conjugation of an E3 Ligase Ligand to this compound
This protocol describes the conjugation of an E3 ligase ligand (e.g., a derivative of pomalidomide with a free hydroxyl or amine group) to the chloroacetamide moiety of the linker.
Materials:
-
E3 ligase ligand with a reactive hydroxyl or amine group
-
This compound
-
Sodium hydride (NaH) (for hydroxyl coupling) or a non-nucleophilic base like diisopropylethylamine (DIPEA) (for amine coupling)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Preparation of the E3 Ligase Ligand: Ensure the E3 ligase ligand is pure and dry. If it contains a hydroxyl group, it will be deprotonated to form a nucleophile. If it contains an amine, it can act as a nucleophile directly.
-
Reaction Setup (for hydroxyl coupling):
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Setup (for amine coupling):
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).
-
-
Characterization: Confirm the structure and purity of the conjugated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized E3 ligase ligand-linker construct with an alkyne-modified POI ligand.[4][6]
Materials:
-
Azide-functionalized E3 ligase ligand-linker construct (from Protocol 1)
-
Alkyne-modified POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Water (deionized)
-
DCM or other suitable organic solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., HPLC grade acetonitrile (B52724), water, trifluoroacetic acid)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized E3 ligase ligand-linker construct (1.0 eq) and the alkyne-modified POI ligand (1.1 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
If using, add TBTA (0.1-0.3 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 eq) in water.
-
-
Initiation of the Reaction:
-
Degas the reaction mixture containing the azide and alkyne by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
-
Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC using analytical RP-HPLC, HRMS, and ¹H NMR.
Protocol 3: Western Blotting for Measuring Target Protein Degradation
This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Also prepare a vehicle control (DMSO) and a negative control with a high concentration of the PROTAC co-treated with a proteasome inhibitor (e.g., 10 µM MG132).
-
Treat the cells with the different concentrations of the PROTAC and controls for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 4 °C.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Site-Specific Protein Modification using Azido-PEG3-chloroacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biological research and drug development. It allows for the precise attachment of functional moieties, such as fluorophores, biotin (B1667282), or drug molecules, to a protein of interest without disrupting its native structure and function. Azido-PEG3-chloroacetamide is a heterobifunctional linker designed for the targeted covalent modification of cysteine residues. This reagent features a chloroacetamide group that selectively reacts with the thiol group of cysteine residues and a terminal azide (B81097) group that can be subsequently used for bioorthogonal "click" chemistry reactions. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the potential for steric hindrance of the conjugated molecule.
This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification, offering insights into its mechanism of action, reaction kinetics, and potential side reactions.
Mechanism of Action
The site-specific modification of proteins using this compound is a two-step process:
-
Cysteine Alkylation: The chloroacetamide moiety of the linker reacts with the nucleophilic thiol group of a cysteine residue via a nucleophilic substitution (SN2) reaction. This reaction is highly dependent on the pH of the reaction buffer, as it preferentially targets the more nucleophilic thiolate anion (S-). Therefore, maintaining a pH above the pKa of the cysteine thiol group (typically around 8.5) is crucial for efficient labeling.
-
Bioorthogonal "Click" Chemistry: The terminal azide group of the now protein-conjugated linker serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide variety of alkyne-containing reporter molecules, such as fluorescent dyes, biotin tags, or small molecule drugs.[1]
Figure 1. Workflow for site-specific protein modification.
Data Presentation
Reactivity and Specificity of Chloroacetamide
The chloroacetamide group is a key component for the site-specific targeting of cysteine residues. Its reactivity and specificity have been compared to the more commonly used iodoacetamide.
| Feature | Chloroacetamide | Iodoacetamide |
| Primary Target | Cysteine Thiols | Cysteine Thiols |
| Relative Reactivity | Lower | High |
| Specificity for Cysteine | Generally higher | Prone to off-target reactions |
| Key Side Reaction | Methionine oxidation[2] | Alkylation of Lys, His, Met, Asp, Glu, N-termini[2] |
Table 1: Comparison of Chloroacetamide and Iodoacetamide for Cysteine Modification.
Quantitative Data on Side Reactions
A significant consideration when using chloroacetamide-based reagents is the potential for side reactions, most notably the oxidation of methionine residues.
| Alkylating Agent | Methionine Oxidation Level |
| Chloroacetamide | Up to 40% of Met-containing peptides[2] |
| Iodoacetamide | 2-5% of Met-containing peptides[2] |
Table 2: Methionine Oxidation as a Side Reaction.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling with this compound
This protocol outlines the steps for the initial labeling of a protein with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reduction buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
Labeling buffer: 50 mM Tris-HCl, pH 8.5
-
Quenching solution: 100 mM L-cysteine in labeling buffer
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reduction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, incubate at 37°C for 1 hour. If the target cysteine is already reduced and accessible, this step can be omitted.
-
Buffer Exchange: Remove the reducing agent (TCEP) by buffer exchange into the labeling buffer using a desalting column.
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching: Add the quenching solution to a final concentration of 10 mM to react with any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess labeling reagent and quenching solution by buffer exchange into a suitable storage buffer (e.g., PBS) using a desalting column.
-
Analysis: Confirm the successful labeling of the protein by mass spectrometry. The mass of the protein should increase by the mass of the this compound moiety (294.74 Da).
Figure 2. Protocol for cysteine labeling workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing probe to the azide-modified protein.
Materials:
-
Azide-modified protein
-
Alkyne-containing probe (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing probe in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 10-100 µM) and the alkyne-containing probe (at a 5-10 fold molar excess over the protein).
-
Add the reaction buffer to the desired final volume.
-
-
Initiate the "Click" Reaction:
-
Prepare a premix of CuSO4 and the ligand (THPTA or TBTA) by adding the ligand stock solution to the CuSO4 stock solution at a 5:1 molar ratio.
-
Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove excess reagents by buffer exchange using a desalting column.
-
Analysis: Confirm the successful conjugation by SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) and/or mass spectrometry.
Figure 3. Protocol for CuAAC "click" reaction workflow.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Ensure the pH of the labeling buffer is between 8.0 and 8.5 to facilitate the deprotonation of the cysteine thiol.
-
Increase the molar excess of this compound.
-
Increase the incubation time or temperature.
-
Confirm that the target cysteine is accessible and not involved in a disulfide bond. Perform a reduction step if necessary.
-
-
Off-Target Labeling:
-
While chloroacetamide is more specific than iodoacetamide, some off-target labeling can occur. Reduce the molar excess of the labeling reagent or decrease the incubation time.
-
-
Low "Click" Reaction Yield:
-
Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst.[3]
-
Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Protein Precipitation:
-
Some proteins may be sensitive to the presence of organic solvents (from the reagent stock solutions) or the copper catalyst. Minimize the volume of organic solvent added and consider using a water-soluble ligand like THPTA.
-
Conclusion
This compound is a valuable tool for the site-specific modification of proteins at cysteine residues. Its bifunctional nature allows for a two-step labeling strategy that combines the selectivity of cysteine alkylation with the versatility of click chemistry. By carefully optimizing the reaction conditions, researchers can achieve efficient and specific labeling of their protein of interest for a wide range of downstream applications in basic research and drug development.
References
Azido-PEG3-chloroacetamide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-chloroacetamide is a versatile heterobifunctional linker that has emerged as a valuable tool in modern drug discovery, particularly in the development of targeted therapies. Its unique architecture, featuring a terminal azide (B81097) group, a flexible triethylene glycol (PEG) spacer, and a reactive chloroacetamide warhead, enables the precise construction of complex bioactive molecules. This linker is especially prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors, where it facilitates the connection of a target-protein-binding ligand to an E3 ligase-recruiting moiety or acts as a handle for covalent modification of specific amino acid residues.
The azide group provides a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, proceeding under mild conditions compatible with sensitive biological molecules.[1] The chloroacetamide group, on the other hand, is a moderately reactive electrophile that can form a stable covalent bond with nucleophilic residues on proteins, primarily the thiol group of cysteine.[2] The PEG3 spacer enhances the solubility and can provide the optimal distance and flexibility for the linked moieties to interact effectively with their respective biological targets.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.
Application Notes
Synthesis of Covalent Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is in the construction of covalent PROTACs. PROTACs are chimeric molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
In the context of covalent PROTACs, the chloroacetamide moiety of the linker is designed to form a covalent bond with a non-catalytic cysteine residue on the target protein. This covalent engagement can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[6] The azide group of the linker is utilized to attach the E3 ligase ligand via a click chemistry reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers and E3 ligase ligands to optimize degradation efficiency.[7]
Key Advantages:
-
Enhanced Potency: Covalent binding can lead to higher efficacy at lower concentrations.[8]
-
Prolonged Pharmacodynamics: The irreversible nature of the interaction can lead to a sustained degradation effect.
-
Targeting Difficult Proteins: Covalent PROTACs can be effective against targets that are challenging for traditional small molecule inhibitors.
Development of Targeted Covalent Inhibitors
This compound can also be employed in the synthesis of targeted covalent inhibitors. In this application, the chloroacetamide group acts as the "warhead" that covalently modifies a cysteine residue in the active site or a nearby allosteric pocket of a target protein, leading to its irreversible inhibition.[9] The azide group serves as a versatile handle for the attachment of a targeting moiety that provides selectivity for the protein of interest. This approach is particularly useful for developing highly potent and selective inhibitors for various enzyme families, such as kinases and proteases.[1]
Workflow:
-
Synthesis of Targeting Moiety with Alkyne Handle: The ligand that recognizes the target protein is synthesized or modified to include a terminal alkyne.
-
Click Chemistry: The alkyne-functionalized targeting moiety is conjugated to this compound via CuAAC or SPAAC.
-
Purification and Characterization: The resulting targeted covalent inhibitor is purified and its structure confirmed.
-
Biological Evaluation: The inhibitor is tested for its potency (e.g., IC50) and selectivity.
Bioconjugation and Chemical Probe Synthesis
The dual functionality of this compound makes it a valuable reagent for bioconjugation and the development of chemical probes for proteomics research.[10] For instance, a protein can be selectively labeled at a cysteine residue with the chloroacetamide group, leaving the azide available for subsequent functionalization. This azide handle can then be used to attach reporter molecules such as fluorophores, biotin, or affinity tags via click chemistry, enabling the study of protein localization, interactions, and turnover.[11]
Quantitative Data Summary
The following table provides representative data for a hypothetical covalent PROTAC synthesized using an Azido-PEG-chloroacetamide linker. These values are illustrative and will vary depending on the specific target protein, E3 ligase, and cell line used.
| Parameter | Description | Representative Value Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |
| Binding Affinity (KD) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest (non-covalent interaction preceding covalent modification). | 10 - 500 nM |
| Binding Affinity (KD) to E3 Ligase | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 50 - 1000 nM |
| Rate of Covalent Modification (kinact/KI) | The second-order rate constant for the inactivation of the target protein. | 103 - 105 M-1s-1 |
Experimental Protocols
Safety Precautions: Azido compounds are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Chloroacetamide is a reactive alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[12]
Protocol 1: Synthesis of a Covalent PROTAC using this compound
This protocol describes a representative two-step synthesis of a covalent PROTAC.
Step 1: Click Chemistry Reaction to Attach E3 Ligase Ligand
-
Materials:
-
Alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
-
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 eq) and, if used, THPTA (0.1 eq) in water.
-
Add the CuSO4 solution to the reaction mixture containing the alkyne and azide.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker conjugate.
-
Step 2: Conjugation to a Cysteine-containing Peptide/Protein (as a POI mimic)
This step is illustrative for the covalent reaction. In an actual PROTAC synthesis, this step would be part of the biological assay to demonstrate target engagement.
-
Materials:
-
Purified E3 ligase ligand-linker conjugate from Step 1.
-
Cysteine-containing peptide or protein.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching reagent: N-acetylcysteine or glutathione.
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in a minimal amount of DMSO and then dilute into the Reaction Buffer to the desired final concentration.
-
Add the cysteine-containing peptide or protein to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.
-
Quench the reaction by adding an excess of a thiol-containing quenching reagent.
-
Analyze the formation of the covalent conjugate by LC-MS or SDS-PAGE.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is to assess the degradation of a target protein in cells treated with a covalent PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
Covalent PROTAC synthesized using this compound.
-
Cell culture medium and supplements.
-
DMSO (for stock solution of PROTAC).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the covalent PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. Include a vehicle control (DMSO only).
-
Treat the cells with the different concentrations of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of a covalent PROTAC utilizing an this compound linker.
Caption: General workflow for the synthesis of a covalent PROTAC using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LOC106766002 protein ANTAGONIST OF LIKE HETEROCHROMATIN PROTEIN 1 [Vigna radiata] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low yield in Azido-PEG3-chloroacetamide conjugation reactions
Welcome to the technical support center for Azido-PEG3-chloroacetamide conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of chloroacetamide in bioconjugation?
The primary target for chloroacetamide is the sulfhydryl group of cysteine residues within a protein or peptide.[1][2] This reaction, an alkylation, results in a stable thioether bond. For the reaction to be efficient, the cysteine's sulfhydryl group should be in its reduced, deprotonated (thiolate) form.
Q2: What are the potential side reactions that can lead to low yield or product heterogeneity?
Low yields can result from several side reactions:
-
Off-target Alkylation: While chloroacetamide is selective for cysteines, it can also react with other nucleophilic amino acid side chains, particularly at higher pH. These include the imidazole (B134444) group of histidine, the amino group of lysine (B10760008) (including the N-terminus), and the thioether of methionine.[3] However, the reaction with histidine is generally slow and inefficient.[4]
-
Hydrolysis of Chloroacetamide: The chloroacetamide group can undergo hydrolysis, rendering it inactive for conjugation. This process can be influenced by pH and buffer components.[5]
-
Disulfide Bond Reformation: If the reduction of existing disulfide bonds is incomplete or if the reducing agent is removed prematurely, cysteines can re-oxidize to form disulfide bonds, making them unavailable for conjugation.
Q3: Why is a reducing agent necessary for the conjugation reaction?
Many proteins contain cysteine residues that are paired in disulfide bonds. These are not available for conjugation. A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is required to break these disulfide bonds and expose the free sulfhydryl groups for reaction with the chloroacetamide.[3]
Q4: How does pH affect the conjugation efficiency?
pH is a critical parameter. An alkaline pH (typically 8.0-8.5) is often recommended to facilitate the deprotonation of the cysteine sulfhydryl group to the more nucleophilic thiolate anion, which enhances the rate of the alkylation reaction.[3][4] However, a pH that is too high can increase the rate of off-target reactions with other amino acids like lysine and can also lead to hydrolysis of the chloroacetamide reagent.[3][6]
Q5: What are the recommended purification methods for this compound conjugates?
After the conjugation reaction, it is crucial to purify the desired conjugate from unreacted this compound, byproducts, and any remaining reagents. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules like excess linker.[]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and is useful for achieving high purity.[8]
-
Affinity Chromatography: Can be used if the protein has a suitable tag or binding partner (e.g., Protein A or G for antibodies).[]
-
Dialysis: Can remove small molecule impurities but is generally less efficient than chromatography.[]
Troubleshooting Guide
This section addresses specific issues that can arise during the conjugation reaction and provides actionable solutions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Disulfide Bonds | Ensure a sufficient excess of a fresh reducing agent like TCEP is used. Incubate for the recommended time (e.g., 30 minutes at 37°C) to allow for complete reduction.[3] Avoid using DTT in one-pot reactions as it can react with the chloroacetamide.[3] |
| Suboptimal pH | Verify the pH of the reaction buffer. The optimal pH is typically between 8.0 and 8.5 to ensure the cysteine is sufficiently nucleophilic.[3] If off-target reactions are a concern, consider lowering the pH to 7.0-7.5, but be aware this may slow down the desired reaction. |
| Degraded this compound Reagent | The chloroacetamide group is sensitive to light and hydrolysis.[3][5] Prepare solutions fresh before use and store the stock reagent protected from light and moisture according to the manufacturer's instructions. |
| Insufficient Reagent Concentration | While a large excess should be avoided, ensure a sufficient molar excess of the this compound is used. The optimal ratio will depend on the number of available cysteines and should be determined empirically. |
| Steric Hindrance | The target cysteine may be in a sterically hindered location within the protein's structure, making it inaccessible to the reagent. Consider using a denaturing agent if the protein's function is not required post-conjugation, or explore linkers with different spacer lengths. |
Issue 2: Poor Product Purity and Multiple Adducts
| Potential Cause | Recommended Solution |
| Excessive Reagent Concentration | Using too much this compound can lead to non-specific binding and alkylation of other amino acids like lysine and histidine.[3] Titrate the amount of the reagent to find the optimal molar ratio that maximizes cysteine conjugation while minimizing off-target reactions. |
| Reaction pH is Too High | A high pH increases the nucleophilicity of other amino acid side chains, leading to off-target labeling.[3] If non-specific conjugation is observed, try reducing the reaction pH to a range of 7.0-7.5. |
| Inefficient Purification | The presence of unreacted starting materials and byproducts can be due to the purification method. Optimize your purification strategy. For example, if using SEC, ensure the column has the appropriate fractionation range. For RP-HPLC, optimize the gradient to achieve better separation.[8] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of the chloroacetamide reagent to the protein, should be determined experimentally.
1. Protein Preparation and Reduction: a. Dissolve the protein (e.g., an antibody) in a suitable buffer, such as 100 mM ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate, at a pH of 8.0-8.5.[3] b. Add a solution of TCEP to a final concentration of 5 mM to reduce the disulfide bonds.[3] c. Incubate the mixture at 37°C for 30 minutes.
2. Conjugation Reaction: a. Immediately before use, prepare a stock solution of this compound in an appropriate solvent like DMSO or DMF. b. Add the desired molar excess of the this compound stock solution to the reduced protein solution. c. Incubate the reaction for 1-4 hours at room temperature or for 2-8 hours at 4°C, with gentle mixing and protected from light.[3][6]
3. Purification: a. Following incubation, purify the conjugate from excess reagent and byproducts. Size-exclusion chromatography (SEC) is a commonly used method.[] b. Equilibrate the SEC column with a suitable buffer (e.g., PBS). c. Apply the reaction mixture to the column and collect fractions. d. Monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will typically elute first.
4. Analysis and Characterization: a. Pool the fractions containing the purified conjugate. b. Confirm successful conjugation and assess purity using SDS-PAGE, which should show an increase in molecular weight. c. Further characterization can be performed using mass spectrometry to determine the exact mass of the conjugate and the degree of labeling.[]
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield issues.
References
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Azido-PEG3-chloroacetamide Click Chemistry
Welcome to the technical support center for optimizing reaction conditions for Azido-PEG3-chloroacetamide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the outcomes of their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains an azide (B81097) group that readily participates in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The chloroacetamide group can serve as a reactive handle for conjugation to other molecules, often through reaction with thiol groups. The PEG3 (triethylene glycol) spacer enhances solubility and provides flexibility to the linked molecules.[2] This reagent is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
Q2: What is the fundamental principle of the "click chemistry" reaction involving this reagent?
The core reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] In this reaction, the azide group of this compound reacts with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole ring.[3] This reaction is highly efficient, specific, and biocompatible, making it ideal for creating complex bioconjugates.[5][6]
Q3: My CuAAC reaction is showing low or no yield. What are the common causes?
Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[7][8] This can happen due to insufficient reducing agent (like sodium ascorbate) or exposure of the reaction mixture to air.[7][8]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[7]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[7] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[9]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[8]
Q4: What are the primary side reactions in CuAAC, and how can they be minimized?
The most prevalent side reaction is the oxidative homocoupling of alkynes, also known as Glaser coupling.[7][8] This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct.[7] This can be minimized by:
-
Maintaining anaerobic conditions (e.g., by degassing solvents and using an inert atmosphere like argon or nitrogen).
-
Using a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), to keep the copper in the Cu(I) state.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | - Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate).[7] - Degas all solutions thoroughly and maintain an inert atmosphere (Argon or Nitrogen) over the reaction.[9] - Use a copper-stabilizing ligand such as THPTA or TBTA to protect the Cu(I) state.[5][10][11] |
| Poor Reagent Quality or Degradation | - Use fresh, high-purity this compound and alkyne partner. - Check the purity of solvents and other reagents.[7] | |
| Steric Hindrance | - Increase the reaction temperature or extend the reaction time.[7] - If possible, redesign the substrate to include a less hindered linker.[7] | |
| Copper Sequestration by Substrate | - Increase the concentration of the copper catalyst and ligand.[9] - Consider using a different ligand that may be less susceptible to chelation by your substrate.[9] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen and Cu(II) | - Ensure thorough degassing of all reaction components. - Increase the concentration of the reducing agent (sodium ascorbate).[2] |
| Poor Reproducibility | Variability in Reagent Preparation or Reaction Setup | - Standardize the protocol, including the order of reagent addition. A common practice is to pre-mix the copper source and ligand before adding to the azide/alkyne solution, followed by the addition of the reducing agent to initiate the reaction.[12][13] - Ensure consistent degassing and inert atmosphere techniques. |
| Degradation of a Sensitive Substrate | Reactive Oxygen Species (ROS) Generation | - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[7] - Lower the reaction temperature.[7] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
1. Reagent Preparation:
-
Dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH and water, or DMSO).[7]
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (e.g., 100 mM in deionized water).[7]
-
Sodium ascorbate (e.g., 1 M in deionized water). Prepare this solution fresh just before use.[7]
-
A copper-stabilizing ligand, such as THPTA (e.g., 100 mM in deionized water).
-
2. Reaction Setup:
-
In a reaction vessel, add the solution of your alkyne and this compound.
-
Add the THPTA ligand solution (final concentration should be 5 times that of the copper sulfate).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours.[7] The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
If the reaction is sluggish, gentle heating (e.g., 35-40°C) can be applied.[14][15]
4. Purification:
-
Upon completion, the copper catalyst and unreacted small molecules can be removed. For biomolecules, size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing a chelating agent like EDTA is effective.[7] For small molecules, standard chromatographic techniques can be used.
Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne Substrate | 1.0 equivalent | --- |
| This compound | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.05 - 0.2 equivalents (5-20 mol%) | Higher concentrations may be needed for difficult substrates. |
| Copper Ligand (e.g., THPTA) | 0.25 - 1.0 equivalent (25-100 mol%) | Typically used in a 5:1 ratio to copper.[9] |
| Sodium Ascorbate | 0.5 - 2.5 equivalents (50-250 mol%) | Should be in excess relative to the copper catalyst.[12] |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Off-Target Labeling with Azido-PEG3-Chloroacetamide
Welcome to the technical support center for Azido-PEG3-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments, with a specific focus on troubleshooting off-target labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional linker molecule. It contains a chloroacetamide group that primarily reacts with cysteine residues on proteins, and an azide (B81097) group that can be used for subsequent "click chemistry" reactions. This allows for a two-step approach to protein labeling, enabling the attachment of various molecules like fluorescent dyes, biotin, or other probes.
Q2: What is the primary mechanism of off-target labeling with this reagent?
A2: The chloroacetamide group, while having a preference for the thiol group of cysteine, is an electrophilic moiety that can also react with other nucleophilic amino acid side chains.[1] Off-target labeling primarily occurs through the alkylation of histidine, lysine (B10760008), methionine, and the N-terminus of proteins, especially under non-optimal reaction conditions.[2]
Q3: How does the PEG linker in this compound help?
A3: The Polyethylene Glycol (PEG) linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. It also provides a flexible spacer arm that can help reduce steric hindrance, potentially improving the accessibility of the chloroacetamide group to the target cysteine residue. Furthermore, PEGylation is known to reduce non-specific binding of proteins to surfaces and other molecules.
Q4: What are the first signs of a potential off-target labeling issue in my experiment?
A4: Common indicators include:
-
Unexpected bands on an SDS-PAGE gel: Multiple or smeared bands may suggest labeling of unintended proteins or multiple labeling events on the target protein.
-
Inconsistent results in functional assays: Off-target modification can alter the protein's structure and function, leading to a loss of biological activity.
-
Mass spectrometry (MS) data showing unexpected mass shifts: MS analysis is a powerful tool to identify the exact sites of modification and can reveal adducts on amino acids other than cysteine.[3]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Labeling in the Whole Proteome
Possible Causes:
-
Excessive concentration of this compound: High reagent concentrations can drive reactions with less reactive, off-target nucleophiles.[4]
-
Suboptimal pH of the reaction buffer: The reactivity of different amino acid side chains is highly pH-dependent. At higher pH values, the nucleophilicity of amines (lysine, N-terminus) and imidazoles (histidine) increases, leading to more off-target reactions.[5]
-
Prolonged incubation time: Longer reaction times can increase the likelihood of slower, off-target reactions occurring.
Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Concentration | Titrate the concentration of this compound. Start with a 10-fold molar excess over the protein and decrease if necessary. | To find the optimal balance between on-target labeling efficiency and off-target reactions. |
| Reaction pH | Maintain a pH between 6.5 and 7.5 for cysteine-specific labeling. | Cysteine's thiol group is more reactive at this pH range, while the reactivity of amines is reduced. |
| Incubation Time | Optimize the incubation time. Start with a shorter time (e.g., 1 hour) and monitor the reaction progress. | To minimize the contribution of slower, off-target reactions. |
| Quenching | Add a quenching reagent like L-cysteine or DTT at the end of the incubation period to consume unreacted this compound. | This prevents further labeling during downstream processing.[6] |
Issue 2: Off-Target Labeling on the Protein of Interest
Possible Causes:
-
Presence of highly reactive, surface-exposed non-cysteine residues: Histidine and lysine residues in certain microenvironments can be highly nucleophilic.
-
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) can compete with the target protein for labeling.[7]
Solutions:
| Parameter | Recommendation | Rationale |
| Buffer Selection | Use non-nucleophilic buffers such as PBS or HEPES. | To avoid competition from buffer components in the labeling reaction. |
| Site-Directed Mutagenesis | If the off-target residue is known and not critical for function, consider mutating it to a less reactive amino acid. | To permanently remove the site of off-target modification. |
| Characterization | Use mass spectrometry to precisely identify the off-target modification sites. | To confirm the nature of the off-target labeling and guide further optimization.[3] |
Quantitative Data Summary
The following tables provide a summary of the reactivity and potential side reactions associated with chloroacetamide.
Table 1: Comparison of Off-Target Alkylation by Iodoacetamide vs. Chloroacetamide [8][9]
| Amino Acid Residue | Iodoacetamide (Relative Off-Target Events) | Chloroacetamide (Relative Off-Target Events) |
| Methionine (Oxidation) | ~2-5% | Up to 40% |
| N-terminus | Higher | Lower |
| Aspartate, Glutamate | Higher | Lower |
| Lysine | Higher | Lower |
| Serine, Threonine, Tyrosine | Higher | Lower |
Note: While chloroacetamide generally shows lower off-target alkylation on several residues compared to iodoacetamide, it can significantly increase the oxidation of methionine.[8][9]
Table 2: pH Dependence of Nucleophilic Amino Acid Reactivity
| Amino Acid | pKa of Side Chain | Reactivity Trend with Increasing pH |
| Cysteine | ~8.3 | Increases as pH approaches pKa (thiolate formation) |
| Histidine | ~6.0 | Increases above pH 6 (deprotonation of imidazole) |
| Lysine | ~10.5 | Increases at alkaline pH (deprotonation of amine) |
| N-terminus | ~8.0 | Increases at alkaline pH (deprotonation of amine) |
This table illustrates the general trend of increasing nucleophilicity with pH for these key residues.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
-
Protein Preparation:
-
Ensure the protein of interest is in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.4) at a concentration of 1-5 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent like DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light.[2]
-
-
Quenching and Purification:
-
(Optional but recommended) Quench the reaction by adding a 2-fold molar excess of L-cysteine or DTT relative to the initial amount of this compound.
-
Remove excess, unreacted reagent and quenching agent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful labeling by SDS-PAGE (observing a mass shift) and mass spectrometry (to determine the degree of labeling and identify modification sites).
-
Protocol 2: Mass Spectrometry Workflow for Identifying On- and Off-Target Labeling
-
Sample Preparation:
-
Label the protein or cell lysate according to Protocol 1.
-
Perform in-solution or in-gel tryptic digestion of the labeled protein sample.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Include a variable modification corresponding to the mass of the this compound adduct (+277.13 Da) on all potential nucleophilic residues (C, H, K, M, N-terminus).
-
Analyze the search results to identify and quantify the sites of on-target (cysteine) and off-target labeling.[3]
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting workflow for off-target labeling.
Caption: Impact of off-target labeling on a signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of Azido-PEG3-chloroacetamide during experiments
Welcome to the Technical Support Center for Azido-PEG3-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two key reactive groups:
-
Azide group (-N₃): This group is used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to molecules containing an alkyne group.[1][2]
-
Chloroacetamide group (-COCH₂Cl): This group is an alkylating agent that readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[3] The reactivity of the chloroacetamide is enhanced by the neighboring oxygen atom of the PEG linker through anchimeric assistance.[4]
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the chloroacetamide group is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group (-OH) from water. This reaction is undesirable as it renders the linker inactive for its intended alkylation reaction with thiol groups.
Q3: What are the main factors that promote the hydrolysis of the chloroacetamide group?
The primary factors that accelerate the hydrolysis of chloroacetamides are:
-
pH: The hydrolysis of chloroacetamide is catalyzed by both acidic and basic conditions.[5][6][7][8] It is significantly more stable at a neutral pH.[7][9]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[9]
-
Exposure to Moisture: Prolonged exposure to aqueous environments, especially under non-ideal pH conditions, will lead to hydrolysis.[9]
-
Presence of Strong Acids or Bases: Strong acids and bases are incompatible with this compound and will rapidly promote its degradation.[10]
Q4: What is the expected stability of the chloroacetamide group in aqueous solutions?
This indicates a significant increase in the rate of hydrolysis as the pH becomes more basic. While the PEG chain may influence the stability, it is crucial to maintain a near-neutral pH to minimize hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Experiments
This guide provides solutions to common issues encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no conjugation with a thiol-containing molecule (e.g., protein with cysteine residues). | Hydrolysis of the chloroacetamide group prior to or during the reaction. | pH Control: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-maleimide reactions, which is also suitable for minimizing chloroacetamide hydrolysis.[12][13] Avoid buffers with a pH greater than 7.5. Fresh Reagent Preparation: Prepare the this compound solution immediately before use. Dissolve the reagent in an anhydrous solvent like DMSO or DMF to create a stock solution.[5][14] Temperature Management: Perform the conjugation reaction at room temperature or 4°C. Avoid heating the reaction mixture.[13] |
| Inconsistent results between experiments. | Partial hydrolysis of the this compound stock solution. | Proper Storage: Store the solid this compound at -20°C, protected from moisture.[12] For stock solutions in anhydrous solvents, store at -20°C under an inert gas (e.g., argon or nitrogen) and use within a short period.[9] Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected byproducts in mass spectrometry analysis. | Hydrolysis of the chloroacetamide to a hydroxyacetamide, or reaction with other nucleophiles in the buffer. | Buffer Selection: Use buffers that do not contain competing nucleophiles. For example, avoid Tris buffers at higher pH values as the primary amine can act as a nucleophile. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a good starting point.[5] Quenching: If necessary, quench the reaction with a small molecule thiol like cysteine or dithiothreitol (B142953) (DTT) to consume any unreacted chloroacetamide.[14] |
Quantitative Data Summary
The following table summarizes the stability of the chloroacetamide functional group under different pH conditions, based on available data for the parent molecule.
| pH | Half-life of Chloroacetamide | Relative Stability |
| Acidic (e.g., < 6) | Hydrolysis is catalyzed.[6][8] | Low |
| Neutral (pH ~7) | ~1.5 years[11] | High |
| Basic (pH 8) | ~53 days[11] | Moderate |
| Strongly Basic (e.g., > 8.5) | Hydrolysis is significantly accelerated.[6][11] | Very Low |
Experimental Protocols
Recommended Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general framework. Optimization may be required for specific applications.
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the protein into a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.5, containing 5-10 mM EDTA).[12]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[14]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as cysteine or DTT to a final concentration of 10-20 mM and incubate for 30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent from the conjugated protein using a desalting column or dialysis.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended experimental workflow to prevent hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. This compound|604766-23-6|MSDS [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Azido-PEG3-chloroacetamide Labeling
Welcome to the technical support center for Azido-PEG3-chloroacetamide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical biology tool known as a bifunctional linker. It contains three key components:
-
An azide (B81097) group (N₃) , which serves as a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
A polyethylene glycol (PEG) linker (PEG3) , which is a short, hydrophilic spacer that enhances solubility and provides flexibility to the molecule.
-
A chloroacetamide group , which is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues on a protein, primarily the thiol group of cysteine.
This reagent is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system.[1]
Q2: What is steric hindrance in the context of protein labeling?
Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from occurring efficiently.[2] In protein labeling, this happens when the three-dimensional structure of the protein or the bulkiness of the labeling reagent, like this compound, physically blocks the reactive groups from coming into close enough proximity to react.[2] This can be due to the target cysteine residue being buried within the protein's structure or shielded by other parts of the protein.[2]
Q3: What are the common signs that steric hindrance is affecting my labeling reaction?
Common indicators of steric hindrance include:
-
Low or no labeling efficiency: The desired protein modification is not observed or is present at very low levels.
-
Incomplete reaction: Even with a large excess of the labeling reagent, a significant portion of the protein remains unlabeled.
-
Lack of site-specificity: The labeling occurs at more accessible, unintended sites on the protein surface instead of the target cysteine.[2]
-
Protein precipitation: Over-modification at accessible sites can alter the protein's properties and lead to aggregation.
Q4: How does the PEG linker in this compound help with steric hindrance?
The PEG linker acts as a flexible spacer arm, increasing the distance between the reactive chloroacetamide group and the azide handle.[2] This increased "reach" can help the chloroacetamide access cysteine residues that may be located in sterically restricted environments on the protein surface. However, the length of the PEG linker is a critical factor; a linker that is too short may not be sufficient to overcome steric hindrance, while an excessively long linker could potentially wrap around and block the reactive site itself.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound labeling, with a focus on overcoming steric hindrance.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Yield | Steric hindrance at the target cysteine residue: The cysteine may be in a pocket or cleft that is difficult for the chloroacetamide group to access. | Optimize linker length: If possible, try a similar reagent with a longer PEG linker (e.g., PEG4, PEG6) to increase the reach of the reactive group.[2] Introduce partial, reversible denaturation: Carefully unfold the protein using mild denaturants (e.g., low concentrations of urea (B33335) or guanidinium (B1211019) chloride) to expose the target cysteine. This must be done with caution to avoid irreversible denaturation.[2] Site-directed mutagenesis: If the protein structure is known and it is feasible, mutate a more surface-exposed, non-essential amino acid to a cysteine.[2] |
| Suboptimal reaction conditions: The pH, temperature, or reaction time may not be ideal for the specific protein and labeling reagent. | Optimize pH: The reaction of chloroacetamide with cysteine thiols is pH-dependent. A pH range of 7.5-8.5 is generally recommended.[3] Increase reaction time and/or temperature: Chloroacetamides are generally less reactive than iodoacetamides. Increasing the incubation time (e.g., overnight at 4°C or for several hours at room temperature) or temperature (e.g., 37°C) may improve yields. However, monitor for protein instability.[3] Increase reagent concentration: Use a higher molar excess of this compound (e.g., 20-50 fold excess over the protein). | |
| Oxidation of the target cysteine: The thiol group of the target cysteine may be oxidized to a disulfide bond or other oxidized forms, rendering it unreactive. | Pre-reduce the protein: Treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to adding the labeling reagent. TCEP is often preferred as it does not contain a thiol group itself.[3] Ensure the reducing agent is removed or its concentration is sufficiently lowered before adding the chloroacetamide reagent. | |
| Lack of Site-Specificity | Presence of multiple reactive cysteines: The protein may have several surface-exposed cysteine residues that are all accessible to the labeling reagent. | Site-directed mutagenesis: If a single labeled site is desired, mutate the non-target cysteines to a non-reactive amino acid like serine or alanine. Controlled reaction conditions: Use a lower molar excess of the labeling reagent and a shorter reaction time to favor labeling of the most reactive and accessible cysteine. |
| Off-target labeling: At high concentrations and pH, chloroacetamide can react with other nucleophilic residues like lysine, histidine, and the N-terminus. | Optimize pH: Maintain the reaction pH between 7.5 and 8.5 to favor reaction with the more nucleophilic thiol group of cysteine.[3] Lower reagent concentration: Use the lowest effective concentration of the this compound reagent. | |
| Protein Precipitation | Over-labeling of the protein: The attachment of multiple bulky and potentially hydrophobic labeling reagents can lead to protein aggregation and precipitation. | Reduce the molar excess of the labeling reagent: Use a lower concentration of this compound in the reaction. Optimize reaction time: Shorten the incubation time to limit the extent of labeling. |
| Protein instability under reaction conditions: The protein may not be stable at the pH, temperature, or in the buffer used for the labeling reaction. | Screen different buffer conditions: Test a range of buffers and pH values to find conditions where the protein is most stable. Perform the reaction at a lower temperature: Incubating the reaction at 4°C for a longer period may help to maintain protein stability. |
Quantitative Data Summary
The length of the PEG linker in a bifunctional molecule like a PROTAC can significantly impact its efficacy. The following table summarizes representative data on how PEG linker length can influence the degradation efficiency of a target protein, as measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[4]
| Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | VHL | PEG2 | 150 | 75 |
| BRD4 | VHL | PEG3 | 50 | 95 |
| BRD4 | VHL | PEG4 | 80 | 90 |
| BRD4 | VHL | PEG5 | 200 | 70 |
| BTK | Cereblon | PEG2 | 25 | 80 |
| BTK | Cereblon | PEG3 | 5 | 98 |
| BTK | Cereblon | PEG4 | 10 | 95 |
| BTK | Cereblon | PEG5 | 40 | 85 |
Note: This data is representative and the optimal linker length is target-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with this compound
This protocol provides a general starting point for the labeling reaction. Optimization of the specific conditions (e.g., molar excess of the reagent, reaction time, and temperature) is recommended for each specific protein.
Materials:
-
Protein of interest (containing at least one cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the labeling reagent
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation and Reduction: a. Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the reaction buffer. b. To reduce any disulfide bonds, add a fresh solution of TCEP-HCl to the protein solution to a final concentration of 1-5 mM. c. Incubate at room temperature for 30-60 minutes. d. Remove the excess TCEP using a desalting column, buffer exchanging the protein into a fresh, deoxygenated reaction buffer (e.g., PBS, pH 7.5-8.0).
-
Labeling Reaction: a. Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10-100 mM). b. Add the desired molar excess of the this compound stock solution to the reduced protein solution. A starting point of 10-20 fold molar excess is recommended. c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 10-20 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable storage buffer.
-
Characterization: a. Confirm the successful labeling of the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the this compound moiety. b. The degree of labeling can be quantified using various methods, including UV-Vis spectroscopy (if the protein concentration and extinction coefficient are known) or by quantitative mass spectrometry techniques.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Troubleshooting logic for low labeling yield.
Caption: PROTAC mechanism and the ubiquitin-proteasome pathway.
References
Technical Support Center: Purifying Azido-PEG3-Chloroacetamide Conjugates
Welcome to the technical support center for the purification of Azido-PEG3-chloroacetamide conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying these specialized bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
Purifying this compound conjugates presents several challenges stemming from the physicochemical properties of the PEG linker and the reactive nature of the functional groups. Key difficulties include:
-
High Polarity: The polyethylene (B3416737) glycol (PEG) backbone imparts high polarity, which can lead to poor retention on reverse-phase chromatography columns and streaking on silica (B1680970) TLC plates.[1]
-
Heterogeneity of Conjugation: The reaction of the chloroacetamide group with target biomolecules (e.g., with cysteine residues) may be incomplete or result in multiple conjugations, leading to a mixture of desired product, unreacted starting materials, and multi-conjugated species.[]
-
Removal of Excess Reagents: Separating the desired conjugate from unreacted this compound linker can be challenging due to their similar polarities.
-
Stability of Functional Groups: Both the azide (B81097) and chloroacetamide moieties can be sensitive to certain chemical conditions, potentially leading to degradation during purification.[3][4] For instance, azides can be unstable in the presence of certain metals and acidic conditions, while chloroacetamides can be sensitive to light and non-neutral pH.[3][4][5]
Q2: Which chromatographic techniques are most suitable for purifying these conjugates?
The choice of chromatographic technique depends on the scale of the purification and the nature of the conjugated biomolecule.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of PEGylated peptides and small molecules.[6][7] It separates molecules based on hydrophobicity. Given the polarity of the PEG linker, careful method development is required.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This method is particularly effective for removing smaller, unreacted PEG linkers from larger protein or antibody conjugates.[8]
-
Silica Gel Column Chromatography: While challenging due to the high polarity of PEGylated compounds, silica gel chromatography can be employed, often requiring highly polar solvent systems.[1]
Q3: How can I monitor the progress of my purification?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of column chromatography. Due to the lack of a strong chromophore on the this compound linker itself, specific staining methods are required for visualization. A two-step method involving reduction of the azide to an amine with triphenylphosphine (B44618), followed by staining with ninhydrin (B49086), is effective for visualizing azide-containing compounds as colored spots.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of fractions collected during preparative chromatography.
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity of the desired conjugate and assessing its purity.[11]
Q4: What are the key considerations for maintaining the stability of the conjugate during purification?
-
pH Control: The chloroacetamide group can be sensitive to non-neutral pH.[4] It is advisable to maintain a pH range of 6.5-7.5 during purification steps where possible.
-
Light Sensitivity: Chloroacetamide can be mildly light-sensitive.[5] It is good practice to protect the sample from light, especially during long purification runs.
-
Metal Contamination: Avoid contact with heavy metals that could react with the azide group.[]
-
Temperature: For protein conjugates, it is often recommended to perform purification at low temperatures (e.g., 4°C) to minimize aggregation and degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or streaking peaks in HPLC or TLC. | The PEG chain is interacting with the stationary phase. | For RP-HPLC, consider using a column with a different stationary phase (e.g., C4 instead of C18 for larger conjugates) or adjusting the mobile phase with ion-pairing agents like trifluoroacetic acid (TFA).[12][13] For silica gel chromatography, a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform, may be required.[1] |
| Co-elution of the desired conjugate with unreacted PEG linker. | Insufficient resolution of the chromatographic method. | For RP-HPLC, optimize the gradient to be shallower, allowing for better separation.[14] For SEC, ensure the column has the appropriate pore size to differentiate between the conjugate and the free linker.[8] Consider using a different purification technique if one is not providing adequate separation (e.g., switching from RP-HPLC to SEC for large biomolecule conjugates). |
| Low yield of the purified conjugate. | The conjugate is irreversibly binding to the column. | For silica gel chromatography with highly polar compounds, this can be a significant issue.[15] Consider using a different stationary phase like alumina (B75360) or employing a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[16] For RP-HPLC, ensure the organic content of the mobile phase is sufficient to elute the compound. |
| The conjugate is degrading during purification. | Review the stability considerations for the azide and chloroacetamide functional groups. Ensure the pH is appropriate and protect the sample from light.[4][5] For protein conjugates, work at a lower temperature. | |
| Presence of unexpected impurities in the final product. | Off-target reactions of the chloroacetamide group. | The chloroacetamide can react with other nucleophilic residues besides cysteine, such as lysine (B10760008) or histidine, especially at higher pH.[5] Characterize the impurities by mass spectrometry to identify the nature of the side-products. Future conjugations may require more stringent pH control. |
| Degradation of the linker. | PROTAC linkers can be susceptible to metabolism or chemical degradation.[17] Analyze the degradation products to understand the mechanism and adjust purification and storage conditions accordingly. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC
This protocol provides a general framework for the purification of this compound conjugated to a peptide or small molecule.
-
Column Selection: Choose a C18 or C4 reverse-phase column suitable for the size of your conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for your biomolecule (e.g., 214 nm for peptides, or a specific wavelength for a small molecule chromophore).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: TLC Monitoring of Azide-Containing Compounds
This protocol is adapted from a procedure by Cegielska and Kacprzak.[9]
-
Sample Application: Spot the crude reaction mixture and purified fractions onto a silica gel TLC plate.
-
Development: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Drying: Thoroughly dry the plate.
-
Reduction of Azide: Dip the dried plate into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds.
-
Drying: Dry the plate again.
-
Staining: Dip the plate into a 0.3% solution of ninhydrin in n-butanol containing 3% acetic acid for 30 seconds.
-
Development of Color: Gently heat the plate with a heat gun until colored spots appear. Azide-containing compounds that have been reduced to amines will appear as purple or brown spots.
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Peptide Conjugate
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | >95% | 40-70% | High resolution, suitable for complex mixtures. | Can be time-consuming, potential for sample loss on the column. |
| Silica Gel Flash Chromatography | 80-95% | 50-80% | High capacity, suitable for larger scale purification. | Lower resolution than HPLC, potential for streaking with polar compounds. |
| Size-Exclusion Chromatography | Variable | >90% | Excellent for removing small molecule impurities from large conjugates. | Not suitable for separating molecules of similar size. |
Note: Purity and yield are highly dependent on the specific conjugate and the success of the conjugation reaction.
Visualizations
Caption: A generalized experimental workflow for the purification and analysis of this compound conjugates.
Caption: A logical decision tree for troubleshooting common issues during the purification of this compound conjugates.
References
- 1. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. goldbio.com [goldbio.com]
- 14. ionsource.com [ionsource.com]
- 15. ethz.ch [ethz.ch]
- 16. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Managing solubility issues with Azido-PEG3-chloroacetamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing solubility and other common issues encountered when working with Azido-PEG3-chloroacetamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide (B81097) group for use in "click chemistry" reactions (e.g., with alkynes) and a chloroacetamide group that can react with thiol groups (e.g., on cysteine residues of proteins). The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions and provides flexibility. Its primary applications are in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target-binding molecule to an E3 ligase-recruiting molecule.[1][2][]
Q2: What is the general solubility of this compound?
This compound, due to its PEG component, is generally soluble in water and aqueous buffers.[4][5][6] It is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4][5][6] The PEG linker is known to improve the water solubility of hydrophobic molecules it is conjugated to.[7][8][9]
Q3: How should I store this compound?
For long-term stability, it is recommended to store the solid form of this compound at -20°C.[1] If dissolved in a solvent, it can be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to protect the compound from moisture and light, as the chloroacetamide group can be sensitive to hydrolysis and photodegradation.[10]
Q4: At what pH is the chloroacetamide group most stable?
The chloroacetamide group is most stable at a neutral pH. Both acidic and basic conditions can accelerate its hydrolysis.[11][12][13] Therefore, for storage of stock solutions and during reactions, it is advisable to maintain a pH between 6.5 and 7.5 to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: Difficulty Dissolving this compound in Aqueous Buffer
Possible Causes:
-
High concentration: You may be trying to dissolve the compound above its solubility limit in the chosen buffer.
-
Buffer composition: Certain salts or additives in your buffer might be reducing the solubility.
-
Low temperature: Solubility can decrease at lower temperatures.
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent: Dissolve the this compound in anhydrous DMSO or DMF to create a high-concentration stock solution.[14] You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1-5%).
-
Gentle warming: Try warming the solution to 37°C to aid dissolution. However, avoid prolonged heating, as it can accelerate the hydrolysis of the chloroacetamide group.
-
Sonication: Brief sonication in a water bath can help to break up particulates and enhance dissolution.
-
pH adjustment: Ensure your buffer pH is within the optimal range of 6.5-7.5.
Issue 2: Poor Reaction Efficiency or Inconsistent Results
Possible Causes:
-
Hydrolysis of the chloroacetamide group: If the pH of your reaction buffer is too high or too low, the chloroacetamide group may have degraded.
-
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) can potentially react with the chloroacetamide group, although this reaction is much slower than with thiols.[14]
Troubleshooting Steps:
-
Use fresh stock solutions: Prepare fresh stock solutions of this compound for each experiment to ensure its integrity.
-
Optimize buffer conditions: Use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES.[15] Avoid buffers with primary amines if possible.
-
Protect from light: The chloroacetamide moiety can be light-sensitive.[10] Perform your reactions in amber tubes or cover your reaction vessels with aluminum foil.
Data Presentation
Table 1: Solubility of PEGylated Linkers in Common Solvents
| Solvent | General Solubility of PEG Linkers |
| Water & Aqueous Buffers | Soluble[4][5][6] |
| DMSO (Dimethyl sulfoxide) | Soluble[4][5][6] |
| DMF (Dimethylformamide) | Soluble[4][5] |
| DCM (Dichloromethane) | Soluble[4] |
| Ethanol | Less Soluble[6] |
| Ether | Not Soluble[4][5] |
Table 2: Factors Affecting Chloroacetamide Stability
| Factor | Effect on Stability | Recommendation |
| pH | Unstable in acidic (<6) and basic (>8) conditions due to hydrolysis.[11][12][13] | Maintain pH between 6.5 and 7.5. |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures and avoid prolonged heating during experiments. |
| Light | Can be sensitive to light, leading to photodegradation.[10] | Store in the dark and protect from light during reactions. |
| Moisture | Prone to hydrolysis. | Store in a desiccated environment and use anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Bioconjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve your protein containing a free thiol group (e.g., a cysteine residue) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by dialysis or using a desalting column.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent from the stock solution should ideally be below 5%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess this compound.
-
Purification: Remove the excess unreacted linker and other small molecules from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show an increase in the apparent molecular weight of the protein) and mass spectrometry.
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. nanocs.net [nanocs.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chempep.com [chempep.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Azido-PEG3-chloroacetamide Click Reactions
Welcome to the technical support center for Azido-PEG3-chloroacetamide click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?
A1: A reliable starting point for a CuAAC reaction is the in situ generation of the active Copper(I) (Cu(I)) catalyst from a Copper(II) (Cu(II)) salt and a reducing agent.[1][2][3] A common and effective combination is Copper(II) sulfate (B86663) (CuSO₄) as the catalyst source and sodium ascorbate (B8700270) as the reducing agent.[2][3] To enhance catalyst stability and reaction efficiency, the use of a copper-stabilizing ligand is highly recommended.[2][4][5]
Q2: Which copper catalyst and ligand should I choose for my reaction?
A2: The choice of catalyst and ligand depends on your specific experimental conditions, particularly the solvent system and the sensitivity of your substrates.
-
Copper Source: Copper(I) salts like CuI or CuBr can be used directly.[6][7] However, it is often more convenient to use a Cu(II) salt, such as CuSO₄, and reduce it in situ with sodium ascorbate.[1][2][8][9]
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing oxidation, and accelerating the reaction.[1][4][5] The choice of ligand is often dictated by solubility and biocompatibility requirements.[5] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are excellent choices.[2][4] For reactions in organic solvents, TBTA is a widely used option.[4][5]
Q3: My CuAAC reaction is showing low or no yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in CuAAC reactions are typically due to a few common issues:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5][10]
-
Solution: Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) before starting the reaction.[3][10] Always use freshly prepared sodium ascorbate solution as the reducing agent to continuously regenerate the Cu(I) catalyst.[10][11] Conducting the reaction under an inert atmosphere can also be beneficial.[3]
-
-
Poor Reagent Quality: Degradation of the this compound, the alkyne, or the sodium ascorbate can lead to reaction failure.
-
Suboptimal Reaction Conditions: Incorrect concentrations, solvent, or temperature can impede the reaction.
Q4: I am observing multiple products in my reaction. What could be the cause?
A4: The formation of multiple products can be attributed to side reactions. A common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling.[3]
-
Solution: This side reaction is also catalyzed by copper ions. To minimize it, ensure you have a sufficient concentration of the reducing agent (sodium ascorbate) and that you have effectively removed oxygen from your reaction mixture.[3]
Q5: Are there copper-free alternatives for click reactions with this compound?
A5: Yes, for applications where copper toxicity is a concern, such as in living cells, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent copper-free alternative.[12][13][14] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts directly with the azide (B81097) of the this compound without the need for a metal catalyst.[13][15]
Quantitative Data Summary
The following tables provide typical reaction parameters for CuAAC reactions. Note that these are starting points, and optimal conditions will vary depending on the specific substrates and experimental setup.
Table 1: Typical Reactant and Catalyst Concentrations for CuAAC
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the alkyne can improve reaction completion.[11] |
| Copper(I) Catalyst | 1-5 mol% | Higher catalyst loading may be necessary for less reactive substrates.[11] |
| Ligand (e.g., THPTA) | 1-5 equivalents to Copper | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[16][17] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | Maintains copper in the active Cu(I) state.[11] |
Table 2: Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Key Properties | Primary Application |
| THPTA | High water solubility, moderate reaction kinetics.[4][5] | Aqueous synthesis, in vitro experiments.[2][5] |
| BTTAA | Very high reaction kinetics, very low cytotoxicity, moderate water solubility.[4][5] | In vivo and in vitro applications.[2][5] |
| TBTA | Very high organic solubility, low water solubility, high cytotoxicity.[4][5] | Organic synthesis.[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[11]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[11]
-
Prepare a 50 mM stock solution of the chosen copper ligand (e.g., THPTA in water).[11]
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne solution and the this compound solution.
-
Add the appropriate solvent to reach the desired final reaction concentration.
-
Add the ligand stock solution, followed by the CuSO₄ stock solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[11]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[3]
-
Stir the reaction at room temperature. Gentle heating (30-40 °C) can sometimes accelerate the reaction.[11]
-
Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS. Reaction times can range from 1 to 24 hours.[11]
-
-
Work-up and Purification:
-
Upon completion, the work-up procedure will depend on the nature of the product. For small molecules, an aqueous work-up and extraction with an organic solvent may be appropriate. For biomolecules, purification techniques like size-exclusion chromatography or dialysis may be required.[3]
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting guide for low yield CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
- 13. chempep.com [chempep.com]
- 14. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to minimize side reactions with Azido-PEG3-chloroacetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using Azido-PEG3-chloroacetamide for bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional linker molecule commonly used in bioconjugation and chemical biology. It contains two key reactive groups:
-
Chloroacetamide group: This group is an alkylating agent that primarily reacts with nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues in proteins and peptides.
-
Azide (B81097) group: This group is stable under most bioconjugation conditions and is designed for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Q2: What is the primary intended reaction of the chloroacetamide group?
The primary intended reaction is the selective alkylation of a cysteine residue's sulfhydryl group (thiol) to form a stable thioether bond.[2][3][4][5] This reaction is an SN2 (bimolecular nucleophilic substitution) reaction where the deprotonated thiolate anion acts as the nucleophile, attacking the carbon atom bearing the chlorine, which is the leaving group.
Q3: What are the most common side reactions associated with the chloroacetamide group?
The most common side reactions involve the reaction of the chloroacetamide group with other nucleophilic amino acid residues in a protein.[6] These off-target reactions can lead to a heterogeneous product mixture and a decrease in the yield of the desired conjugate. The primary off-target residues are:
-
Lysine (B10760008) (primary amines)
-
Histidine (imidazole ring)
-
Methionine (thioether)
-
Aspartate and Glutamate (carboxylates)
-
The N-terminus of the protein (primary amine)
Another potential side reaction is the hydrolysis of the chloroacetamide group to a hydroxyacetamide, which is unreactive towards thiols.[7][8][9][10]
Q4: How does pH affect the reactivity and selectivity of the chloroacetamide group?
pH is the most critical parameter for controlling both the rate and selectivity of the reaction.
-
For the desired thiol reaction: The reaction rate is dependent on the concentration of the thiolate anion (RS-), which is formed by the deprotonation of the thiol group (RSH). The pKa of the cysteine thiol group in proteins is typically around 8.0-9.0. As the pH increases towards and above the pKa, the concentration of the more nucleophilic thiolate increases, leading to a faster reaction rate.[3][5]
-
For side reactions: The primary amine of lysine has a pKa of ~10.5. At higher pH values (typically > 8.5-9.0), lysine residues become deprotonated and thus more nucleophilic, increasing the likelihood of reaction with the chloroacetamide group.[6][11] Similarly, the imidazole (B134444) group of histidine (pKa ~6.0-7.0) can also react, although it is a weaker nucleophile than the thiolate.
Therefore, an optimal pH range must be chosen to maximize the reaction with cysteine while minimizing reactions with other residues.
Q5: Are there any potential side reactions involving the azide group during the initial conjugation step?
Under typical conditions for chloroacetamide conjugation (i.e., in the absence of copper catalysts or strained alkynes), the azide group is generally inert. However, it's good practice to be aware of the following:
-
Reaction with reducing agents: Strong reducing agents, especially phosphines like triphenylphosphine (B44618) (used in the Staudinger ligation), can reduce the azide to an amine.[12] Avoid using such reagents if the azide functionality is to be preserved for a subsequent click reaction. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to reduce disulfide bonds to free thiols for conjugation and are generally compatible with the azide group.
-
Thiol-Azide Reactions: While not a common side reaction under these conditions, direct reactions between thiols and azides to form amides have been reported under specific circumstances (e.g., with thio acids).[13][14] This is generally not a significant concern with the thiol of cysteine during a standard chloroacetamide conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Conjugate | Suboptimal pH: If the pH is too low, the cysteine thiol is protonated and not sufficiently nucleophilic. | Optimize the reaction pH. Start with a pH of around 8.0 and test a range from 7.5 to 8.5.[6][15] |
| Hydrolysis of Chloroacetamide: Prolonged reaction times at very high or low pH can lead to hydrolysis.[7][8][10] | Perform the reaction at the optimal pH (7.5-8.5) and for the minimum time necessary. Monitor the reaction progress to determine the optimal time. | |
| Incorrect Reagent Concentration: Too little this compound will result in incomplete conjugation. | Use a molar excess of the chloroacetamide reagent. A common starting point is a 10- to 20-fold molar excess over the protein. | |
| Oxidation of Thiols: Cysteine thiols can oxidize to form disulfide bonds, rendering them unreactive. | Ensure the protein is fully reduced before adding the chloroacetamide reagent. Use a reducing agent like TCEP or DTT, and then remove it (e.g., by dialysis or a desalting column) before starting the conjugation. Including a chelating agent like EDTA (1-5 mM) can help prevent metal-catalyzed oxidation. | |
| Non-specific Labeling (Heterogeneous Product) | pH is too high: A high pH (>8.5) deprotonates primary amines (lysine, N-terminus), increasing their reactivity towards the chloroacetamide.[6][11] | Lower the reaction pH to the 7.5-8.5 range. This maintains a good rate for the thiol reaction while minimizing amine reactivity. |
| Excess Reagent and Long Reaction Time: High concentrations of the chloroacetamide reagent and extended reaction times can drive less favorable side reactions.[6] | Reduce the molar excess of the chloroacetamide reagent and shorten the reaction time. Monitor the reaction to find the point of maximum desired product formation with minimal side products. | |
| Loss of Azide Functionality | Presence of Incompatible Reagents: Use of strong reducing agents like phosphines. | Ensure that any reagents used in the reaction buffer are compatible with the azide group. Use TCEP or DTT for disulfide reduction. |
| Unexpected adducts during subsequent Click Reaction | Reaction of Thiol with Azide/Alkyne: In a one-pot reaction where a copper catalyst is present, free thiols can react to form thiotriazoles.[16] | After the chloroacetamide conjugation, it is crucial to either quench the reaction with a small molecule thiol (like L-cysteine or β-mercaptoethanol) to consume excess chloroacetamide and then purify the protein conjugate before proceeding to the click reaction. This removes both unreacted this compound and any remaining free thiols on the protein. |
Data Summary
Table 1: Recommended Reaction Conditions for Chloroacetamide Conjugation to Thiols
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Balances efficient deprotonation of cysteine thiols (pKa ~8.0-9.0) with minimizing reactivity of primary amines (pKa >10).[6][15] |
| Temperature | 4 - 25 °C (Room Temp) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and potentially increase selectivity. |
| Reaction Time | 30 minutes - 4 hours | Dependent on pH, temperature, and reagent concentrations. The reaction should be monitored to determine the optimal time. |
| Molar Excess of Reagent | 10 - 20 fold | Ensures a sufficient driving force for the reaction to proceed to completion. May need to be optimized to minimize off-target labeling. |
| Buffer Composition | Phosphate or Bicarbonate buffers | Use non-nucleophilic buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.[11] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5).
-
If the protein contains disulfide bonds, add a reducing agent such as TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
Remove the excess TCEP using a desalting column, exchanging the protein into the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in a compatible organic solvent like DMSO or DMF.
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing. Protect from light.[6]
-
-
Quenching and Purification:
-
(Optional but recommended) Quench any unreacted chloroacetamide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.
-
Purify the protein conjugate from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Confirm the conjugation using techniques such as mass spectrometry (looking for the expected mass shift) or SDS-PAGE.
-
The purified conjugate, now bearing the azide handle, is ready for subsequent click chemistry applications.
-
Store the conjugate according to the protein's stability requirements, typically at -20°C or -80°C.
-
Diagram: Key Reaction Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05997E [pubs.rsc.org]
- 13. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. leica-microsystems.com [leica-microsystems.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Efficiency of Cysteine Alkylation with Azido-PEG3-chloroacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Azido-PEG3-chloroacetamide for cysteine alkylation. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the cysteine alkylation process with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Alkylation Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction by using a sufficient excess of reducing agent (e.g., DTT or TCEP) and optimizing incubation time and temperature. Consider a stronger reducing agent if necessary. |
| Suboptimal pH for the alkylation reaction. | The reaction is pH-dependent, with the thiolate anion being the reactive species. Maintain a pH between 7.5 and 8.5 for efficient alkylation.[1] | |
| Insufficient concentration of this compound. | Increase the molar excess of the alkylating reagent. A 2-4 fold molar excess over the reducing agent is a good starting point.[2] | |
| Short reaction time or low temperature. | Increase the incubation time (e.g., 30-60 minutes) and/or temperature (room temperature to 37°C) to drive the reaction to completion.[3][4] | |
| Reagent degradation. | This compound can be sensitive to moisture. Store the reagent under dry conditions and prepare solutions fresh before use. | |
| Off-Target Modifications | Reaction with other nucleophilic residues (e.g., methionine, lysine (B10760008), histidine). | While chloroacetamides are generally more specific to cysteines than iodoacetamides, off-target reactions can occur, especially at higher pH and concentrations.[5] Optimize the reaction pH to be as low as possible while maintaining good cysteine reactivity (around 7.5). Use the lowest effective concentration of the alkylating reagent. |
| Methionine oxidation. | Chloroacetamide reagents have been shown to cause oxidation of methionine residues.[5] Minimize this by using fresh reagents, de-gassed buffers, and avoiding prolonged exposure to air. If methionine oxidation is a significant issue, consider using an alternative alkylating reagent if the azide (B81097) functionality is not critical. | |
| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound is low in the final reaction mixture (typically <10%). |
| Change in protein solubility upon modification. | The addition of the PEG linker generally improves solubility. However, if precipitation occurs, consider optimizing the buffer composition (e.g., adding mild detergents or adjusting salt concentration). | |
| Inconsistent Results | Variability in reagent preparation. | Always prepare fresh solutions of this compound and reducing agents. |
| Incomplete quenching of the alkylation reaction. | Ensure the quenching step with an excess of a thiol-containing reagent (e.g., DTT or cysteine) is sufficient to stop the reaction completely. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cysteine alkylation with this compound?
A1: The optimal pH is typically between 7.5 and 8.5. In this pH range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the chloroacetamide group.[1]
Q2: What concentration of this compound should I use?
A2: A good starting point is a 2- to 4-fold molar excess of this compound over the concentration of the reducing agent (e.g., DTT) used in the previous step.[2] The optimal concentration may need to be determined empirically for your specific protein and experimental conditions.
Q3: How can I monitor the efficiency of the alkylation reaction?
A3: The efficiency can be monitored by mass spectrometry. You would look for the expected mass shift corresponding to the addition of the this compound moiety to cysteine-containing peptides. The absence of free cysteines and the presence of the modified cysteine are indicators of a complete reaction.
Q4: What are the most common side reactions, and how can I minimize them?
A4: The most common side reaction for chloroacetamide reagents is the oxidation of methionine residues.[5] To minimize this, use high-purity, fresh reagents and de-gassed buffers. Off-target alkylation of other nucleophilic amino acids like lysine and histidine can also occur, particularly at higher pH. Running the reaction at a pH closer to 7.5 and using the lowest effective reagent concentration can help improve specificity.
Q5: Is this compound stable in solution?
A5: It is recommended to prepare solutions of this compound fresh for each experiment. The chloroacetamide group can be susceptible to hydrolysis over time, especially in aqueous buffers.
Q6: Can I use this reagent for in-gel alkylation?
A6: Yes, chloroacetamide-based reagents can be used for in-gel alkylation of proteins separated by SDS-PAGE. The general principles of reduction and alkylation within the gel matrix apply.
Quantitative Data Summary
The following tables provide an overview of typical reaction conditions and their expected impact on cysteine alkylation efficiency with chloroacetamide-based reagents. Note that these are generalized values, and optimal conditions should be determined experimentally for your specific application.
Table 1: Effect of pH on Alkylation Efficiency
| pH | Expected Cysteine Alkylation Efficiency | Potential for Off-Target Reactions |
| 6.5 - 7.0 | Moderate | Low |
| 7.5 - 8.5 | High | Moderate |
| > 8.5 | High | Increased |
Table 2: Effect of Reagent Concentration on Alkylation Efficiency
| Molar Excess of Alkylating Reagent over Reducing Agent | Expected Cysteine Alkylation Efficiency | Potential for Off-Target Reactions |
| 1-fold | Moderate to High | Low |
| 2 to 4-fold | High | Moderate |
| > 5-fold | Very High | Increased |
Table 3: Effect of Temperature and Time on Alkylation Efficiency
| Temperature (°C) | Incubation Time (minutes) | Expected Cysteine Alkylation Efficiency |
| 4 | 60 - 120 | Moderate to High |
| Room Temperature (~22°C) | 30 - 60 | High |
| 37 | 30 | Very High |
Experimental Protocols
Protocol 1: In-Solution Cysteine Alkylation of a Purified Protein
-
Protein Reduction:
-
Dissolve your protein in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).
-
Add a fresh solution of DTT or TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes to reduce all disulfide bonds.
-
-
Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).
-
Add the this compound solution to the protein sample to a final concentration of 20-40 mM (maintaining a 2-4 fold molar excess over the reducing agent).
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
Add a fresh solution of DTT or L-cysteine to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
The alkylated protein can now be processed for downstream applications such as buffer exchange, digestion, or click chemistry.
-
Protocol 2: On-Bead Alkylation for Affinity-Purified Proteins
-
Protein Binding and Reduction:
-
Bind your protein of interest to the affinity beads as per the manufacturer's protocol.
-
Wash the beads extensively with a wash buffer.
-
Resuspend the beads in a reduction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM DTT).
-
Incubate at 37°C for 30 minutes.
-
-
Washing and Alkylation:
-
Pellet the beads and remove the supernatant.
-
Wash the beads twice with a wash buffer without the reducing agent.
-
Resuspend the beads in the alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 10 mM this compound.
-
Incubate in the dark at room temperature for 30 minutes with gentle mixing.
-
-
Quenching and Elution:
-
Pellet the beads and remove the supernatant.
-
Wash the beads twice with a wash buffer containing 10 mM L-cysteine to quench the reaction.
-
Wash the beads again with the wash buffer to remove excess quenching reagent.
-
Elute the alkylated protein according to your affinity purification protocol.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR: Temperature-dependent cysteine reactivity suggests different stable conformers of the conduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing incomplete protein labeling with Azido-PEG3-chloroacetamide
Welcome to the technical support center for Azido-PEG3-chloroacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent for protein labeling and addressing challenges such as incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional molecule used in bioconjugation and chemical biology. It features a chloroacetamide group that covalently reacts with nucleophilic amino acid residues, primarily the thiol group of cysteine.[1][2][3] The other end of the molecule has an azide (B81097) group, which serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This allows for the subsequent attachment of reporter molecules like fluorophores or biotin. It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: Which amino acid residues does this compound react with?
A2: The primary target for the chloroacetamide group is the sulfhydryl (thiol) group of cysteine residues through an SN2 nucleophilic substitution reaction.[1][2] While chloroacetamide is more specific for cysteines compared to more reactive haloacetamides like iodoacetamide (B48618), off-target reactions can occur.[6][7] Under non-optimal conditions, such as high pH or excessive reagent concentration, it can also react with other nucleophilic residues like lysine, histidine, and methionine.[6][8]
Q3: What are the advantages of using a chloroacetamide-based reagent over an iodoacetamide-based one?
A3: Chloroacetamide-based reagents like this compound are generally less reactive than their iodoacetamide counterparts.[1][8] This lower reactivity leads to higher specificity for cysteine residues, resulting in fewer off-target modifications of other amino acids.[6] This increased specificity can simplify data analysis in complex proteomic experiments.
Q4: How can I quantify the labeling efficiency of my protein with this compound?
A4: Quantifying the degree of labeling is crucial for experimental consistency.[9][10] Several methods can be employed:
-
Mass Spectrometry (MS): This is a direct method to determine the mass shift corresponding to the addition of the this compound moiety to the protein. By analyzing the mass spectrum of the intact protein or digested peptides, you can determine the extent of labeling.
-
UV-Vis Spectroscopy (after Click Chemistry): If a fluorescent dye with a known extinction coefficient is "clicked" onto the azide handle, the degree of labeling can be calculated by measuring the absorbance of the dye and the protein.[9][10]
-
Gel-Based Analysis (after Click Chemistry): After performing a click reaction with a fluorescent alkyne, the labeled protein can be visualized by in-gel fluorescence. The intensity of the fluorescent band can provide a semi-quantitative measure of labeling.
Troubleshooting Guide: Addressing Incomplete Protein Labeling
Incomplete labeling is a common issue in protein modification experiments. The following guide provides potential causes and solutions for troubleshooting low labeling efficiency with this compound.
Problem 1: Low or no labeling observed.
| Potential Cause | Suggested Solution |
| Inaccessible Cysteine Residues | Cysteine residues may be buried within the protein's three-dimensional structure. Try performing the labeling reaction under denaturing conditions (e.g., adding urea (B33335) or guanidinium (B1211019) chloride) to expose these residues. |
| Inefficient Disulfide Bond Reduction | For labeling to occur, disulfide bonds must be fully reduced to free thiols. Ensure complete reduction by using a sufficient concentration of a reducing agent like DTT or TCEP. Incubate for an adequate amount of time (e.g., 30-60 minutes at 37°C).[8][11] |
| Quenching of the Reagent by Excess Reducing Agent | Residual reducing agent will react with and consume the this compound. It is critical to remove the reducing agent after the reduction step, for example, by using a desalting column or through buffer exchange.[12] |
| Suboptimal Reaction pH | The alkylation of cysteine thiols by chloroacetamide is pH-dependent. The optimal pH range is typically between 7.0 and 8.5.[8][12] Operating outside this range can significantly decrease reaction efficiency. |
| Degraded this compound Reagent | Chloroacetamide is known to be mildly light-sensitive.[8] Always prepare solutions fresh and protect them from light. Store the stock reagent according to the manufacturer's instructions. |
| Insufficient Reagent Concentration or Incubation Time | Due to the lower reactivity of chloroacetamides, higher concentrations and longer incubation times may be necessary compared to iodoacetamides.[6] Empirically test a range of molar excess of the labeling reagent and extend the incubation time. |
Problem 2: High variability in labeling efficiency between experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Reaction Conditions | Minor variations in pH, temperature, incubation time, or reagent concentrations can lead to significant differences in labeling efficiency. Maintain strict control over all reaction parameters. |
| Protein Concentration Effects | At high protein concentrations, a lower effective molar ratio of the labeling reagent to the protein may result, leading to decreased labeling.[13] Ensure consistent protein concentrations across experiments. |
| Batch-to-Batch Variation of the Reagent | While less common with high-quality reagents, batch-to-batch differences can occur. If you suspect this, test a new batch of this compound. |
Experimental Protocols
Protocol 1: Cysteine Labeling with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
This compound
-
Reaction buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0)[8]
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reduction of Disulfide Bonds:
-
Add the reducing agent to a final concentration of 5-10 mM (e.g., 1 µL of 500 mM TCEP to 100 µL of protein solution for a final concentration of 5 mM).[8]
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent using a desalting column, buffer exchanging the protein into the reaction buffer. This step is critical to prevent quenching of the labeling reagent.[12]
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add the this compound solution to the reduced protein to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined experimentally.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][12]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT or L-cysteine, to a final concentration of ~20 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein by removing unreacted this compound and the quenching reagent using a desalting column or dialysis.
-
-
Verification of Labeling:
-
Confirm successful labeling using mass spectrometry or by proceeding to a click chemistry reaction with a fluorescent alkyne followed by SDS-PAGE analysis.
-
Protocol 2: Click Chemistry Reaction (SPAAC)
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the cyclooctyne-containing molecule.[14]
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[14]
-
Purify the final labeled protein using a desalting column to remove any unreacted cyclooctyne (B158145) reagent.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Removal of excess Azido-PEG3-chloroacetamide after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG3-chloroacetamide following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual, unreacted this compound can interfere with downstream applications by non-specifically reacting with other molecules. In the context of drug development, excess reagents can introduce toxicity or lead to inaccurate characterization of the conjugate, affecting efficacy and safety assessments. For research applications, it can lead to high background signals and unreliable data.
Q2: What are the primary methods for removing small molecule reagents like this compound?
A2: The most common and effective methods for removing small molecules from larger biomolecules are dialysis, size exclusion chromatography (SEC), and precipitation. The choice of method depends on factors such as the size of your biomolecule, the required purity, sample volume, and available equipment.
Q3: How do I choose the right purification method for my specific conjugate?
A3: The selection of a purification method is guided by the molecular weight difference between your biomolecule-conjugate and the excess this compound (MW: 294.74 g/mol ).
-
Dialysis is ideal for large biomolecules (typically >10 kDa) and larger sample volumes where some sample dilution is acceptable.
-
Size Exclusion Chromatography (SEC) offers high resolution and is suitable for a wide range of biomolecule sizes. It is often used as a final polishing step.[1]
-
Precipitation is a rapid method for concentrating your sample while removing small molecule impurities, but it may require more optimization to avoid co-precipitation of the desired conjugate.[2]
Q4: Can I use a combination of purification methods?
A4: Yes, a multi-step purification strategy can be very effective. For instance, you might perform an initial dialysis step to remove the bulk of the excess reagent, followed by a high-resolution SEC step to achieve high purity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the conjugate after purification. | Non-specific binding: The conjugate may be binding to the purification matrix (e.g., dialysis membrane, chromatography resin). | For Dialysis: Consider using a membrane with a different material, such as regenerated cellulose, which can sometimes lead to sample loss due to non-specific binding.[4] Adding a carrier protein like BSA to dilute samples can help prevent this.[4] For SEC: Adjust the buffer composition, such as increasing the salt concentration, to minimize hydrophobic interactions between the conjugate and the resin.[5] |
| Precipitation during dialysis: Changes in buffer composition or protein concentration can cause the conjugate to precipitate.[6] | Ensure the dialysis buffer has an appropriate pH and sufficient ionic strength (at least 350 mM salt is recommended).[6] Consider adding glycerol (B35011) (up to 50%) to the dialysis buffer to improve solubility.[6] | |
| Incorrect MWCO/resin selection: The dialysis membrane's molecular weight cut-off (MWCO) may be too large, or the SEC resin's fractionation range may be inappropriate, leading to loss of the conjugate. | For Dialysis: Select a membrane with an MWCO that is at least two to five times smaller than the molecular weight of your biomolecule.[7] For SEC: Choose a resin with a fractionation range where your conjugate elutes in the void volume or early fractions, well separated from small molecules. | |
| Residual this compound detected in the final product. | Inefficient removal: The chosen purification method may not be sufficient for complete removal. | For Dialysis: Increase the dialysis time, perform more frequent buffer changes, or use a larger volume of dialysis buffer (at least 1000-fold excess is recommended).[6] For SEC: Optimize the flow rate; a lower flow rate generally improves resolution for larger molecules.[8] Also, ensure the sample volume is appropriate for the column size (typically 0.5% to 4% of the total column volume for high-resolution fractionation).[3] |
| Conjugate appears aggregated after purification. | Harsh elution conditions: In chromatography, the elution buffer may be causing the conjugate to aggregate. | Optimize the elution buffer by adjusting the pH or salt concentration. |
| Concentration effects: During methods like ultrafiltration, the high concentration of the conjugate can lead to aggregation. | Perform concentration steps at a lower temperature (e.g., 4°C) and consider using a buffer containing stabilizing agents. | |
| Poor resolution in Size Exclusion Chromatography. | Inappropriate column packing: A poorly packed column will lead to broad peaks and poor separation. | Repack the column according to the manufacturer's instructions or use a pre-packed column.[9] |
| Sample overloading: Applying too much sample volume or too high a concentration can decrease resolution.[10] | Reduce the sample volume or dilute the sample before loading.[10] | |
| Incorrect flow rate: A flow rate that is too high can reduce the interaction time with the resin, leading to poor separation.[8] | Decrease the flow rate to improve resolution, especially for large biomolecules.[8] |
Quantitative Data Summary
The following tables provide a summary of key parameters for selecting an appropriate purification method.
Table 1: Dialysis Membrane Selection Guide
| Biomolecule Molecular Weight (kDa) | Recommended MWCO (kDa) | Rationale |
| 10 - 30 | 2 - 5 | A general rule is to select a membrane with an MWCO that is 1/3 to 1/5 of the target protein's molecular weight.[7] |
| 30 - 100 | 7 - 15 | Provides a good balance between retaining the biomolecule and allowing efficient removal of the small molecule reagent. |
| > 100 | 20 - 50 | For very large biomolecules, a larger MWCO can be used to expedite the dialysis process. |
| Small Peptides (<10 kDa) | 0.1 - 0.5 | For small peptides, a very low MWCO membrane is necessary to prevent loss of the product.[11] |
Table 2: Size Exclusion Chromatography (SEC) Resin Selection Guide
| SEC Resin Type | Fractionation Range (Globular Proteins, kDa) | Typical Application |
| Sephadex G-10 | < 0.7 | Desalting and buffer exchange for very small peptides.[8] |
| Sephadex G-25 | 1 - 5 | Ideal for removing small molecules from proteins and other macromolecules with a molecular weight > 5 kDa.[8][12] |
| Sephadex G-50 | 1.5 - 30 | Purification of smaller proteins and peptides.[13] |
| Superdex 30 Increase | 0.1 - 7 | High-resolution separation of peptides and small biomolecules.[8][12] |
| Superdex 75 Increase | 3 - 70 | High-resolution purification of proteins in the mid-molecular weight range.[12] |
| Superdex 200 Increase | 10 - 600 | Suitable for the purification of antibodies and other large proteins.[14] |
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess this compound
Objective: To remove unreacted this compound from a bioconjugate solution using dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (see Table 1).
-
Dialysis buffer (e.g., PBS, Tris-buffered saline), pre-chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a buffer volume at least 1000 times the sample volume.
-
Clips for dialysis tubing (if applicable).
Procedure:
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions. If using a cassette, prepare it as directed.
-
Sample Loading: Securely close one end of the dialysis tubing with a clip. Pipette the conjugate solution into the tubing, leaving some space at the top to allow for potential volume changes. Securely close the other end of the tubing with a second clip, ensuring there are no leaks.
-
Dialysis Setup: Place the sealed dialysis tubing/cassette into the beaker containing the chilled dialysis buffer. Add a stir bar and place the beaker on a stir plate in a cold room or refrigerator (4°C). Stir the buffer at a slow to moderate speed to facilitate diffusion.
-
Buffer Exchange: Allow the dialysis to proceed for at least 4 hours. For optimal removal, perform at least two to three buffer changes. To do this, discard the old buffer and replace it with fresh, chilled dialysis buffer. A common schedule is to change the buffer after 4 hours, then again after another 4-6 hours or overnight.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis tubing/cassette from the buffer. Gently wipe the outside to remove excess buffer. Open one end and carefully pipette the purified conjugate solution into a clean tube.
-
Quantification: Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To separate the bioconjugate from unreacted this compound based on molecular size.
Materials:
-
SEC column packed with an appropriate resin (see Table 2).
-
Chromatography system (e.g., FPLC, HPLC).
-
Mobile phase/running buffer (e.g., filtered and degassed PBS).
-
Sample filtration device (0.22 µm filter).
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugate solution through a 0.22 µm filter to remove any particulates that could clog the column.
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.[3]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will travel through the column faster and elute first, while the smaller this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions containing the purified conjugate using a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm purity. Pool the fractions containing the pure conjugate.
-
Column Cleaning and Storage: After the run, wash the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).[8]
Protocol 3: PEG Precipitation
Objective: To precipitate the bioconjugate, leaving the small molecule impurities in the supernatant.
Materials:
-
Polyethylene glycol (PEG), e.g., PEG 8000.
-
Precipitation buffer (e.g., PBS).
-
High-speed centrifuge.
-
Resolubilization buffer.
Procedure:
-
Prepare PEG Stock Solution: Prepare a concentrated stock solution of PEG (e.g., 40% w/v PEG 8000 in PBS).
-
Precipitation: Slowly add the PEG stock solution to your conjugate solution dropwise while gently stirring on ice. The final concentration of PEG required for precipitation will need to be optimized for your specific protein, but a starting point could be a final concentration of 10-20% (w/v).[15]
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow the precipitate to form.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated conjugate.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the excess this compound.
-
Washing (Optional): To further remove impurities, you can gently wash the pellet with a buffer containing the same concentration of PEG used for precipitation, followed by another centrifugation step.
-
Resolubilization: Resuspend the pellet in a minimal volume of a suitable buffer for your downstream application.
Workflow and Pathway Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agrisera.com [agrisera.com]
- 7. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Dialysis membrane Spectra/Por® Biotech CE MWCO 100-500, 10 mm | Dialysis hose membranes | Dialysis | Filtration, Water Purification, Dialysis and Separation | Labware | Carl ROTH - International [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Protocol - Phage PEG precipitation/purification [depts.washington.edu]
Technical Support Center: Azido-PEG3-chloroacetamide Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Azido-PEG3-chloroacetamide in bioconjugation reactions. Find answers to frequently asked questions and troubleshooting advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule (e.g., cysteine residue in a protein)?
A1: The optimal pH for the reaction with thiols is typically in the range of 8.0 to 9.0 . The reactive species is the deprotonated thiolate anion (RS⁻). Therefore, a pH above the pKa of the cysteine thiol group (typically ~8.3-8.6 in proteins) is necessary to ensure a sufficient concentration of the nucleophilic thiolate for an efficient reaction. Studies have shown nearly quantitative reaction with cysteine and glutathione (B108866) at pH 8.4 within an hour[1].
Q2: Can this compound react with other amino acid residues, such as lysine (B10760008)?
A2: Yes, but the reaction with amines (e.g., the epsilon-amino group of lysine) is significantly slower than with thiols. While some reaction with lysine has been observed at pH 8, it is generally less efficient[2]. In some cases, the reaction with the amino group of cysteine was found to be insignificant even at a pH of 10.5[3]. To favor selectivity for cysteine residues, it is recommended to perform the reaction at a pH closer to 8.0.
Q3: What are the potential side reactions to be aware of when using this compound?
A3: The primary side reaction to consider is the hydrolysis of the chloroacetamide group , which becomes more significant at higher pH values. The half-life of chloroacetamide hydrolysis at pH 8 has been reported to be 53 days, indicating that it can be a competing reaction, especially with long incubation times[4]. At very high pH, base-mediated amide cleavage can also occur[5][6][7].
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored using various analytical techniques. For proteins, you can use SDS-PAGE to observe the shift in molecular weight of the modified protein. Mass spectrometry (LC-MS) is a more precise method to confirm the addition of the this compound moiety. For smaller molecules, HPLC or TLC can be used to track the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low reaction efficiency / Incomplete conjugation | pH is too low: The concentration of the reactive thiolate anion is insufficient. | Increase the pH of the reaction buffer to 8.0-9.0. Ensure the buffer has adequate buffering capacity to maintain the pH throughout the reaction. |
| Insufficient reagent: The molar excess of this compound is too low. | Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess is a good starting point for protein labeling. | |
| Short reaction time: The incubation time is not long enough for the reaction to go to completion. | Increase the reaction time. Monitor the reaction progress over time to determine the optimal duration. | |
| Oxidation of thiols: Cysteine residues may have formed disulfide bonds. | Ensure the protein is fully reduced before starting the conjugation. Use a reducing agent like DTT or TCEP, and subsequently remove it before adding the chloroacetamide reagent. | |
| Non-specific labeling / Reaction with amines | pH is too high: High pH can increase the reactivity of primary amines (e.g., lysine). | Lower the pH to a range of 7.5-8.5 to improve selectivity for thiols over amines. |
| Loss of protein activity | Modification of a critical cysteine residue: The conjugated cysteine is essential for the protein's function. | Consider site-directed mutagenesis to move the cysteine residue to a less critical location if its position is known and modification is detrimental. |
| Harsh reaction conditions: High pH or prolonged incubation might denature the protein. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer period. Screen for the lowest effective pH that still provides good conjugation efficiency. | |
| Precipitation of the reagent | Poor solubility: The this compound may not be fully dissolved in the reaction buffer. | Prepare a concentrated stock solution of the reagent in an organic solvent like DMSO or DMF and add it to the reaction mixture. Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
Quantitative Data Summary
Table 1: pH Influence on Chloroacetamide Reactions
| pH Range | Reaction with Thiols (Cysteine) | Reaction with Amines (Lysine) | Hydrolysis of Chloroacetamide | Recommendation |
| 6.5 - 7.5 | Slow to moderate | Very slow / Negligible | Minimal | Suboptimal for thiol reaction, but offers high selectivity. |
| 8.0 - 9.0 | Optimal | Slow, but possible | Moderate | Recommended for efficient and selective thiol conjugation. |
| > 9.0 | Very fast | Increased reactivity | Significant | Increased risk of non-specific labeling and reagent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce it with 10-20 mM DTT or TCEP in a suitable buffer (e.g., PBS, pH 7.2-7.4) for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to the desired reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
To the reduced and buffer-exchanged protein solution, add the desired molar excess of the this compound stock solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Remove excess reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE and/or LC-MS to confirm labeling.
-
Visualizations
Caption: Reaction mechanism of this compound with a cysteine residue.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Relationship between pH and key reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature and incubation time optimization for Azido-PEG3-chloroacetamide
Welcome to the technical support center for Azido-PEG3-chloroacetamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of the chloroacetamide group on this compound?
The chloroacetamide group selectively reacts with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.
Q2: What is the role of the azide (B81097) group?
The azide group is a bio-orthogonal handle used for "click chemistry." It allows for the specific and efficient covalent ligation to molecules containing an alkyne or a cyclooctyne (B158145) group through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1]
Q3: What is a typical starting molar excess of this compound for protein conjugation?
A common starting point is a 10- to 20-fold molar excess of the this compound reagent over the protein or peptide.[2][3] However, the optimal ratio is empirical and should be determined for each specific molecule to achieve the desired degree of labeling.
Q4: What is the recommended pH for the reaction between the chloroacetamide group and a sulfhydryl group?
For optimal reactivity and selectivity towards sulfhydryl groups, it is recommended to maintain a pH between 7.5 and 8.5.[4] At lower pH values, the thiol group is less nucleophilic, and at higher pH, the risk of reaction with other nucleophilic residues like amines increases.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to sulfhydryl-containing molecules.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH | Ensure the reaction buffer pH is maintained between 7.5 and 8.5.[4] |
| Insufficient molar excess of the reagent | Increase the molar excess of this compound. Optimization may be required. | |
| Short incubation time or low temperature | Increase the incubation time or temperature. See the recommended conditions in the experimental protocol section.[4] | |
| Oxidation of sulfhydryl groups | Ensure the protein's sulfhydryl groups are in a reduced state. Consider adding a reducing agent like TCEP prior to conjugation and removing it before adding the chloroacetamide reagent. | |
| Non-Specific Labeling | Incorrect pH | High pH can lead to the alkylation of other residues like amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine), and carboxylates (aspartate, glutamate).[4] Maintain the pH in the recommended range of 7.5-8.5. |
| Excessive reagent concentration or incubation time | Reduce the molar excess of the chloroacetamide reagent or decrease the incubation time.[4] | |
| Protein Precipitation | High concentration of organic solvent | If this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed a level that causes your protein to precipitate (typically <10%).[2] |
| Inconsistent Results | Variable reaction conditions | Standardize the temperature, incubation time, and pH for all experiments to ensure reproducibility.[2] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be necessary for your specific protein of interest.
Materials:
-
Protein containing free sulfhydryl groups
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M N-acetylcysteine or L-cysteine
-
Desalting columns
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution in the reaction buffer.
-
Incubation: Incubate the reaction under one of the following conditions. The optimal time and temperature should be determined empirically.
| Temperature | Incubation Time |
| Room Temperature (20-25°C) | 30-60 minutes[4] |
| 37°C | 30 minutes[4] |
| 95°C | 10 minutes[4] |
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration sufficient to consume the excess chloroacetamide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and the quenching reagent using a desalting column or dialysis.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Logical Relationship for Troubleshooting Low Conjugation Efficiency
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
Validation & Comparative
A Comparative Guide to Azido-PEG3-chloroacetamide and Other PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. The linker is not merely a spacer but an active contributor to the PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[1] Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[2][3] This guide provides a comparative analysis of Azido-PEG3-chloroacetamide, a bifunctional linker, against other commonly used PEG linkers in PROTAC design, supported by experimental data and detailed methodologies.
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS).[4] This intricate pathway involves a cascade of enzymatic reactions that tag unwanted proteins with ubiquitin, marking them for destruction by the proteasome. A PROTAC facilitates the proximity of a target protein to an E3 ubiquitin ligase, a key enzyme in this pathway, thereby hijacking the system to degrade the protein of interest.[5][6]
Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by a PROTAC molecule.
This compound: A Bifunctional Linker with Unique Potential
This compound is a heterobifunctional linker that incorporates three key features: a PEG3 spacer, an azide (B81097) group, and a chloroacetamide group.
-
PEG3 Spacer: The triethylene glycol (PEG3) component provides hydrophilicity and flexibility to the PROTAC molecule.[7] This can enhance solubility, a common challenge for large PROTAC molecules, and provide the necessary conformational freedom to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][7]
-
Azide Group: The azide moiety is a versatile functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[8] This allows for the efficient and modular assembly of PROTACs, enabling the rapid generation of a library of candidates with different ligands.[8]
-
Chloroacetamide Group: The chloroacetamide group is a reactive electrophile that can form a covalent bond with nucleophilic residues on a protein, such as cysteine.[3][9] When incorporated into a PROTAC linker, it offers the potential for covalent PROTAC design. This can lead to irreversible binding to either the target protein or the E3 ligase, potentially enhancing degradation potency and duration of action.[10] However, the irreversible nature of this interaction may abrogate the catalytic activity of the PROTAC.[10]
Comparison with Other PEG Linkers
The choice of linker is critical and often requires empirical optimization for each specific target and E3 ligase pair.[11] Below is a comparison of this compound's features with those of other common PEG linkers.
| Linker Type | Key Features | Advantages | Disadvantages |
| This compound | PEG3 spacer, Azide group, Chloroacetamide group | - Modular synthesis via click chemistry- Potential for covalent PROTAC design- Enhanced solubility and flexibility | - Potential for off-target reactivity of chloroacetamide- Irreversible binding may prevent catalytic turnover |
| Standard PEG Linkers (e.g., HO-PEGn-OH) | Variable length PEG chains | - Tunable length for optimizing ternary complex formation- High hydrophilicity and biocompatibility- Well-established and synthetically accessible | - Lack of reactive handles for modular synthesis- Can sometimes negatively impact cell permeability if too long |
| Alkyl-PEG Linkers | Combination of alkyl chains and PEG units | - Balances hydrophilicity and lipophilicity- Can fine-tune cell permeability | - Synthesis can be more complex- Hydrophobic alkyl chains can decrease solubility |
| Clickable PEG Linkers (e.g., Azido-PEGn-Alkyne) | PEG chain with terminal azide and alkyne groups | - Enables highly efficient and modular PROTAC synthesis- Allows for rapid library generation | - Requires specific complementary functional groups on ligands |
| Rigid PEG-containing Linkers (e.g., with piperazine) | PEG units incorporated into rigid cyclic structures | - Conformational constraint can pre-organize the PROTAC for optimal binding- May improve metabolic stability | - Reduced flexibility can hinder ternary complex formation with some targets- Synthesis is often more challenging |
Experimental Data: The Impact of Linker Composition on PROTAC Performance
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [12]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. demonstrates an optimal linker length of 16 atoms for ERα degradation.[12]
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths [12]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data showcases that for TBK1, a linker length of 21 atoms provided the highest potency, with shorter linkers being inactive.[12]
Table 3: Comparison of Reversible and Irreversible Covalent BTK PROTACs [13]
| PROTAC | Linker Type | DC50 (nM) in Mino cells | Dmax (%) |
| NC-1 (Non-covalent) | PEG6 | 2.2 | 97% |
| RC-1 (Reversible Covalent) | PEG6 | 23 | 95% |
| IR-1 (Irreversible Covalent) | PEG4 | 45 | 92% |
This study on BTK degraders suggests that while covalent linkers can be effective, a non-covalent counterpart showed the highest potency in this specific context.[13]
Key Experimental Protocols
The evaluation of a PROTAC's performance relies on a set of well-defined experiments. Below are detailed methodologies for key assays.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[14]
Caption: A typical experimental workflow for Western blot analysis of PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14]
Ternary Complex Formation Assays
Assessing the formation of the target protein-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.[15]
-
Bioluminescence Resonance Energy Transfer (BRET): This cell-based assay measures the proximity of the target protein and E3 ligase. The target protein is fused to a NanoLuc luciferase (donor), and the E3 ligase is fused to a HaloTag that is labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor close, resulting in energy transfer that can be measured.[1]
-
Surface Plasmon Resonance (SPR): This in vitro biophysical technique can measure the binding kinetics and affinity of the binary and ternary complexes.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[15]
Cell Permeability Assays
The ability of a PROTAC to cross the cell membrane is a critical determinant of its efficacy.[16]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[16][17]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to evaluate both passive and active transport mechanisms.[2][16]
Conclusion
The selection of a suitable linker is a critical optimization step in PROTAC development. This compound offers a unique combination of features, including modularity for synthesis via click chemistry and the potential for covalent targeting through its chloroacetamide warhead. While the inherent reactivity of the chloroacetamide group requires careful consideration to avoid off-target effects and maintain catalytic activity, it presents an intriguing option for developing potent and long-acting protein degraders. The comparison with other PEG-based linkers highlights the diverse chemical space available to researchers. The optimal linker choice will ultimately depend on the specific biological system and the desired properties of the final PROTAC molecule, necessitating a thorough evaluation using the experimental protocols outlined in this guide.
References
- 1. Ternary Complex Formation [worldwide.promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Permeability Assay - Profacgen [profacgen.com]
Validating Azido-PEG3-chloroacetamide Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of protein conjugation with Azido-PEG3-chloroacetamide, a heterobifunctional linker increasingly utilized for its thiol-reactive chemistry and subsequent utility in "click" reactions.
The this compound linker offers a strategic approach to bioconjugation. The chloroacetamide group selectively reacts with free sulfhydryl groups on cysteine residues, forming a stable thioether bond. The terminal azide (B81097) group then provides a handle for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), allowing for the attachment of a wide range of functionalities, including imaging agents, drug payloads, or other biomolecules. Rigorous analytical validation is paramount to confirm the successful conjugation, determine the degree of labeling, and identify the specific sites of modification.
Mass Spectrometry: The Gold Standard for Conjugation Analysis
Mass spectrometry (MS) stands as the cornerstone for the detailed characterization of protein conjugates due to its high sensitivity, accuracy, and ability to provide direct information on molecular weight changes.[1] The two primary MS-based approaches for validating this compound conjugation are intact mass analysis and peptide mapping.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire protein-conjugate. This "top-down" approach is invaluable for rapidly confirming successful conjugation and determining the distribution of different species (e.g., unconjugated, mono-conjugated, di-conjugated).
Comparison of Intact Mass Spectrometry Techniques
| Parameter | Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS) | Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) |
| Principle | Soft ionization of molecules in solution, often coupled with liquid chromatography for separation. | Co-crystallization of the sample with a matrix, followed by laser-induced ionization. |
| Resolution | High to very high, allowing for the resolution of different PEGylated species. | Good, but can be lower than ESI for heterogeneous samples.[2] |
| Mass Accuracy | High (<5 ppm with high-resolution instruments). | Good (typically 10-100 ppm). |
| Sensitivity | High (femtomole to attomole range). | High (femtomole to picomole range). |
| Throughput | Moderate, dependent on the length of the LC separation. | High, suitable for rapid screening.[3] |
| Tolerance to Buffers/Salts | Low, requires volatile buffers and desalting. | Moderate, more tolerant to non-volatile salts and buffers. |
| Key Advantage | Provides separation of conjugate species prior to MS analysis, reducing spectral complexity.[1] | Speed and simplicity of sample preparation.[3] |
Peptide Mapping
To pinpoint the exact location of the this compound linker on the protein, a "bottom-up" proteomics approach, known as peptide mapping, is employed. This involves the enzymatic digestion of the conjugated protein (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides. By identifying peptides with a mass shift corresponding to the this compound moiety, the specific cysteine residue(s) that have been modified can be determined.
Experimental Protocols
Protocol 1: Intact Mass Analysis of this compound Conjugated Protein by LC-MS
1. Protein Preparation:
-
Reduce disulfide bonds of the protein if targeting internal cysteines. A typical procedure involves incubation with 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 1 hour.
-
Remove the reducing agent using a desalting column or buffer exchange into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
2. Conjugation Reaction:
-
Dissolve the this compound linker in a compatible solvent (e.g., DMSO or DMF).
-
Add a 5- to 20-fold molar excess of the linker to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
3. Sample Preparation for LC-MS:
-
Quench the reaction by adding a small molecule thiol such as L-cysteine.
-
Remove excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to an MS-compatible buffer (e.g., 100 mM ammonium (B1175870) acetate).
-
The final protein concentration should be in the range of 0.1-1 mg/mL.
4. LC-MS Analysis:
-
LC System: Utilize a reversed-phase column (e.g., C4 or C8) or an SEC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the protein (e.g., 5-95% B over 15 minutes).
-
MS System: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unconjugated and conjugated protein species.
Protocol 2: Peptide Mapping of this compound Conjugated Protein by LC-MS/MS
1. Protein Conjugation and Purification:
-
Follow steps 1 and 2 from the intact mass analysis protocol.
-
After quenching, purify the conjugated protein to remove any unconjugated protein and excess reagents.
2. In-solution Digestion:
-
Denature the purified conjugate in a buffer containing a denaturant (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride).
-
Reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylate any free cysteines with a reagent like iodoacetamide (B48618) to prevent disulfide scrambling (note: this step is omitted if the goal is to identify only the conjugated cysteines).
-
Dilute the denaturant and add a protease (e.g., trypsin) at a 1:20 to 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Quench the digestion with formic acid.
3. LC-MS/MS Analysis:
-
LC System: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient to effectively separate the peptides (e.g., 2-40% B over 60-90 minutes).
-
MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of data-dependent acquisition.
-
Data Acquisition: Select the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
Data Analysis: Use proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence, specifying the mass of the this compound modification on cysteine residues.
Visualizing the Workflow
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, complementary information regarding the conjugation of this compound.
Comparison of Alternative Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Confirmation of conjugation through a shift in retention time; assessment of aggregation. | Non-denaturing; can be coupled with other detectors (e.g., UV, MALS). | Does not provide mass information; low resolution for small mass changes. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment; separation of conjugated and unconjugated species.[4] | High resolution and reproducibility. | Can be denaturing; does not provide direct mass information. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation based on molecular weight under denaturing conditions. | Visual confirmation of a molecular weight shift upon conjugation. | Simple and widely available. | Low resolution; not quantitative; does not provide precise mass information. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Can be used to quantify the degree of labeling if the attached molecule has a distinct chromophore. | Simple and rapid. | Indirect method; requires a chromophore on the payload attached to the azide. |
Logical Relationship of Validation Methods
Conclusion
The validation of this compound conjugation is a multi-faceted process that relies on a combination of analytical techniques. Mass spectrometry, through intact mass analysis and peptide mapping, provides the most comprehensive and direct evidence of successful conjugation, degree of labeling, and site of modification. While LC-MS is often preferred for its ability to couple separation with high-resolution mass analysis, MALDI-TOF offers a rapid, high-throughput alternative for initial screening. Complementary techniques such as SEC, RP-HPLC, and SDS-PAGE offer valuable supportive evidence and are useful for routine quality control. The choice of methodology will ultimately depend on the specific research question, the available instrumentation, and the stage of drug development. A thorough and well-documented validation strategy is essential for the successful advancement of any bioconjugate-based therapeutic or research tool.
References
A Head-to-Head Comparison: Azido-PEG3-Chloroacetamide vs. Maleimide Chemistry for Protein SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step for a multitude of downstream analyses, including visualization by SDS-PAGE. The choice of labeling reagent can significantly impact the efficiency, specificity, and overall success of an experiment. This guide provides an objective comparison of two popular thiol-reactive labeling strategies: the haloacetamide-based Azido-PEG3-chloroacetamide and the well-established maleimide-based reagents.
This comparison will delve into the key performance metrics of each chemistry, supported by experimental data, and provide detailed protocols for their use in preparing proteins for SDS-PAGE analysis.
At a Glance: Key Performance Metrics
The selection of a protein labeling reagent is a multi-faceted decision. The ideal reagent should offer high reactivity and selectivity for the target functional group, form a stable conjugate, and be compatible with downstream applications. The following tables summarize the key characteristics of this compound and a comparable maleimide (B117702) reagent, Azido-PEG3-Maleimide.
Table 1: Comparative Performance of Thiol-Reactive Probes
| Feature | This compound | Azido-PEG3-Maleimide |
| Reactive Group | Chloroacetamide | Maleimide |
| Reaction Type | Nucleophilic Substitution | Michael Addition |
| Optimal pH | 7.5 - 8.5[1] | 6.5 - 7.5[2][3] |
| Reaction Speed | Slower than maleimides[1] | Fast (minutes to a few hours)[1] |
| Specificity | Can react with other nucleophiles (e.g., histidine, methionine) at higher pH or with a large excess of reagent.[1][4] | Highly thiol-selective at pH 6.5-7.5.[1][3] |
| Bond Stability | Stable thioether bond[1] | Generally stable, but can undergo retro-Michael reaction (reversibility), especially in the presence of other thiols.[1][5] |
| Common Side Reactions | Alkylation of amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine), and carboxylates (aspartate, glutamate) can occur, particularly at higher pH and reagent concentrations.[4] | Reaction with primary amines can occur at pH > 8.5.[1][2] The maleimide ring can undergo hydrolysis at higher pH.[3] |
Table 2: Typical Reaction Conditions for Protein Labeling
| Parameter | This compound | Azido-PEG3-Maleimide |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL[6] |
| Reagent Molar Excess | 20-55 mM final concentration (adjust based on protein)[7] | 10-20 fold molar excess over protein[8] |
| Buffer | 100 mM Ammonium (B1175870) Bicarbonate or Triethylammonium (B8662869) Bicarbonate, pH 8.0-8.5[4] | Phosphate, Tris, or HEPES buffer, pH 7.0-7.5[6][8][9] |
| Temperature | Room temperature or 37°C[4] | Room temperature or 4°C[2][6] |
| Reaction Time | 30 minutes[4][7] | 1-4 hours at room temperature, or 2-8 hours at 4°C[3] |
Visualizing the Workflow
The process of labeling a protein with this compound and preparing it for SDS-PAGE analysis involves two key stages: the initial thiol-reactive labeling followed by a bioorthogonal click chemistry reaction to attach a reporter molecule, such as a fluorophore.
Caption: General workflow for protein labeling and SDS-PAGE analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for protein labeling with this compound and a subsequent click chemistry reaction for fluorescent detection on an SDS-PAGE gel.
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for the initial labeling of a protein containing free cysteine residues with this compound.
Materials:
-
Protein sample (1-10 mg/mL)
-
This compound
-
Reduction reagent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Labeling Buffer: 100 mM ammonium bicarbonate or triethylammonium bicarbonate, pH 8.0-8.5[4]
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction:
-
If the protein contains disulfide bonds, they must be reduced to free thiols.
-
Dissolve the protein in the labeling buffer.
-
Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.[4] If using DTT, a subsequent removal step is required before adding the chloroacetamide reagent.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a free thiol, such as DTT or L-cysteine, can be added in excess.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for SDS-PAGE Analysis
This protocol describes the "click" reaction to attach an alkyne-functionalized fluorophore to the azide-labeled protein for in-gel fluorescence visualization.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper ligand (e.g., TBTA or THPTA)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, sequentially add the following reagents to the azide-labeled protein solution:
-
Alkyne-fluorophore (typically 5-10 fold molar excess over the protein)
-
Copper ligand (e.g., TBTA to a final concentration of 100 µM)
-
Reducing agent (e.g., Sodium Ascorbate to a final concentration of 1 mM)
-
Copper(II) sulfate (to a final concentration of 1 mM)[10]
-
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
-
SDS-PAGE and Visualization:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Visualize the fluorescently labeled proteins using an appropriate in-gel fluorescence scanner.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Caption: Reaction mechanisms of chloroacetamide and maleimide with cysteine.
Concluding Remarks
Both this compound and maleimide-based reagents are effective tools for the thiol-selective labeling of proteins for SDS-PAGE analysis. The choice between them depends on the specific requirements of the experiment.
-
Azido-PEG3-Maleimide offers the advantage of faster reaction kinetics and high selectivity for thiols at a near-neutral pH. This makes it an excellent choice for proteins that are sensitive to higher pH or when rapid labeling is desired.
-
This compound , while reacting more slowly, forms a highly stable thioether bond that is not susceptible to the retro-Michael reaction seen with maleimides.[1][5] This increased stability can be advantageous for long-term studies or when the labeled protein will be subjected to harsh conditions. However, researchers should be mindful of the potential for off-target reactions at higher pH and optimize conditions accordingly.
Ultimately, the selection of the labeling reagent should be guided by a careful consideration of the protein's properties, the experimental timeline, and the required stability of the final conjugate. The protocols provided in this guide offer a starting point for developing a robust and reproducible protein labeling workflow for clear and informative SDS-PAGE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. licorbio.com [licorbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PROTAC Linkers: Evaluating Efficiency in Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker's length, composition, and rigidity are not merely passive spacers; they actively influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] This ternary complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] An optimized linker facilitates favorable protein-protein interactions within this complex, leading to efficient degradation, while a poorly designed one can result in steric hindrance or unfavorable conformations, compromising efficacy.[1][3]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, with "clickable" linkers emerging as a versatile synthetic tool.[1]
-
Flexible Linkers (Alkyl and Polyethylene Glycol - PEG): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[1]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC.[1][4] Approximately 54% of reported PROTACs utilize PEG linkers.[5]
-
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined PROTAC synthesis. This modular approach allows for the rapid generation of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | Not Specified | No degradation | - | [3] |
| Alkyl/Ether | 12-29 | TBK1 | Not Specified | Submicromolar | Up to 96 | [3] |
| Alkyl | 9 | CRBN | Not Specified | Concentration-dependent decrease | Not Specified | [3] |
| PEG | 3 PEG units | CRBN | Not Specified | Weak degradation | Not Specified | [3] |
| Flexible (PEG) | Not Specified | AR | Not Specified | Exhibited degradation | Not Specified | [3] |
| Rigid (Disubstituted phenyl) | Not Specified | AR | Not Specified | No activity | - | [3] |
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| MZ1 | PEG-based | BRD4 | VHL | Selective for BRD4 over BRD2/3 | [3] |
| ARV-825 | Different linker structure | BRD4 | CRBN | Degrades BRD2, BRD3, and BRD4 | [3] |
| dBET1 | Different linker structure | BRD4 | CRBN | Degrades BRD2, BRD3, and BRD4 | [3] |
Visualizing PROTAC Mechanisms and Workflows
References
Assessing the Specificity of Azido-PEG3-chloroacetamide for Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology and drug development. Chloroacetamide-based reagents, such as Azido-PEG3-chloroacetamide, are frequently employed for this purpose, offering a balance of reactivity and specificity. This guide provides an objective comparison of this compound with other common cysteine-reactive probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of Cysteine-Reactive Probes
The choice of a cysteine-reactive probe is a critical determinant of experimental success, influencing both the efficiency of labeling and the specificity of the interaction. The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Feature | This compound | Iodoacetamide (B48618) | N-ethylmaleimide (NEM) | Vinyl Sulfone |
| Reactive Group | Chloroacetamide | Iodoacetamide | Maleimide | Vinyl Sulfone |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition | Michael Addition |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Relative Reactivity | Moderate | High | Very High | Tunable |
| Second-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹) | ~0.6 (representative for chloroacetamides)[1] | ~1-10[1] | >100 | Variable |
| Specificity for Cysteine | High | Moderate | High (at neutral pH) | Moderate to High |
| Key Side Reactions | Methionine oxidation | Alkylation of Lys, His, Met, Asp, Glu, N-termini | Alkylation of Lys, His (at alkaline pH) | Potential reaction with other nucleophiles |
| Functional Handle | Azide (B81097) (for Click Chemistry) | None | None | Can be incorporated |
| Common Applications | Activity-Based Protein Profiling (ABPP), chemical proteomics, PROTAC synthesis | General cysteine alkylation, proteomics sample preparation | Cysteine modification, enzyme inhibition | Covalent inhibitor development, chemical proteomics |
Note: The second-order rate constant for this compound is approximated based on the known reactivity of other chloroacetamide compounds.
In-Depth Performance Analysis
This compound strikes a balance between reactivity and specificity. Its chloroacetamide warhead is less reactive than the corresponding iodoacetamide, which contributes to its higher selectivity for the more nucleophilic cysteine thiols over other amino acid side chains. A significant consideration is the potential for off-target oxidation of methionine residues. The key advantage of this reagent is the presence of an azide handle, which allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) or other molecules via bioorthogonal "click" chemistry.
Iodoacetamide is a highly reactive and widely used cysteine alkylating agent. Its high reactivity, however, can lead to off-target modifications of other nucleophilic residues such as lysine (B10760008), histidine, and methionine, particularly at higher concentrations and pH. This lack of specificity can complicate the interpretation of experimental results.
N-ethylmaleimide (NEM) is another highly reactive reagent that rapidly and specifically modifies cysteine residues at neutral pH through a Michael addition reaction. However, at alkaline pH, its specificity decreases, with potential for reactions with lysine and histidine.
Vinyl sulfones are Michael acceptors with tunable reactivity. By modifying the chemical structure of the vinyl sulfone, researchers can modulate its electrophilicity to achieve a desired balance of reactivity and selectivity. This tunability makes them attractive for the development of targeted covalent inhibitors.
Experimental Protocols
To rigorously assess the specificity of this compound and its alternatives, a competitive chemoproteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
Competitive Chemoproteomics Workflow for Specificity Profiling
This protocol outlines a method to compare the cysteine reactivity and off-target profiles of different electrophilic probes.
1. Cell Culture and Lysis: a. Culture human cells (e.g., HEK293T, HeLa) to ~80% confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Competitive Labeling: a. Aliquot the cell lysate to a standardized protein concentration (e.g., 1 mg/mL). b. Treat the lysate aliquots with equimolar concentrations of the test compounds (this compound, Iodoacetamide, NEM, Vinyl Sulfone) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at room temperature. c. Following the incubation with the test compounds, add a broad-spectrum, alkyne-functionalized iodoacetamide probe (e.g., iodoacetamide-alkyne) to all samples to label the remaining accessible cysteine residues. Incubate for another hour at room temperature.
3. Click Chemistry: a. To each sample, add the click chemistry reaction cocktail containing an azide-functionalized biotin (B1667282) tag (e.g., Biotin-Azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). b. Incubate for 1 hour at room temperature to conjugate the biotin tag to the alkyne-labeled proteins.
4. Protein Precipitation and Digestion: a. Precipitate the proteins using a methanol/chloroform/water procedure. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5). c. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the newly formed free cysteines with iodoacetamide to prevent disulfide bond reformation. d. Dilute the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
5. Peptide Enrichment and Desalting: a. Enrich the biotinylated peptides using streptavidin-coated magnetic beads. b. Wash the beads extensively to remove non-biotinylated peptides. c. Elute the biotinylated peptides from the beads. d. Desalt the eluted peptides using a C18 StageTip.
6. LC-MS/MS Analysis: a. Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap). b. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
7. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut). b. Identify and quantify the labeled cysteine-containing peptides. c. The relative abundance of a given cysteine-containing peptide in the samples treated with the test compounds compared to the vehicle control reflects the reactivity of that cysteine with the specific probe. A decrease in the signal for a particular peptide in the test sample indicates that the cysteine was modified by the test compound. d. Analyze the data for off-target modifications on other amino acid residues.
Visualizations
Experimental Workflow for Assessing Cysteine Residue Specificity
Caption: Workflow for competitive chemoproteomic analysis of cysteine probe specificity.
EGFR Signaling Pathway with Cysteine Modification
Caption: EGFR signaling pathway highlighting the covalent modification of Cys797.
Logical Comparison of Covalent Inhibitor Properties
Caption: Logical relationship between reactivity, specificity, and application of covalent probes.
References
Navigating Cysteine Alkylation: A Comparative Guide to Chloroacetamide and Iodoacetamide in Proteomics
A critical step in proteomics workflows, the alkylation of cysteine residues, presents a crucial choice between two commonly used reagents: chloroacetamide (CAA) and iodoacetamide (B48618) (IAA). While both effectively prevent the reformation of disulfide bonds, their off-target effects can significantly impact the final proteomic output. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific experimental needs.
In the intricate process of preparing protein samples for mass spectrometry analysis, the reduction and subsequent alkylation of cysteine residues are fundamental for achieving complete protein denaturation and effective enzymatic digestion. Iodoacetamide has traditionally been the reagent of choice due to its high reactivity. However, concerns over its off-target reactions have led to the exploration of alternatives like chloroacetamide. This guide delves into the nuances of their reactivity, specificity, and side reactions to provide a clear picture of their respective advantages and disadvantages.
Quantitative Comparison of Off-Target Effects
The primary distinction between chloroacetamide and iodoacetamide lies in their off-target reactivity profiles. While CAA exhibits a more favorable profile concerning the alkylation of several amino acid residues, it introduces a significant caveat in the form of methionine oxidation.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Reference |
| Primary Target | Cysteine | Cysteine | [1][2] |
| Off-Target Alkylation | Lysine (B10760008), Histidine, Methionine, Aspartate, Glutamate, Serine, Threonine, Tyrosine, N-terminus | Reduced off-target alkylation on Lys, His, Asp, Glu, Ser, Thr, Tyr, and N-terminus compared to IAA. | [1][3][4][5] |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [1][3][4] |
| Tryptophan Oxidation | Less frequent | Increased mono- and dioxidized tryptophan | [1][3][4] |
| Reactivity | Higher | Lower | [5] |
Delving into the Chemistry: Reactivity and Side Reactions
Iodoacetamide is a more reactive alkylating agent than chloroacetamide due to the better leaving group ability of iodide compared to chloride.[5] This higher reactivity, however, contributes to its broader range of off-target modifications.
Iodoacetamide's Off-Target Profile: IAA is known to react with the side chains of several amino acids other than cysteine, including lysine, histidine, methionine, aspartate, and glutamate, as well as the protein's N-terminus.[5] This can lead to a more complex peptide landscape and potentially interfere with data analysis and interpretation.
Chloroacetamide's Double-Edged Sword: Chloroacetamide presents a trade-off. While it demonstrates higher specificity for cysteine residues and reduces the incidence of off-target alkylation on many amino acids, it significantly promotes the oxidation of methionine residues.[1][3][4] Studies have shown that the use of CAA can lead to the oxidation of up to 40% of all methionine-containing peptides, a stark contrast to the 2-5% observed with IAA.[1][3][4] Furthermore, an increase in the oxidation of tryptophan has also been reported with CAA.[1][3][4]
Experimental Protocols
The following is a generalized experimental protocol for the reduction and alkylation of proteins in solution, based on methodologies cited in the comparative studies.
In-Solution Reduction and Alkylation Protocol
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM. Incubate for 1 hour at 37-56°C to reduce all disulfide bonds.
-
Alkylation:
-
For Iodoacetamide (IAA): Add a freshly prepared solution of IAA to a final concentration of 15-20 mM. Incubate for 30-45 minutes in the dark at room temperature.
-
For Chloroacetamide (CAA): Add a freshly prepared solution of CAA to a final concentration of 15-20 mM. Incubate for 30-45 minutes in the dark at room temperature.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5-10 mM or L-cysteine to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange or dilution to reduce the concentration of denaturant, followed by enzymatic digestion (e.g., with trypsin).
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes, the following diagrams are provided in the DOT language.
Caption: A typical workflow for protein sample preparation in proteomics.
Caption: Comparison of CAA and IAA reactivity and primary side reactions.
Conclusion: Making the Right Choice
The selection between chloroacetamide and iodoacetamide is not straightforward and depends heavily on the specific goals of the proteomic study.
-
Iodoacetamide (IAA) remains a viable option when rapid and complete alkylation is the priority, and the potential for off-target modifications on various residues can be tolerated or is not expected to interfere with the analysis.
-
Chloroacetamide (CAA) is the superior choice when minimizing off-target alkylation on residues such as lysine and histidine is critical, for instance, in studies focusing on post-translational modifications like ubiquitination or acetylation. However, researchers must be prepared to contend with a significant increase in methionine oxidation, which could be detrimental if the oxidation state of methionine is a key biological question.
Ultimately, a thorough understanding of the potential artifacts introduced by each reagent is paramount for robust experimental design and accurate data interpretation in proteomics. Researchers are encouraged to perform pilot studies to evaluate the impact of each reagent on their specific samples and analytical platforms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Determining the Degree of Labeling with Azido-PEG3-chloroacetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in a multitude of applications, from elucidating biological pathways to developing targeted therapeutics. Azido-PEG3-chloroacetamide is a versatile bifunctional reagent that enables the covalent labeling of cysteine residues within proteins. The chloroacetamide group selectively reacts with the thiol side chain of cysteine, while the azide (B81097) group provides a handle for subsequent bioorthogonal "click" chemistry reactions. This allows for the attachment of a wide array of reporter molecules, such as fluorophores or biotin, for detection and analysis.
A crucial parameter to control in any protein labeling experiment is the Degree of Labeling (DOL) , which represents the average number of label molecules conjugated to a single protein molecule. An optimal DOL is essential for generating reliable and reproducible data. Under-labeling can lead to weak signals, while over-labeling can result in protein aggregation, loss of function, or fluorescence quenching.
This guide provides a comprehensive comparison of methods to determine the DOL of proteins labeled with this compound, alongside a comparison with alternative labeling reagents. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods and reagents for their specific needs.
Methods for Determining the Degree of Labeling
Several analytical techniques can be employed to accurately determine the DOL. The choice of method depends on the nature of the reporter molecule attached via click chemistry and the required precision of the measurement.
| Method | Principle | Pros | Cons |
| UV-Visible Spectroscopy | Measures the absorbance of the protein and the attached fluorescent dye at their respective maximum absorbance wavelengths. The DOL is calculated from the ratio of these absorbances and the known extinction coefficients. | Simple, rapid, and widely accessible instrumentation. | Requires a fluorescent reporter with a known extinction coefficient. Can be less accurate if the protein's absorbance spectrum overlaps significantly with the dye's spectrum. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact labeled protein or its digested peptides. The mass shift corresponding to the attached labels allows for a precise determination of the DOL. | Highly accurate and provides information on the distribution of labeled species. Can identify the specific sites of labeling. | Requires specialized instrumentation and expertise. Can be time-consuming. |
| Fluorescamine (B152294) Assay | An indirect method that quantifies the number of unreacted primary amines (lysine residues and the N-terminus) on the protein surface before and after labeling with an amine-reactive fluorescent dye. | Useful when the label itself is not fluorescent. Relatively simple and sensitive. | Indirectly measures the extent of labeling by quantifying remaining reactive sites. Not suitable for cysteine-targeted labeling with chloroacetamide. |
Comparison with Alternative Cysteine-Reactive Chemistries
While chloroacetamides are effective for targeting cysteine residues, other reactive groups are also commonly used. The choice of chemistry can impact the specificity, stability, and reaction kinetics of the labeling process.
| Feature | Chloroacetamide (e.g., this compound) | Maleimide | Iodoacetamide (B48618) |
| Reaction Mechanism | Nucleophilic substitution | Michael addition | Nucleophilic substitution |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Specificity for Cysteine | High | High, but can show some off-target reactivity with lysines at higher pH. | Prone to off-target reactions with other nucleophilic residues (His, Lys, Met). |
| Stability of Conjugate | Stable thioether bond | Thioether bond can undergo hydrolysis and retro-Michael addition, leading to potential reversibility. | Stable thioether bond. |
| Reaction Kinetics | Generally slower than iodoacetamides. | Rapid. | Rapid. |
| Key Advantage | High specificity and stable conjugate formation. | Fast reaction kinetics. | High reactivity. |
| Key Disadvantage | Slower reaction kinetics compared to iodoacetamides. | Potential for conjugate instability. | Lower specificity, leading to potential off-target labeling. |
Comparison of Click Chemistry Reactions for Secondary Labeling
The azide handle of this compound allows for a secondary labeling step via click chemistry. The two most common types of copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions each have distinct advantages.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Kinetics | Very fast (minutes to a few hours) | Slower than CuAAC (hours to overnight) |
| Biocompatibility | Copper catalyst can be toxic to living cells. | Highly biocompatible, suitable for in vivo applications. |
| Alkyne Reagent | Terminal alkyne | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Efficiency | Generally higher yields and labeling efficiency in vitro.[1][2] | Can achieve high yields, but may require longer reaction times or higher concentrations. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species. | Some cyclooctynes can react with thiols. |
Experimental Protocols
Protocol 1: Determining DOL by UV-Visible Spectroscopy
This protocol is suitable for proteins labeled with a fluorescent dye via click chemistry.
Materials:
-
Labeled protein in a suitable buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the labeled protein: It is crucial to remove all unconjugated dye from the labeled protein solution. This can be achieved by dialysis or size-exclusion chromatography.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280).
-
Measure the absorbance of the labeled protein solution at the maximum absorbance wavelength (λmax) of the fluorescent dye (A_dye).
-
-
Calculate the Degree of Labeling (DOL):
-
First, calculate the concentration of the protein: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein Where:
-
A280 is the absorbance of the labeled protein at 280 nm.
-
A_dye is the absorbance of the labeled protein at the dye's λmax.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of free dye / Amax of free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Next, calculate the concentration of the dye: Dye Concentration (M) = A_dye / ε_dye Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).
-
-
Finally, calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Determining DOL by Mass Spectrometry
This protocol provides a general workflow for determining the DOL of a protein labeled with this compound using mass spectrometry.
Materials:
-
Labeled protein
-
Unlabeled control protein
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Optional: DTT, iodoacetamide, trypsin for peptide mapping
Procedure for Intact Protein Analysis:
-
Sample Preparation: Desalt the labeled and unlabeled protein samples using a suitable method (e.g., C4 ZipTip).
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled protein to determine its average molecular weight.
-
Acquire the mass spectrum of the labeled protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the labeled protein from the mass spectrum.
-
Calculate the mass difference between the labeled and unlabeled protein.
-
Calculate the DOL by dividing the mass difference by the molecular weight of the this compound tag. DOL = (Mass_labeled - Mass_unlabeled) / Mass_tag
-
Procedure for Peptide Mapping Analysis (for site-specific information):
-
Reduction and Alkylation: Reduce the disulfide bonds in the labeled protein with DTT and alkylate the newly formed thiols with iodoacetamide (to prevent disulfide scrambling).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Use database search software to identify the peptides.
-
Search for peptides with a mass modification corresponding to the this compound tag.
-
The ratio of the intensity of the labeled peptide to the unlabeled peptide can be used to determine the labeling efficiency at a specific cysteine residue.
-
Protocol 3: Indirect DOL Determination using the Fluorescamine Assay
This protocol is for indirectly assessing the labeling of primary amines (lysines) and would be used for an amine-reactive labeling reagent, serving as a comparative method.
Materials:
-
Labeled and unlabeled protein samples
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)
-
Borate (B1201080) buffer (pH 9.0)
-
Fluorescence microplate reader or spectrofluorometer
-
Bovine Serum Albumin (BSA) for standard curve
Procedure:
-
Prepare a Standard Curve: Prepare a series of BSA standards of known concentrations in the borate buffer.
-
Sample Preparation: Dilute the labeled and unlabeled protein samples to a concentration within the linear range of the assay.
-
Labeling Reaction:
-
To each standard and sample well in a black microplate, add the protein solution.
-
Rapidly add the fluorescamine solution to each well while mixing.
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~390 nm and an emission of ~475 nm.
-
Calculate the Degree of Labeling:
-
Use the standard curve to determine the concentration of primary amines in the unlabeled and labeled protein samples.
-
The DOL can be estimated from the percentage decrease in primary amine concentration after labeling.
-
Visualizations
Caption: Experimental workflow for covalent drug discovery.
Caption: Simplified Hippo-YAP signaling pathway.
References
Validating the Activity of Azido-PEG3-chloroacetamide Conjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of chemical probes and targeted therapeutic agents is a critical step in the research and development pipeline. Azido-PEG3-chloroacetamide is a versatile bifunctional molecule increasingly utilized in the synthesis of such agents, including activity-based probes (ABPs) and proteolysis-targeting chimeras (PROTACs). Its azide (B81097) group allows for "click" chemistry conjugation, while the chloroacetamide group acts as a reactive "warhead" for covalent modification of target proteins, typically on cysteine residues. This guide provides a comparative overview of key functional assays to validate the activity of this compound conjugates, offering experimental data for context and detailed protocols for implementation.
The chloroacetamide warhead is a well-established electrophile for targeting cysteine residues in proteins.[1] However, its reactivity necessitates careful characterization to ensure target specificity and minimize off-target effects.[2][3] This guide will compare common assays for validating target engagement, quantifying inhibitory activity, and assessing the biological consequences of target modification by this compound conjugates. We will also discuss alternative covalent warheads and their comparative features.
Comparative Analysis of Functional Assays
The validation of an this compound conjugate involves a multi-faceted approach, combining biochemical, cell-based, and proteomic methods. The choice of assay depends on the specific application, whether it be as a research probe for target identification or as a therapeutic agent.
| Assay Type | Assay Name | Purpose | Key Parameters | Typical Data for Chloroacetamide Conjugates | Alternative Warhead (e.g., Sulfamate Acetamide) Data |
| Biochemical | Enzyme Inhibition Assay | To quantify the inhibitory potency of the conjugate against a purified target enzyme. | IC50, k_inact_/K_I_ | IC50 values can range from nanomolar to micromolar depending on the target and conjugate design. Time-dependent inhibition is expected.[2][4] | May exhibit comparable potency with potentially lower reactivity, leading to improved selectivity.[2] |
| Biophysical | Intact Protein Mass Spectrometry | To confirm covalent modification of the target protein by the conjugate. | Mass Shift | A mass increase corresponding to the molecular weight of the conjugate (minus the leaving group) is observed.[5] | A similar mass shift would be expected, confirming covalent binding.[2] |
| Cell-Based | Western Blot for Target Engagement | To demonstrate target protein modification or degradation within a cellular context. | Target Protein Levels | For PROTACs, a decrease in target protein levels indicates successful degradation. For ABPs, a band shift or loss of detection of the native protein may be observed.[3][6] | Similar qualitative results are expected, though the kinetics may differ.[2] |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in living cells by measuring changes in protein thermal stability upon conjugate binding. | Melting Temperature (Tm) Shift | Covalent binding is expected to significantly increase the thermal stability of the target protein, resulting in a positive Tm shift. | A positive Tm shift would also be expected, confirming target engagement. |
| Proteomics | Activity-Based Protein Profiling (ABPP) | To identify the protein targets of the conjugate across the proteome and assess selectivity. | Target Occupancy, Selectivity Profile | The conjugate will label its target(s), which can be identified by mass spectrometry. Competitive ABPP can quantify target engagement.[5][7] | An alternative warhead may show a different selectivity profile, potentially with fewer off-target interactions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of these validation assays.
Enzyme Inhibition Assay
This protocol is adapted from established methods for characterizing covalent inhibitors.[4][8]
Objective: To determine the time-dependent inhibition and IC50 of an this compound conjugate against a purified enzyme.
Materials:
-
Purified target enzyme
-
This compound conjugate
-
Enzyme-specific substrate and detection reagents
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
96-well microplates
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in assay buffer. Prepare serial dilutions of the this compound conjugate in assay buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of the conjugate. Include a vehicle control (e.g., DMSO). Incubate for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature to assess time-dependent inhibition.
-
Reaction Initiation: Add the enzyme-specific substrate to each well to start the reaction.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and time point. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value for each pre-incubation time. A decrease in IC50 with increased pre-incubation time is indicative of covalent inhibition.
Western Blot for PROTAC-Mediated Target Degradation
This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC incorporating an this compound linker.[3][6]
Objective: To quantify the reduction in target protein levels in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC with this compound linker
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated cells.
Quantitative Mass Spectrometry for Target Identification
This protocol provides a general workflow for identifying the cellular targets of an this compound-based activity-based probe.[5][7]
Objective: To identify proteins that are covalently modified by the probe in a complex biological sample.
Materials:
-
This compound probe
-
Cell lysate or intact cells
-
Biotin-alkyne or fluorophore-alkyne "click" chemistry reagent
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
-
Streptavidin beads (for biotin-alkyne)
-
Trypsin
-
LC-MS/MS instrumentation
Protocol:
-
Probe Labeling: Incubate the cell lysate or intact cells with the this compound probe for a defined period.
-
Click Chemistry: Lyse the cells (if labeled intact) and perform a click reaction by adding the alkyne-tagged reporter (biotin or fluorophore), copper catalyst, and ligand (e.g., TBTA).
-
Enrichment (for biotin (B1667282) tag): Add streptavidin beads to the lysate to pull down the biotin-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the proteins that were labeled by the probe. Quantitative analysis can be performed to compare labeling between different conditions (e.g., with and without a competitive inhibitor).
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes involved in validating this compound conjugates.
Conclusion
The validation of this compound conjugates requires a rigorous and multi-pronged approach. By combining biochemical, biophysical, and cell-based assays, researchers can confidently characterize the activity, potency, and selectivity of these powerful chemical tools. The provided protocols and comparative data serve as a guide for designing and executing experiments to validate the function of these conjugates, ultimately advancing their application in both basic research and therapeutic development. The choice of assays should be tailored to the specific research question, with the ultimate goal of building a comprehensive profile of the conjugate's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Safety Operating Guide
Proper Disposal of Azido-PEG3-chloroacetamide: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Azido-PEG3-chloroacetamide. The following procedures are designed to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
Due to the presence of both an azido (B1232118) group and a chloroacetamide moiety, this compound requires careful handling and disposal as hazardous waste. While some suppliers may classify this compound as non-hazardous, the potential for the azide (B81097) group to form explosive compounds and the inherent toxicity of chloroacetamides necessitate a cautious approach. One Safety Data Sheet (SDS) classifies this chemical as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Summary of Hazards and Disposal Information
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 604766-23-6 | [1][2] |
| Molecular Formula | C10H19ClN4O4 | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Primary Hazards | Acutely toxic, environmental hazard, potential for explosive azide formation. | [1][3] |
| Incompatible Materials | Strong acids, heavy metals (e.g., lead, copper), halogenated solvents. | [4][5] |
| Disposal Recommendation | Treat as hazardous waste. Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated personal protective equipment (PPE) like gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
2. Decontamination of Empty Containers:
-
Empty containers should be treated as hazardous waste.
-
Do not rinse empty containers into the drain.
-
Triple-rinse the empty container with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for decontaminated glassware or plastic.
3. Chemical Deactivation of Azide Moiety (for liquid waste, to be performed by trained personnel only):
This procedure should only be carried out in a chemical fume hood by personnel experienced with handling reactive compounds. This process aims to destroy the azide group, rendering the waste less hazardous.
-
Principle: Azides can be destroyed by reaction with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid[1][6].
-
Procedure:
-
For an aqueous solution containing no more than 5% this compound, place it in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Add a 20% aqueous solution of sodium nitrite, using approximately 1.5 g of sodium nitrite for every gram of the azide compound[1][6].
-
Slowly add a 20% aqueous solution of sulfuric acid while stirring vigorously. Caution: The order of addition is critical. Adding acid before the nitrite can generate poisonous and volatile hydrazoic acid [6].
-
The reaction will produce nitrogen oxides, which should be safely vented within the fume hood.
-
Once the evolution of gas ceases, test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition is complete[1][6].
-
Neutralize the resulting solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution before collecting it for final disposal as hazardous chemical waste[1].
-
4. Final Disposal:
-
All waste containing this compound, whether chemically treated or not, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
Disposal Workflow
Caption: A workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG3-chloroacetamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Azido-PEG3-chloroacetamide, a valuable PEG-based PROTAC linker used in bioconjugation and click chemistry. [1][2][3] While some suppliers classify this compound as not hazardous, others indicate potential for acute oral toxicity and aquatic toxicity.[4][5] Therefore, a cautious approach is warranted, incorporating safety measures for both the azide (B81097) and chloroacetamide functional groups.
Organic azides are a class of compounds that can be energetic and potentially explosive, sensitive to heat, shock, and friction.[6][7] Similarly, chloroacetamide and its derivatives can be toxic if ingested and may cause skin sensitization.[8] Adherence to the following operational and disposal plans is crucial for mitigating risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory when handling this compound. The following table summarizes the required PPE for various levels of protection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A full-face shield is recommended when there is a significant risk of splashing.[9][10] | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[9][11] | Prevents skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][10] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[9][12] | Minimizes the inhalation of any potential dust or aerosols. |
| Footwear | Fully enclosed, chemical-resistant shoes.[9] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound, from receipt to use, is critical for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.
2. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Azides should be stored away from heavy metals and their salts to prevent the formation of highly shock-sensitive and explosive heavy metal azides.[7][14]
-
Store below room temperature as recommended for azido (B1232118) compounds.[6]
3. Preparation and Use:
-
All handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[9][12]
-
Use plastic or ceramic spatulas for transferring the solid compound; metal spatulas should be avoided to prevent the formation of shock-sensitive metal azides.[6]
-
Avoid grinding, scratching, or subjecting the material to strong agitation or friction.[15]
-
When preparing solutions, add the solid to the solvent slowly and stir gently to dissolve.
-
Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[6][7]
4. Experimental Workflow:
The following diagram outlines the general workflow for a typical bioconjugation experiment involving this compound.
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and the formation of hazardous compounds in waste streams.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: All liquid waste containing the azide compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[10]
-
Crucially, do not mix azide-containing waste with acidic waste. [10] This can generate highly toxic and explosive hydrazoic acid.[6][12]
-
Avoid disposing of azide solutions down the drain, as they can react with lead and copper plumbing to form highly explosive metal azides.[14][15][16]
2. Waste Collection and Disposal:
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office.[10]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[10]
-
For unused or expired pure compounds, consult your institution's EHS office for specific disposal instructions. Chemical deactivation of the azide moiety may be an option but should only be performed by trained personnel following a validated standard operating procedure.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|604766-23-6|MSDS [dcchemicals.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purdue.edu [purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. thewaite.org [thewaite.org]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
